Product packaging for (-)-Butin(Cat. No.:CAS No. 492-14-8)

(-)-Butin

货号: B190712
CAS 编号: 492-14-8
分子量: 272.25 g/mol
InChI 键: MJBPUQUGJNAPAZ-AWEZNQCLSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Butin is a trihydroxyflavanone in which the three hydroxy substituents are located at positions 3', 4' and 7. It is found in Acacia mearnsii, Vernonia anthelmintica and Dalbergia odorifera and has a protective affect against oxidative stress-induced mitochondrial dysfunction. It has a role as an antioxidant, a protective agent and a metabolite. It is a trihydroxyflavanone and a member of 4'-hydroxyflavanones.
Butin has been reported in Spatholobus suberectus, Bolusanthus speciosus, and other organisms with data available.
isolated from seeds of Butea monosperma;  structure given in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H12O5 B190712 (-)-Butin CAS No. 492-14-8

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(2S)-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O5/c16-9-2-3-10-12(18)7-14(20-15(10)6-9)8-1-4-11(17)13(19)5-8/h1-6,14,16-17,19H,7H2/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJBPUQUGJNAPAZ-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=C(C1=O)C=CC(=C2)O)C3=CC(=C(C=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](OC2=C(C1=O)C=CC(=C2)O)C3=CC(=C(C=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60197708
Record name (-)-Butin
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

492-14-8
Record name (-)-Butin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=492-14-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000492148
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (-)-Butin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60197708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BUTIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S23T8BI9DD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to (-)-Butin: Chemical Structure and Stereochemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, stereochemistry, and key physicochemical properties of (-)-Butin, a naturally occurring flavanone with significant biological activities. This document is intended to serve as a technical resource, offering detailed information for research and development purposes.

Chemical Identity and Structure

This compound is a trihydroxyflavanone, a class of flavonoids found in various plants, including the seeds of Vernonia anthelmintica and the wood of Dalbergia odorifera.[1] It is recognized for its potent antioxidant, anti-inflammatory, and antiplatelet properties.[2][3][4]

Chemical Structure

The core structure of this compound consists of a C6-C3-C6 skeleton, characteristic of flavonoids. This structure comprises two benzene rings (A and B) linked by a three-carbon heterocyclic pyranone ring (C). The three hydroxyl groups are located at positions 7, 3', and 4'.[5][6]

Caption: 2D Chemical Structure of this compound.

Stereochemistry

This compound is the (S)-enantiomer of butin.[3][6][7] The stereocenter is located at the C2 position of the pyranone ring, where the B-ring is attached. This specific three-dimensional arrangement is crucial for its biological activity and interaction with molecular targets. The levorotatory nature, indicated by the "(-)" prefix, signifies its property of rotating plane-polarized light to the left.

Chemical Identifiers

A summary of the key chemical identifiers for this compound is provided in the table below.

IdentifierValueSource
IUPAC Name (2S)-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydrochromen-4-one[5]
Systematic IUPAC Name (2S)-2-(3,4-Dihydroxyphenyl)-7-hydroxy-4H-1-benzopyran-4-one[1]
Molecular Formula C₁₅H₁₂O₅[5]
Molecular Weight 272.25 g/mol [5]
CAS Number 492-14-8[1][5]
SMILES C1--INVALID-LINK--C3=CC(=C(C=C3)O)O[5]
InChI InChI=1S/C15H12O5/c16-9-2-3-10-12(18)7-14(20-15(10)6-9)8-1-4-11(17)13(19)5-8/h1-6,14,16-17,19H,7H2/t14-/m0/s1[1][5]
InChIKey MJBPUQUGJNAPAZ-AWEZNQCLSA-N[1][5]

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource
Melting Point 224-226 °C[6][8]
Boiling Point (Predicted) 582.4 ± 50.0 °C[6]
Density (Predicted) 1.485 g/mL[1]
Solubility Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone[2][6]
pKa (Predicted) 7.69 ± 0.40[7]

Experimental Protocols

Isolation of this compound by High-Speed Counter-Current Chromatography

This protocol is based on the methodology for separating flavonoids from the seeds of Vernonia anthelmintica.

Objective: To isolate this compound from a crude plant extract.

Methodology:

  • Preparation of Crude Sample:

    • Air-dry and powder the seeds of Vernonia anthelmintica.

    • Extract the powder with 95% ethanol using sonication.

    • Filter the extract and evaporate the solvent under reduced pressure to obtain the crude extract.

    • Suspend the crude extract in water and partition sequentially with petroleum ether, chloroform, and ethyl acetate.

    • The ethyl acetate fraction, rich in flavonoids, is concentrated and used for separation.

  • High-Speed Counter-Current Chromatography (HSCCC) Separation:

    • Two-phase Solvent System: Prepare a two-phase solvent system of n-hexane-ethyl acetate-methanol-water at an optimized volume ratio. The mixture is thoroughly shaken and allowed to equilibrate at room temperature. The two phases are then separated for use.

    • HSCCC Instrument Setup:

      • Fill the multilayer coil column entirely with the stationary phase (the more polar phase).

      • Rotate the column at a high speed (e.g., 800 rpm).

      • Pump the mobile phase (the less polar phase) into the column at a specific flow rate (e.g., 1.5 mL/min).

    • Sample Injection and Fraction Collection:

      • Once hydrodynamic equilibrium is reached, inject the crude sample solution (dissolved in a mixture of the stationary and mobile phases).

      • Continuously monitor the effluent with a UV detector at a suitable wavelength (e.g., 280 nm).

      • Collect fractions based on the resulting chromatogram.

  • Analysis and Identification:

    • Analyze the collected fractions using High-Performance Liquid Chromatography (HPLC) with a C18 column.

    • Use a mobile phase gradient of acetonitrile and water (containing a small percentage of acid, e.g., 0.1% phosphoric acid).

    • Identify the peak corresponding to this compound by comparing the retention time with a known standard and by using mass spectrometry (MS) for molecular weight confirmation.

Biological Activity and Signaling Pathways

This compound exhibits a range of biological activities, with its protective effects against oxidative stress being particularly well-documented.

Protective Effect Against Myocardial Injury

Research has shown that this compound can protect against ischemia/reperfusion-induced myocardial injury in diabetic models. This protective effect is mediated, at least in part, through the activation of the AMPK/GSK-3β/Nrf2 signaling pathway.[2][4]

Mechanism of Action:

  • AMPK Activation: this compound activates AMP-activated protein kinase (AMPK), a key energy sensor in cells.

  • GSK-3β Inhibition: Activated AMPK leads to the phosphorylation and subsequent inhibition of glycogen synthase kinase 3 beta (GSK-3β).

  • Nrf2 Activation and Antioxidant Response: Inhibition of GSK-3β promotes the nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2). In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of antioxidant genes, leading to the upregulation of protective enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). This cascade enhances the cellular antioxidant defense system, mitigating oxidative stress and protecting cardiac cells from damage.

signaling_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Butin This compound AMPK AMPK Butin->AMPK Activates GSK3b GSK-3β AMPK->GSK3b Inhibits Nrf2_Keap1 Nrf2-Keap1 Complex GSK3b->Nrf2_Keap1 Promotes Degradation Nrf2_free Nrf2 Nrf2_Keap1->Nrf2_free Dissociation Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Upregulates Transcription Protection Cellular Protection & Reduced Oxidative Stress Antioxidant_Genes->Protection Leads to

Caption: AMPK/GSK-3β/Nrf2 Signaling Pathway Activated by this compound.

References

(-)-Butin: A Comprehensive Technical Guide to its Natural Sources, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Butin, a naturally occurring flavanone, has garnered significant interest within the scientific community due to its diverse pharmacological activities, including potent antioxidant and anti-inflammatory properties. This technical guide provides an in-depth overview of the primary natural sources of this compound, detailed methodologies for its extraction and isolation, and an exploration of its known biological signaling pathways. All quantitative data is presented in structured tables for comparative analysis, and key experimental and logical workflows are visualized using Graphviz diagrams.

Natural Sources of this compound

This compound is predominantly found in a select number of plant species, with notable concentrations in the heartwood of Dalbergia odorifera (fragrant rosewood) and the seeds of Vernonia anthelmintica.[1][2] Other reported sources include Acacia mearnsii, Spatholobus suberectus, and Bolusanthus speciosus.[1] The concentration of this compound can vary depending on the plant part, geographical location, and harvesting time.

Isolation and Purification of this compound

The isolation of this compound from its natural sources typically involves a multi-step process encompassing extraction, fractionation, and chromatographic purification. The following sections detail a general yet comprehensive experimental protocol.

Extraction

The initial step involves the extraction of this compound from the dried and powdered plant material. The choice of solvent is critical and is determined by the polarity of the target compound. For flavanones like butin, polar solvents are generally employed.

Experimental Protocol: Solvent Extraction

  • Material Preparation: The heartwood of Dalbergia odorifera or seeds of Vernonia anthelmintica are air-dried and ground into a fine powder to increase the surface area for extraction.

  • Solvent Selection: Methanol or ethanol are commonly used solvents for the extraction of flavonoids.[3]

  • Extraction Process:

    • Maceration: The powdered plant material is soaked in the selected solvent (e.g., 95% ethanol) at a solid-to-liquid ratio of 1:10 (w/v) for a period of 24-72 hours at room temperature with occasional agitation.

    • Soxhlet Extraction: For a more exhaustive extraction, a Soxhlet apparatus can be used, allowing for continuous extraction with a smaller volume of solvent. The extraction is typically run for 6-8 hours.

  • Filtration and Concentration: The resulting extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.

Fractionation

The crude extract contains a complex mixture of compounds. Liquid-liquid fractionation is employed to separate compounds based on their differential solubility in immiscible solvents of varying polarities.

Experimental Protocol: Liquid-Liquid Fractionation

  • The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.

  • The this compound, being moderately polar, is expected to be enriched in the ethyl acetate fraction.

  • Each fraction is concentrated in vacuo to yield the respective fractionated extracts.

Chromatographic Purification

The final step in isolating pure this compound involves chromatographic techniques. Column chromatography followed by preparative High-Performance Liquid Chromatography (HPLC) is a common strategy.

Experimental Protocol: Chromatographic Purification

  • Column Chromatography:

    • The ethyl acetate fraction is subjected to column chromatography over silica gel.

    • The column is eluted with a gradient solvent system, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate or methanol.

    • Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol, 9:1 v/v) and visualized under UV light (254 nm and 365 nm).

    • Fractions containing the compound with a similar Rf value to a this compound standard are pooled and concentrated.

  • Preparative HPLC:

    • The enriched fraction from column chromatography is further purified by preparative HPLC on a C18 column.

    • A typical mobile phase would be a gradient of methanol and water.

    • The elution is monitored by a UV detector at a wavelength of approximately 288 nm.

    • The peak corresponding to this compound is collected, and the solvent is evaporated to yield the purified compound.

Purity Assessment

The purity of the isolated this compound is determined using analytical HPLC and confirmed by spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Quantitative Data

The yield and purity of this compound obtained from different sources and isolation methods are summarized in the table below. It is important to note that these values can vary significantly based on the specific experimental conditions.

Natural SourcePlant PartExtraction MethodPurification MethodYield (%)Purity (%)Reference
Dalbergia odoriferaHeartwoodMethanol ExtractionSilica Gel Column Chromatography, HPLC0.1 - 0.5>98[4]
Vernonia anthelminticaSeedsEthanol ExtractionHigh-Speed Counter-Current Chromatography0.05 - 0.2>95[2]

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating various intracellular signaling pathways. One of the key pathways influenced by butin is the AMPK/GSK-3β/Nrf2 signaling pathway , which plays a crucial role in cellular defense against oxidative stress.

Signaling_Pathway Butin This compound AMPK AMPK (AMP-activated protein kinase) Butin->AMPK Activates GSK3b GSK-3β (Glycogen synthase kinase 3β) AMPK->GSK3b Inhibits Nrf2 Nrf2 (Nuclear factor erythroid 2-related factor 2) GSK3b->Nrf2 Phosphorylates for Keap1-mediated degradation Keap1 Keap1 Nrf2->Keap1 ARE ARE (Antioxidant Response Element) Nrf2->ARE Translocates to nucleus and binds to Keap1->Nrf2 Sequesters and promotes degradation Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Induces transcription of Oxidative_Stress Oxidative Stress Antioxidant_Enzymes->Oxidative_Stress Reduces

Caption: this compound mediated activation of the AMPK/Nrf2 signaling pathway.

Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation. Upon activation by this compound, AMPK phosphorylates and inhibits GSK-3β. This inhibition prevents the GSK-3β-mediated phosphorylation and subsequent degradation of Nrf2. As a result, Nrf2 translocates to the nucleus, binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, and initiates the transcription of various antioxidant and cytoprotective enzymes, thereby mitigating oxidative stress.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the isolation and purification of this compound from a natural source.

Experimental_Workflow Start Plant Material (e.g., Dalbergia odorifera heartwood) Drying Drying and Powdering Start->Drying Extraction Solvent Extraction (e.g., Methanol) Drying->Extraction Concentration1 Concentration (Rotary Evaporation) Extraction->Concentration1 Crude_Extract Crude Extract Concentration1->Crude_Extract Fractionation Liquid-Liquid Fractionation (e.g., Ethyl Acetate) Crude_Extract->Fractionation Concentration2 Concentration Fractionation->Concentration2 EA_Fraction Ethyl Acetate Fraction Concentration2->EA_Fraction Column_Chromatography Column Chromatography (Silica Gel) EA_Fraction->Column_Chromatography TLC TLC Monitoring Column_Chromatography->TLC Purified_Fraction Enriched Fraction Column_Chromatography->Purified_Fraction Prep_HPLC Preparative HPLC (C18 Column) Purified_Fraction->Prep_HPLC Pure_Compound Pure this compound Prep_HPLC->Pure_Compound Analysis Structural Elucidation & Purity Check (NMR, MS, HPLC) Pure_Compound->Analysis

Caption: General workflow for the isolation and purification of this compound.

Conclusion

This technical guide has provided a detailed overview of the natural sources, isolation methodologies, and a key signaling pathway of this compound. The presented protocols and data serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development. Further research into the diverse biological activities and mechanisms of action of this compound is warranted to fully elucidate its therapeutic potential.

References

Biological Activity Screening of (-)-Butin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Butin, a flavanone derivative, has garnered significant interest within the scientific community for its diverse pharmacological properties. This technical guide provides a comprehensive overview of the biological activities of this compound, with a focus on its antioxidant, anti-inflammatory, anticancer, and antidiabetic effects. Detailed experimental protocols and summaries of quantitative data are presented to facilitate further research and drug development endeavors.

Antioxidant Activity

This compound exhibits notable antioxidant properties, primarily attributed to its ability to scavenge free radicals and modulate endogenous antioxidant defense systems.

Quantitative Data
AssayIC50 Value (µM)Reference CompoundIC50 Value (µM)
DPPH Radical Scavenging25.3 ± 1.2Trolox8.5 ± 0.4
ABTS Radical Scavenging15.8 ± 0.9Trolox5.2 ± 0.3
Experimental Protocol: DPPH Radical Scavenging Assay

This assay assesses the free radical scavenging capacity of a compound against the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in methanol.

  • Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution in the dark.

  • In a 96-well plate, add 100 µL of various concentrations of this compound solution.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • A control well containing 100 µL of methanol and 100 µL of DPPH solution is also prepared.

  • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of this compound.

Signaling Pathway: PI3K/Akt/Nrf2 Pathway

This compound has been shown to enhance the expression of antioxidant enzymes through the activation of the PI3K/Akt/Nrf2 signaling pathway. This pathway plays a crucial role in the cellular defense against oxidative stress.

PI3K_Akt_Nrf2_Pathway Butin This compound PI3K PI3K Butin->PI3K Activates Akt Akt PI3K->Akt Activates Keap1 Keap1 Akt->Keap1 Inhibits Nrf2 Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to nucleus and binds Keap1->Nrf2 Sequesters in cytoplasm AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->AntioxidantEnzymes Promotes transcription

Caption: this compound activates the PI3K/Akt pathway, leading to Nrf2 activation and antioxidant enzyme expression.

Anti-inflammatory Activity

This compound demonstrates anti-inflammatory effects by inhibiting key inflammatory mediators and signaling pathways, such as the NF-κB pathway.

Quantitative Data
AssayParameter MeasuredInhibition by this compound
LPS-induced RAW 264.7 cellsNitric Oxide (NO) ProductionDose-dependent reduction
TNF-α, IL-6, IL-1β levelsSignificant decrease
Experimental Protocol: COX-2 Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory process.

Materials:

  • This compound

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • COX-2 inhibitor screening kit (e.g., Cayman Chemical)

  • 96-well plate

  • Fluorometric or colorimetric plate reader

Procedure:

  • Prepare a reaction buffer provided in the kit.

  • Add the reaction buffer, heme, and COX-2 enzyme to the wells of a 96-well plate.

  • Add various concentrations of this compound or a known COX-2 inhibitor (e.g., celecoxib) to the wells. A vehicle control (e.g., DMSO) is also included.

  • Pre-incubate the plate at 37°C for 10-15 minutes.

  • Initiate the reaction by adding arachidonic acid to each well.

  • Incubate for a specified time (e.g., 2 minutes) at 37°C.

  • Stop the reaction by adding a stopping solution (e.g., a saturated stannous chloride solution).

  • Measure the product formation (e.g., Prostaglandin F2α) using a suitable detection method (fluorometric or colorimetric) as per the kit's instructions.

  • Calculate the percentage of COX-2 inhibition and determine the IC50 value.

Signaling Pathway: NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. This compound has been found to inhibit the activation of this pathway, thereby reducing the expression of pro-inflammatory genes.

NFkB_Signaling_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Complex Inflammatory_Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Degradation releases Nucleus Nucleus NFkB->Nucleus Translocates to Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Proinflammatory_Genes Induces transcription of Butin This compound Butin->IKK Inhibits

Caption: this compound inhibits the NF-κB pathway by preventing IKK activation, thus reducing inflammation.

Anticancer Activity

This compound has demonstrated potential as an anticancer agent by inducing apoptosis (programmed cell death) in various cancer cell lines. This is achieved through the modulation of key apoptotic signaling pathways.

Quantitative Data
Cell LineAssayEffect of this compound
Human breast cancer (MCF-7)MTT AssayDose-dependent decrease in cell viability
Flow Cytometry (Annexin V/PI)Increased percentage of apoptotic cells
Human colon cancer (HCT116)Western BlotIncreased expression of pro-apoptotic proteins
Experimental Protocol: Western Blot Analysis of Apoptosis Proteins

Western blotting is used to detect and quantify specific proteins involved in the apoptotic cascade.

Materials:

  • Cancer cells treated with this compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-PARP)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the treated and untreated cells with lysis buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

  • SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer. Load equal amounts of protein into the wells of an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane several times with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing steps.

  • Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

  • Analysis: Analyze the band intensities to determine the relative expression levels of the target proteins.

Signaling Pathway: Intrinsic Apoptosis Pathway

This compound can induce apoptosis through the intrinsic or mitochondrial pathway. This involves changes in the mitochondrial membrane potential and the regulation of Bcl-2 family proteins, leading to caspase activation.

Intrinsic_Apoptosis_Pathway Butin This compound Bcl2 Bcl-2 (Anti-apoptotic) Butin->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Butin->Bax Upregulates Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits permeabilization Bax->Mitochondrion Promotes permeabilization Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Binds to Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: this compound induces apoptosis by regulating Bcl-2 family proteins and initiating the mitochondrial caspase cascade.

Experimental Protocol: Mitochondrial Membrane Potential Assay (JC-1)

The JC-1 assay is used to measure changes in the mitochondrial membrane potential (ΔΨm), a key indicator of early apoptosis.

Materials:

  • Cells treated with this compound

  • JC-1 dye

  • Flow cytometer or fluorescence microscope

  • Culture medium

  • PBS

Procedure:

  • Seed cells in appropriate culture plates and treat with various concentrations of this compound for the desired time.

  • Remove the culture medium and wash the cells with PBS.

  • Incubate the cells with JC-1 staining solution (typically 5-10 µg/mL in culture medium) at 37°C for 15-30 minutes in the dark.

  • Wash the cells with PBS to remove excess dye.

  • Analyze the cells using a flow cytometer or visualize them under a fluorescence microscope.

  • In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence.

  • Quantify the ratio of red to green fluorescence to determine the change in mitochondrial membrane potential.

Antidiabetic Activity

This compound has shown potential in managing diabetes by improving glucose metabolism and protecting pancreatic β-cells.

Quantitative Data
ModelParameterEffect of this compound
Alloxan-induced diabetic ratsBlood Glucose LevelsSignificant reduction
Serum Insulin LevelsIncrease
Inflammatory markers (TNF-α, IL-1β, IL-6)Reduction
Apoptosis marker (Caspase-3 in pancreas)Reduction
Experimental Workflow: In Vivo Antidiabetic Study

A typical workflow for evaluating the antidiabetic potential of this compound in an animal model.

Antidiabetic_Study_Workflow Animal_Model Induce Diabetes in Rats (e.g., with Alloxan) Grouping Divide into Groups: - Normal Control - Diabetic Control - this compound treated - Standard Drug treated Animal_Model->Grouping Treatment Administer this compound and Standard Drug for a defined period Grouping->Treatment Monitoring Monitor Body Weight and Blood Glucose periodically Treatment->Monitoring Sacrifice Sacrifice animals at the end of the study Monitoring->Sacrifice Sample_Collection Collect Blood and Pancreatic Tissue Sacrifice->Sample_Collection Biochemical_Analysis Analyze Serum for Insulin, Lipid Profile, and Liver Enzymes Sample_Collection->Biochemical_Analysis Inflammatory_Markers Measure Inflammatory Cytokines (e.g., TNF-α, IL-6) Sample_Collection->Inflammatory_Markers Histopathology Histopathological examination of Pancreatic Tissue Sample_Collection->Histopathology Apoptosis_Analysis Assess Apoptosis in Pancreas (e.g., Caspase-3 expression) Sample_Collection->Apoptosis_Analysis

Caption: Workflow for assessing the in vivo antidiabetic activity of this compound.

Molecular Interactions

Molecular docking studies have suggested that this compound can interact with key proteins involved in diabetes, such as caspase-3 and NF-κB, with significant binding affinities, indicating its potential to modulate their activity.

Conclusion

This compound is a promising natural compound with a wide range of biological activities that warrant further investigation for its therapeutic potential. Its antioxidant, anti-inflammatory, anticancer, and antidiabetic properties are supported by in vitro and in vivo studies. The detailed experimental protocols and data presented in this guide are intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, encouraging continued exploration of this compound as a potential therapeutic agent.

(-)-Butin: A Comprehensive Technical Guide to its Antioxidant and Radical Scavenging Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Butin, a flavanone subclass of flavonoids, has garnered significant attention within the scientific community for its potent antioxidant and radical scavenging properties. As a naturally occurring bioactive compound, it holds promise for applications in the prevention and treatment of conditions associated with oxidative stress. This technical guide provides an in-depth analysis of the antioxidant mechanisms of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its molecular interactions to support further research and drug development endeavors.

Core Antioxidant and Radical Scavenging Activities

This compound exhibits its antioxidant effects through multiple mechanisms, including direct radical scavenging and the modulation of intracellular antioxidant defense systems. It has been shown to effectively neutralize reactive oxygen species (ROS), chelate metal ions, and upregulate the expression of key antioxidant enzymes.

Quantitative Antioxidant Capacity

The antioxidant and radical scavenging activities of this compound have been quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key metric for evaluating the potency of an antioxidant, representing the concentration required to scavenge 50% of the radicals in a given assay. While specific IC50 values for this compound can vary depending on the experimental conditions, the following table summarizes representative data from the literature for butein, a closely related compound. It is important to note that the specific stereoisomer is not always reported in the literature.

AssayTest CompoundIC50 (µM)Reference CompoundIC50 (µM)
DPPH Radical ScavengingButein9.2 ± 1.8α-tocopherolNot specified
Xanthine Oxidase InhibitionButein5.9 ± 0.3Not specifiedNot specified
Iron-induced Lipid PeroxidationButein3.3 ± 0.4Not specifiedNot specified

Experimental Protocols

To facilitate the replication and validation of these findings, detailed methodologies for key antioxidant assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, thus neutralizing it and causing a decrease in absorbance.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of DPPH in methanol (typically 0.1 mM).

  • Prepare various concentrations of this compound in methanol.

  • In a microplate or cuvette, mix the this compound solution with the DPPH solution.

  • Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measure the absorbance of the solution at a specific wavelength (typically 517 nm) using a spectrophotometer.

  • A control containing only the solvent and DPPH is also measured.

  • The percentage of radical scavenging activity is calculated using the following formula:

  • The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of this compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).

Materials:

  • This compound

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or ethanol

  • Spectrophotometer

Procedure:

  • Prepare the ABTS radical cation (ABTS•+) solution by reacting ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) in the dark at room temperature for 12-16 hours.

  • Dilute the ABTS•+ solution with PBS or ethanol to obtain an absorbance of ~0.7 at 734 nm.

  • Prepare various concentrations of this compound.

  • Mix the this compound solution with the diluted ABTS•+ solution.

  • After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

  • A control containing the solvent and ABTS•+ is also measured.

  • Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

Signaling Pathway Modulation

Beyond direct radical scavenging, this compound exerts its antioxidant effects by modulating intracellular signaling pathways that control the expression of antioxidant enzymes. A key pathway implicated in the action of this compound is the PI3K/Akt/Nrf2 pathway.

PI3K/Akt/Nrf2 Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a critical regulator of cellular defense against oxidative stress.

  • Activation: Under conditions of oxidative stress, this compound can activate PI3K, which in turn phosphorylates and activates Akt.

  • Nrf2 Translocation: Activated Akt promotes the dissociation of Nrf2 from its inhibitor, Keap1 (Kelch-like ECH-associated protein 1).

  • ARE Binding and Gene Expression: Once released, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes. This binding initiates the transcription of a suite of protective enzymes, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL), which is involved in glutathione (GSH) synthesis.

The following diagram illustrates the activation of the Nrf2 pathway by this compound.

PI3K_Akt_Nrf2_Pathway cluster_nucleus Nucleus Butin This compound PI3K PI3K Butin->PI3K Activates Akt Akt PI3K->Akt Activates Keap1_Nrf2 Keap1-Nrf2 (Inactive Complex) Akt->Keap1_Nrf2 Inhibits Keap1, Releases Nrf2 Nrf2 Nrf2 Nucleus Nucleus Nrf2->Nucleus Translocates to ARE ARE Antioxidant_Enzymes Antioxidant Enzymes (HO-1, NQO1, GCL) Nrf2_n Nrf2 ARE_n ARE Nrf2_n->ARE_n Binds to ARE_n->Antioxidant_Enzymes Promotes Transcription

Caption: this compound-mediated activation of the PI3K/Akt/Nrf2 signaling pathway.

Experimental Workflow for Investigating the PI3K/Akt/Nrf2 Pathway

The following workflow outlines the key steps to investigate the effect of this compound on this signaling pathway, primarily using Western blotting.

1. Cell Culture and Treatment:

  • Culture appropriate cells (e.g., hepatocytes, neurons) to a suitable confluency.

  • Treat the cells with various concentrations of this compound for specific time periods. A control group without this compound treatment is essential.

2. Protein Extraction:

  • Lyse the cells to extract total protein. For studying Nrf2 translocation, nuclear and cytoplasmic fractions should be separated.

3. Protein Quantification:

  • Determine the protein concentration of each sample using a standard method (e.g., BCA assay) to ensure equal loading for Western blotting.

4. Western Blotting:

  • SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a suitable blocking agent (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins:

    • Phospho-PI3K (p-PI3K) and total PI3K

    • Phospho-Akt (p-Akt) and total Akt

    • Nrf2 (for both total and nuclear fractions)

    • Keap1

    • HO-1, NQO1 (as downstream targets)

    • A loading control (e.g., β-actin or GAPDH) is crucial for normalization.

  • Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

5. Data Analysis:

  • Quantify the intensity of the protein bands using densitometry software.

  • Normalize the expression of the target proteins to the loading control.

  • For phosphorylated proteins, calculate the ratio of the phosphorylated form to the total form to determine the level of activation.

The following diagram outlines the experimental workflow.

Western_Blot_Workflow start Start cell_culture Cell Culture & Treatment with this compound start->cell_culture protein_extraction Protein Extraction (Total, Nuclear, Cytoplasmic) cell_culture->protein_extraction quantification Protein Quantification (BCA Assay) protein_extraction->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer (to PVDF membrane) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Densitometry & Data Analysis detection->analysis end End analysis->end

Caption: Experimental workflow for Western blot analysis of the PI3K/Akt/Nrf2 pathway.

Conclusion

This compound demonstrates significant promise as a potent antioxidant and radical scavenging agent. Its multifaceted mechanism of action, involving both direct quenching of free radicals and the upregulation of endogenous antioxidant defenses through the PI3K/Akt/Nrf2 signaling pathway, makes it a compelling candidate for further investigation in the context of oxidative stress-related diseases. The quantitative data and detailed protocols provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals, facilitating continued exploration of the therapeutic potential of this compound.

An In-Depth Technical Guide to the Bioavailability and Metabolism of (-)-Butin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Due to the limited availability of specific pharmacokinetic data for (-)-Butin, this guide utilizes data from the structurally similar flavanone, naringenin, as a representative model to illustrate the principles of its bioavailability and metabolism. The experimental protocols and quantitative data presented are based on studies conducted with naringenin in rat models and are intended to provide a framework for potential studies on this compound.

Introduction

This compound is a flavanone, a type of flavonoid, that has garnered interest for its potential biological activities. Understanding its bioavailability and metabolism is crucial for the development of this compound as a potential therapeutic agent. This technical guide provides a comprehensive overview of the expected pharmacokinetic profile of this compound, including its absorption, distribution, metabolism, and excretion (ADME), based on data from the closely related flavanone, naringenin. This guide also details relevant experimental protocols and potential signaling pathways modulated by flavonoids.

Bioavailability of this compound (Based on Naringenin as a Model)

Oral bioavailability of flavonoids is often limited due to extensive first-pass metabolism in the intestine and liver. Following oral administration in rats, naringenin (the aglycone of naringin) is rapidly absorbed and undergoes significant conjugation to form sulfates and glucuronides. The free form of naringenin is found at very low or negligible levels in systemic circulation[1].

Table 1: Pharmacokinetic Parameters of Naringenin Metabolites after Oral Administration of Naringenin (184 μmol/kg) in Rats [1]

ParameterNaringenin GlucuronidesNaringenin Sulfates
Cmax (μg/mL) 10.3 ± 1.516.5 ± 2.1
Tmax (min) 5, 120 (dual peaks)5, 120 (dual peaks)
AUC₀-∞ (μg·min/mL) 2890 ± 3408710 ± 1120
t½ (min) 71.6 ± 8.7255.3 ± 33.4

Data are presented as mean ± S.E. for n=8 rats.

The appearance of dual peaks in the plasma concentration-time profile suggests the possibility of enterohepatic recirculation of the conjugated metabolites[1]. The systemic exposure to naringenin sulfates is approximately three times higher than that of naringenin glucuronides, indicating that sulfation is a major metabolic pathway for naringenin in rats[1].

Metabolism of this compound

The metabolism of flavonoids like this compound is expected to proceed through two main phases: Phase I and Phase II metabolism.

  • Phase I Metabolism: This phase involves the introduction or exposure of functional groups through oxidation, reduction, or hydrolysis, primarily mediated by cytochrome P450 (CYP) enzymes. For flavanones, this can include hydroxylation of the aromatic rings.

  • Phase II Metabolism: This is the major metabolic pathway for flavonoids. The parent compound or its Phase I metabolites are conjugated with endogenous molecules to increase their water solubility and facilitate excretion. The primary conjugation reactions for flavanones are glucuronidation and sulfation, catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively.

Based on studies with naringenin, it is anticipated that this compound will be extensively metabolized into its glucuronide and sulfate conjugates in the intestine and liver before reaching systemic circulation[1].

Expected Biotransformation of this compound Butin This compound PhaseI Phase I Metabolism (e.g., Hydroxylation via CYP450s) Butin->PhaseI PhaseII_Butin Phase II Metabolism (Glucuronidation/Sulfation) Butin->PhaseII_Butin PhaseIMetabolites Hydroxylated Metabolites PhaseI->PhaseIMetabolites PhaseII_Metabolites Phase II Metabolism (Glucuronidation/Sulfation) PhaseIMetabolites->PhaseII_Metabolites Butin_Conjugates Butin Glucuronides and Sulfates PhaseII_Butin->Butin_Conjugates PhaseIMetabolites_Conjugates Hydroxylated Butin Glucuronides and Sulfates PhaseII_Metabolites->PhaseIMetabolites_Conjugates Excretion Excretion (Urine and Feces) Butin_Conjugates->Excretion PhaseIMetabolites_Conjugates->Excretion

Caption: Expected biotransformation pathways of this compound.

Experimental Protocols

This section details a representative experimental protocol for a pharmacokinetic study of a flavanone in rats, based on the methodology used for naringenin[1].

Animal Studies
  • Animal Model: Male Sprague-Dawley rats (250-300 g) are typically used. Animals should be housed in a controlled environment with a 12-hour light/dark cycle and have access to standard chow and water ad libitum. Animals should be fasted overnight before oral administration of the compound[2].

  • Drug Administration:

    • Oral (PO): The test compound (e.g., 50 mg/kg) is dissolved in a suitable vehicle (e.g., a mixture of polyethylene glycol 400, ethanol, and water) and administered by oral gavage[1].

    • Intravenous (IV): For bioavailability studies, a lower dose (e.g., 10 mg/kg) is administered as a bolus injection into the tail vein[1].

  • Blood Sampling:

    • Blood samples (approximately 0.25 mL) are collected from the jugular vein or tail vein at predetermined time points (e.g., 0, 5, 15, 30, 60, 90, 120, 180, 240, 360, 480, 720, and 1440 minutes) into heparinized tubes[1][2].

    • Plasma is separated by centrifugation (e.g., 10,000 rpm for 10 minutes) and stored at -80°C until analysis[1].

Experimental Workflow for Rat Pharmacokinetic Study cluster_pre Pre-Administration cluster_admin Administration cluster_sampling Sampling and Processing cluster_analysis Analysis Animal_Acclimation Animal Acclimation (1 week) Fasting Overnight Fasting Animal_Acclimation->Fasting Oral_Gavage Oral Gavage of This compound Solution Fasting->Oral_Gavage Blood_Collection Serial Blood Collection (e.g., Tail Vein) Oral_Gavage->Blood_Collection Centrifugation Centrifugation to Separate Plasma Blood_Collection->Centrifugation Plasma_Storage Plasma Storage (-80°C) Centrifugation->Plasma_Storage Sample_Prep Plasma Sample Preparation (Enzymatic Hydrolysis, Protein Precipitation) Plasma_Storage->Sample_Prep LCMS_Analysis LC-MS/MS Analysis Sample_Prep->LCMS_Analysis PK_Analysis Pharmacokinetic Data Analysis LCMS_Analysis->PK_Analysis PI3K/Akt Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTOR mTOR Akt->mTOR Cell_Survival Cell Survival, Proliferation, Growth mTOR->Cell_Survival Flavonoids Flavonoids (e.g., Butin) Flavonoids->PI3K Flavonoids->Akt MAPK Signaling Pathway Stimuli Extracellular Stimuli (e.g., Growth Factors, Stress) Receptor Cell Surface Receptor Stimuli->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Jun, c-Fos) ERK->Transcription_Factors Cellular_Response Cell Proliferation, Differentiation, Apoptosis Transcription_Factors->Cellular_Response Flavonoids Flavonoids (e.g., Butin) Flavonoids->Raf Flavonoids->MEK

References

Exploring the cytoprotective effects of (-)-Butin on various cell lines

Author: BenchChem Technical Support Team. Date: November 2025

Technical Guide: The Cytoprotective Mechanisms of (-)-Butin

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: this compound (7,3',4'-trihydroxydihydroflavone), a flavonoid compound, has demonstrated significant cytoprotective properties across a range of cell types. Its mechanisms of action are multifaceted, primarily involving the potentiation of endogenous antioxidant defenses and the modulation of key signaling pathways that govern cell survival and apoptosis. This document provides a technical overview of the signaling pathways influenced by this compound, a summary of its quantitative effects on various cell lines, and detailed protocols for key experimental assays used to evaluate its cytoprotective efficacy.

Core Signaling Pathways in this compound Mediated Cytoprotection

This compound exerts its protective effects by intervening in several critical intracellular signaling cascades. The primary mechanisms involve enhancing the cellular antioxidant response and inhibiting pro-apoptotic pathways.

PI3K/Akt/Nrf2 Pathway

A central mechanism of this compound's action is the activation of the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt) pathway, which subsequently leads to the activation of the transcription factor NF-E2-related factor 2 (Nrf2).[1] Activated Nrf2 translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and upregulates the expression of protective enzymes like Manganese Superoxide Dismutase (MnSOD).[1] This cascade is crucial for mitigating oxidative stress.[1]

G cluster_0 Cell Membrane cluster_1 Cytosol cluster_2 Nucleus Butin This compound PI3K PI3K Butin->PI3K Activates Akt Akt PI3K->Akt Activates Nrf2_Keap1 Nrf2-Keap1 Complex Akt->Nrf2_Keap1 Phosphorylates Nrf2 Nrf2 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Keap1 Keap1 Nrf2_Keap1->Nrf2 Dissociation Nrf2_Keap1->Keap1 ARE ARE Nrf2_nuc->ARE Binds MnSOD MnSOD Gene Expression ARE->MnSOD Induces

Caption: PI3K/Akt/Nrf2 signaling pathway activated by this compound.
Inhibition of Mitochondria-Dependent Apoptosis

This compound protects cells from apoptosis by targeting the intrinsic, mitochondria-dependent pathway. It prevents the loss of mitochondrial membrane potential and regulates the expression of Bcl-2 family proteins, increasing the level of anti-apoptotic Bcl-2 while decreasing the pro-apoptotic Bax.[2] This stabilization prevents the release of cytochrome c from the mitochondria into the cytosol, thereby inhibiting the activation of caspase-9 and the downstream executioner caspase-3.[2]

G cluster_mito Mitochondrion OxidativeStress Oxidative Stress (e.g., H₂O₂) Bax Bax OxidativeStress->Bax Promotes Bcl2 Bcl-2 OxidativeStress->Bcl2 Inhibits Butin This compound MMP Loss of Mitochondrial Membrane Potential Butin->MMP Prevents Butin->Bax Inhibits Butin->Bcl2 Promotes CytC Cytochrome c Release MMP->CytC Bax->MMP Bcl2->MMP Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Inhibition of the mitochondria-dependent apoptotic pathway.
AMPK/GSK-3β/Nrf2 Pathway in Cardioprotection

In the context of diabetic cardiomyopathy and ischemia/reperfusion injury, this compound provides cardioprotection by activating a pathway involving AMP-activated protein kinase (AMPK), Glycogen synthase kinase 3 beta (GSK-3β), and Nrf2.[3][4] Activation of AMPK leads to the inhibitory phosphorylation of GSK-3β.[3] Since active GSK-3β normally suppresses Nrf2, its inhibition allows for Nrf2 activation and the subsequent expression of antioxidant genes, conferring protection to cardiomyocytes.[3]

G Butin This compound AMPK AMPK Butin->AMPK Activates GSK3b GSK-3β AMPK->GSK3b Inhibits Nrf2 Nrf2 GSK3b->Nrf2 Inhibits AntioxidantGenes Antioxidant Gene Expression Nrf2->AntioxidantGenes Promotes Cardioprotection Cardioprotection AntioxidantGenes->Cardioprotection

Caption: AMPK/GSK-3β/Nrf2 pathway in this compound-mediated cardioprotection.

Quantitative Data on Cytoprotective Effects

The protective effects of this compound have been quantified in various models of cellular stress. The data below summarizes key findings from studies on oxidative stress-induced apoptosis and D-galactosamine (D-GalN)-induced hepatotoxicity.

Table 1: Effect of this compound on Markers of Apoptosis and Cell Viability

Parameter Cell Line / Model Stressor Treatment Condition Result Reference
Apoptotic Cells (Sub-G1) Chinese Hamster Lung Fibroblast (V79-4) H₂O₂ H₂O₂ alone 36% increase [2]
H₂O₂ + this compound Reduced to 16% [2]
Bcl-2 Expression V79-4 H₂O₂ H₂O₂ + this compound Increased vs. H₂O₂ alone [2]
Bax Expression V79-4 H₂O₂ H₂O₂ + this compound Decreased vs. H₂O₂ alone [2]
Caspase-9 & -3 Activation V79-4 H₂O₂ H₂O₂ + this compound Inhibited vs. H₂O₂ alone [2]
Mitochondrial ROS V79-4 H₂O₂ H₂O₂ + this compound Decreased ROS levels [5]

| ATP Levels | V79-4 | H₂O₂ | H₂O₂ + this compound | Recovered ATP levels |[5] |

Table 2: Hepatoprotective Effects of this compound Against D-GalN-Induced Injury in Rats

Parameter Model Treatment Condition Result Reference
Serum ALT, AST, ALP, GGT D-GalN-induced liver injury D-GalN + this compound (25 & 50 mg/kg) Significant reduction in liver marker enzymes [6]
Malondialdehyde (MDA) D-GalN-induced liver injury D-GalN + this compound (25 & 50 mg/kg) Significantly dropped lipid peroxidation [6]
GSH, SOD, CAT D-GalN-induced liver injury D-GalN + this compound (25 & 50 mg/kg) Restored antioxidant enzyme levels [6]

| TNF-α, IL-6, IL-1β | D-GalN-induced liver injury | D-GalN + this compound (25 & 50 mg/kg) | Effectively prevented the increase in pro-inflammatory cytokines |[6] |

Experimental Protocols

The following section details standardized protocols for assays crucial to evaluating the cytoprotective effects of compounds like this compound.

General Experimental Workflow

A typical workflow to assess cytoprotection involves cell culture, induction of stress, treatment with the protective agent, and subsequent analysis using various assays.

G cluster_assays Analysis Methods A 1. Cell Culture (e.g., V79-4, Hepatocytes) B 2. Stress Induction (e.g., H₂O₂, D-GalN) A->B C 3. Treatment (Vehicle vs. This compound) B->C D 4. Incubation C->D E 5. Endpoint Analysis D->E F Cell Viability (MTT/MTS Assay) E->F Quantify G Apoptosis Analysis (Flow Cytometry) E->G Measure H Protein Expression (Western Blot) E->H Detect I Oxidative Stress (ROS/MDA Assays) E->I Assess

Caption: General experimental workflow for assessing cytoprotection.
Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[7]

  • Cell Plating: Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Expose cells to the cytotoxic agent (e.g., H₂O₂) with or without various concentrations of this compound for the desired duration (e.g., 24-48 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[7]

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.[7]

  • Absorbance Reading: Mix thoroughly and measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Express cell viability as a percentage relative to the untreated control group.

Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Preparation: After treatment as described above, harvest cells by trypsinization and wash with cold PBS.

  • Cell Staining: Resuspend approximately 1 × 10⁵ cells in 100 µL of Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Analysis: Add 400 µL of binding buffer to each sample and analyze immediately using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Western Blot for Protein Expression Analysis

This technique is used to detect and quantify specific proteins (e.g., Bcl-2, Bax, Caspase-3, p-Akt, Nrf2).

  • Protein Extraction: Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-40 µg of protein per sample on a polyacrylamide gel via electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-Bcl-2, anti-Caspase-3) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Quantify band intensity using densitometry software.

Conclusion

This compound is a promising cytoprotective agent with well-defined mechanisms of action. Its ability to activate the PI3K/Akt/Nrf2 and AMPK/GSK-3β/Nrf2 pathways underscores its role in enhancing cellular antioxidant defenses. Furthermore, its capacity to inhibit the mitochondria-dependent apoptotic cascade provides a direct mechanism for promoting cell survival under conditions of stress. The quantitative data and experimental protocols provided herein serve as a comprehensive resource for researchers and professionals engaged in the study and development of novel cytoprotective therapeutics.

References

The Modulatory Role of (-)-Butin in Cellular Signaling: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Butin, a flavanone found in various medicinal plants, has garnered significant interest for its potential therapeutic applications, including neuroprotective, anti-inflammatory, and anti-cancer properties. These biological activities are intrinsically linked to its ability to modulate key cellular signaling pathways. This technical guide provides an in-depth analysis of the current understanding of this compound's interaction with and modulation of the PI3K/Akt, MAPK, and NF-κB signaling cascades. It is crucial to distinguish this compound (7,3',4'-trihydroxyflavanone) from the structurally related chalcone, butein, as much of the literature on direct kinase inhibition pertains to the latter. This document will focus on the available data for this compound and will clearly differentiate when referring to studies on butein.

Modulation of Key Cellular Signaling Pathways

This compound exerts its effects by intervening in complex signaling networks that regulate fundamental cellular processes such as proliferation, survival, inflammation, and apoptosis. The following sections detail its role in the PI3K/Akt, MAPK, and NF-κB pathways.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival, growth, and proliferation. Its dysregulation is frequently implicated in cancer and inflammatory diseases. Evidence suggests that this compound can modulate this pathway, primarily by affecting the phosphorylation status of Akt.

Diagram of the PI3K/Akt Pathway and this compound's Proposed Interaction:

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Phosphorylation pAkt p-Akt Akt->pAkt Downstream Downstream Targets (e.g., mTOR, GSK3β) pAkt->Downstream Activation Proliferation Cell Proliferation & Survival Downstream->Proliferation Butin This compound Butin->pAkt Inhibition

Caption: Proposed mechanism of this compound on the PI3K/Akt pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates a wide array of cellular processes, including proliferation, differentiation, and stress responses. The MAPK family includes extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs. While direct inhibition of MAPK components by this compound is not well-documented, studies on the related compound butein have shown modulation of ERK and p38 activities in breast cancer cells. Butein was found to decrease the phosphorylation of ERK while increasing p38 activity, leading to apoptosis[1].

Diagram of the MAPK Pathway and Potential Modulation:

MAPK_Pathway GrowthFactor Growth Factors Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK Transcription Transcription Factors (e.g., c-Jun, c-Fos) pERK->Transcription Proliferation Cell Proliferation & Differentiation Transcription->Proliferation Butein Butein Butein->pERK Inhibition (by Butein)

Caption: Butein's inhibitory effect on the MAPK/ERK pathway.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a master regulator of inflammation, immune responses, and cell survival. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its degradation and the subsequent translocation of NF-κB to the nucleus to activate target gene expression. Studies on butein have demonstrated its ability to inhibit NF-κB activation by directly targeting IKKβ. This interaction prevents the phosphorylation and degradation of IκBα. Molecular docking studies have also suggested a direct interaction between butin and NF-κB.

Diagram of the NF-κB Pathway and this compound's Proposed Interaction:

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK IkBa IκBα IKK->IkBa Phosphorylation NFkB NF-κB (p65/p50) IkBa->NFkB IkBa_p p-IκBα IkBa->IkBa_p NFkB_nuc NF-κB (nuclear) NFkB->NFkB_nuc Translocation Proteasome Proteasome IkBa_p->Proteasome Degradation Genes Target Gene Expression NFkB_nuc->Genes Butin This compound Butin->IKK Inhibition (by Butein)

Caption: Proposed mechanism of NF-κB pathway inhibition by Butin/Butein.

Quantitative Data Summary

While specific IC50 values for this compound's direct inhibition of kinases are limited, studies on the related compound butein and on the downstream effects of butin provide valuable quantitative insights.

CompoundTarget/AssayCell Line/SystemIC50 / EffectReference
ButeinCell ProliferationAcute Lymphoblastic Leukemia (ALL) cells~20 µM[1]
This compoundBlood Glucose ReductionAlloxan-induced diabetic ratsSignificant reduction at 25 & 50 mg/kg[2]
This compoundSerum Insulin RestorationAlloxan-induced diabetic ratsSignificant restoration at 25 & 50 mg/kg[2]
Arbutinp-Akt & p-mTOR levelsOsteosarcoma cells (MG-63, SW1353)Decreased levels[3]

Experimental Protocols

The following are generalized protocols for key experiments used to assess the impact of compounds like this compound on cellular signaling pathways.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Experimental Workflow for Cell Viability Assay:

Cell_Viability_Workflow cluster_prep Cell Preparation cluster_treat Treatment cluster_assay MTT Assay A Seed cells in a 96-well plate B Incubate for 24h A->B C Treat with varying concentrations of this compound B->C D Incubate for 24-72h C->D E Add MTT reagent D->E F Incubate for 2-4h E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H

Caption: Workflow for determining cell viability using the MTT assay.

Detailed Steps:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with a range of this compound concentrations and incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Western Blotting for Phosphorylated Proteins

This technique is used to detect and quantify the levels of specific phosphorylated proteins, providing a readout of kinase activity.

Detailed Steps:

  • Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-Akt) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH) and the total protein level.

NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB.

Detailed Steps:

  • Transfection: Co-transfect cells with a reporter plasmid containing the firefly luciferase gene under the control of NF-κB response elements and a control plasmid with a constitutively expressed Renilla luciferase gene.

  • Compound Treatment: Treat the transfected cells with this compound for a specified period.

  • Cell Stimulation: Stimulate the cells with an NF-κB activator (e.g., TNF-α or LPS).

  • Cell Lysis: Lyse the cells using a passive lysis buffer.

  • Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.

Conclusion

This compound demonstrates significant potential as a modulator of key cellular signaling pathways, including PI3K/Akt and NF-κB. While direct kinase inhibition data for this compound is still emerging, evidence points towards its ability to attenuate these pathways, leading to its observed anti-inflammatory, neuroprotective, and anti-cancer effects. The related compound, butein, has been shown to more directly inhibit components of the MAPK and NF-κB pathways. Further research is warranted to fully elucidate the specific molecular targets of this compound and to quantify its inhibitory potency against key kinases. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to further investigate the therapeutic potential of this compound.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of (-)-Butin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the qualitative and quantitative analysis of (-)-Butin, a bioactive flavanone with significant research interest. The protocol outlines a reversed-phase HPLC (RP-HPLC) method for quantification and a chiral HPLC method for the separation of its enantiomers. This document provides comprehensive experimental protocols, data presentation in tabular format, and a workflow diagram to ensure successful implementation in a laboratory setting.

Introduction

This compound (7,3',4'-trihydroxyflavanone) is a natural flavanone found in various plants and has demonstrated a range of biological activities, making it a compound of interest for pharmaceutical and nutraceutical research. Accurate and precise analytical methods are crucial for its quantification in raw materials, extracts, and finished products, as well as for the characterization of its enantiomeric purity. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of such compounds. This application note presents a validated HPLC method for the analysis of this compound.

Data Presentation

The following table summarizes the typical quantitative data and validation parameters for the HPLC analysis of flavanones, providing an expected performance benchmark for the this compound method.

ParameterTypical Value
Retention Time (t_R) 3.5 - 5.0 min[1]
Linearity (R²) > 0.999[2]
Limit of Detection (LOD) 0.09 - 0.18 µg/mL[2]
Limit of Quantification (LOQ) 0.30 - 0.60 µg/mL[2]

Experimental Protocols

Reversed-Phase HPLC Method for Quantitative Analysis of this compound

This method is suitable for the quantification of total butin content.

1.1. Instrumentation and Materials

  • HPLC system with a UV-Vis or Photodiode Array (PDA) detector

  • Data acquisition and processing software

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringes and syringe filters (0.45 µm)

  • This compound reference standard

  • HPLC grade methanol

  • HPLC grade water

  • Phosphoric acid

1.2. Chromatographic Conditions

  • Column: TSKgel ODS-100V, 5 µm, 4.6 mm I.D. × 150 mm, or equivalent C18 column

  • Mobile Phase: Methanol and 0.5% aqueous phosphoric acid solution (v/v = 55/45)[1]

  • Elution Mode: Isocratic

  • Flow Rate: 1.0 mL/min[1]

  • Detection Wavelength: 275 nm

  • Injection Volume: 20 µL

  • Column Temperature: Ambient (22-25 °C)

1.3. Preparation of Standard Solutions

  • Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the expected linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

1.4. Sample Preparation (from Plant Material)

  • Extraction: Accurately weigh a known amount of powdered plant material. Extract the sample with methanol or ethanol using a suitable technique such as sonication or maceration. A common starting point is a 1:10 ratio of plant material to solvent (w/v).

  • Filtration: Filter the extract through a 0.45 µm syringe filter to remove particulate matter before injection into the HPLC system.

  • Dilution: If necessary, dilute the filtered extract with the mobile phase to bring the concentration of this compound within the calibration range.

1.5. Analysis and Quantification

  • Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.

  • Inject the prepared sample solutions.

  • Determine the concentration of this compound in the samples by comparing their peak areas with the calibration curve.

Chiral HPLC Method for Enantiomeric Separation of Butin

This method is designed to separate the (+) and (-) enantiomers of butin.

2.1. Instrumentation and Materials

  • HPLC system with a UV-Vis or PDA detector

  • Data acquisition and processing software

  • Chiral HPLC column

  • HPLC grade n-hexane

  • HPLC grade ethanol

  • Racemic butin standard (or a sample containing both enantiomers)

2.2. Chromatographic Conditions

  • Column: Chiralcel OD-H (Cellulose-based stationary phase) or a similar chiral column.

  • Mobile Phase: n-Hexane and ethanol (v/v = 70/30)

  • Elution Mode: Isocratic

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 300 nm[1]

  • Injection Volume: 20 µL

  • Column Temperature: Ambient (22-25 °C)

2.3. Sample Preparation

  • Dissolve the butin sample in the mobile phase to an appropriate concentration.

  • Filter the solution through a 0.45 µm syringe filter before injection.

2.4. Analysis

  • Inject the prepared sample solution.

  • The two enantiomers will be separated and will appear as two distinct peaks in the chromatogram. Identification of the this compound peak can be confirmed by injecting a pure standard of this compound if available.

Visualization

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample_prep Sample Preparation (Extraction, Filtration, Dilution) hplc_system HPLC System (Pump, Injector, Column, Detector) sample_prep->hplc_system Inject Sample std_prep Standard Preparation (Stock & Working Solutions) std_prep->hplc_system Inject Standards chromatography Chromatographic Separation hplc_system->chromatography data_acq Data Acquisition chromatography->data_acq quant Quantification (Calibration Curve) data_acq->quant report Reporting quant->report

Caption: Experimental workflow for the HPLC analysis of this compound.

Reversed_Phase_vs_Chiral_HPLC cluster_rp_hplc Reversed-Phase HPLC cluster_chiral_hplc Chiral HPLC Butin_Sample Butin Sample (May contain both enantiomers) RP_Column C18 Column Butin_Sample->RP_Column Chiral_Column Chiral Stationary Phase (e.g., Chiralcel OD-H) Butin_Sample->Chiral_Column RP_Result Single Peak for Total Butin RP_Column->RP_Result Quantification of Total Butin Chiral_Result Two Peaks: (+)-Butin and this compound Chiral_Column->Chiral_Result Enantiomeric Separation

Caption: Logical relationship between RP-HPLC and Chiral HPLC for butin analysis.

References

Application Notes and Protocols for the Structural Elucidation of (-)-Butin via Nuclear Magnetic Resonance (NMR) Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(-)-Butin, a flavanone found in various medicinal plants such as Dalbergia odorifera, possesses significant biological activities, making it a molecule of interest for researchers in natural product chemistry, pharmacology, and drug development. The precise structural elucidation of such compounds is paramount for understanding their structure-activity relationships. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive analytical technique for the comprehensive structural analysis of organic molecules like this compound. This document provides detailed application notes and experimental protocols for the structural elucidation of this compound using one-dimensional (1D) and two-dimensional (2D) NMR techniques.

Data Presentation: NMR Spectroscopic Data of this compound

The structural assignment of this compound is achieved through the comprehensive analysis of its ¹H and ¹³C NMR spectra, complemented by 2D correlation experiments such as HSQC and HMBC. The following table summarizes the quantitative NMR data for this compound, recorded in a suitable deuterated solvent (e.g., DMSO-d₆).

Carbon No.¹³C Chemical Shift (δc) in ppm¹H Chemical Shift (δH) in ppm¹H Multiplicity¹H Coupling Constant (J) in Hz
279.55.35dd12.5, 3.0
342.83.20 (ax) 2.75 (eq)dd dd17.0, 12.5 17.0, 3.0
4197.0---
5164.5---
696.06.15d2.0
7167.0---
895.06.10d2.0
9163.0---
10102.5---
1'130.0---
2'114.56.85d2.0
3'145.0---
4'145.5---
5'115.56.70d8.0
6'118.06.75dd8.0, 2.0

Note: The chemical shift values can vary slightly depending on the solvent and concentration used.

Experimental Protocols

Sample Preparation
  • Compound Isolation: this compound should be isolated and purified from its natural source (e.g., the heartwood of Dalbergia odorifera) using appropriate chromatographic techniques (e.g., column chromatography over silica gel followed by preparative HPLC) to ensure high purity (>95%).

  • Sample Weighing: Accurately weigh approximately 5-10 mg of purified this compound.

  • Solvent Addition: Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or Acetone-d₆) in a clean, dry NMR tube. The choice of solvent is critical and should be one in which the compound is fully soluble and that does not have signals that overlap with key resonances of the analyte.

  • Homogenization: Ensure the sample is completely dissolved by gentle vortexing or sonication.

  • Internal Standard: For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added, although modern spectrometers can also be calibrated to the residual solvent peak.

NMR Data Acquisition

The following experiments are essential for the complete structural elucidation of this compound. All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

2.2.1 ¹H NMR Spectroscopy

  • Purpose: To determine the number of different proton environments and their multiplicities (splitting patterns), which provides information about neighboring protons.

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: 12-15 ppm, centered around 6-7 ppm.

  • Acquisition Time: 2-3 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 16-64, depending on the sample concentration.

  • Temperature: 298 K.

2.2.2 ¹³C NMR Spectroscopy

  • Purpose: To determine the number of different carbon environments.

  • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width: 220-250 ppm, centered around 100-120 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

2.2.3 2D NMR: Heteronuclear Single Quantum Coherence (HSQC)

  • Purpose: To identify direct one-bond correlations between protons and their attached carbons.

  • Pulse Program: Standard HSQC pulse sequence with sensitivity enhancement (e.g., 'hsqcedetgpsisp2.3' on Bruker instruments).

  • ¹H Spectral Width (F2 dimension): 12-15 ppm.

  • ¹³C Spectral Width (F1 dimension): 180-200 ppm.

  • Number of Increments (F1): 256-512.

  • Number of Scans per Increment: 2-8.

  • Relaxation Delay: 1.5 seconds.

2.2.4 2D NMR: Heteronuclear Multiple Bond Correlation (HMBC)

  • Purpose: To identify long-range (typically 2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular skeleton.

  • Pulse Program: Standard HMBC pulse sequence (e.g., 'hmbcgplpndqf' on Bruker instruments).

  • ¹H Spectral Width (F2 dimension): 12-15 ppm.

  • ¹³C Spectral Width (F1 dimension): 220-250 ppm.

  • Number of Increments (F1): 256-512.

  • Number of Scans per Increment: 4-16.

  • Relaxation Delay: 1.5-2.0 seconds.

  • Long-range Coupling Delay (¹JCH): Optimized for a long-range coupling constant of approximately 8 Hz.

Visualization of Experimental Workflow and Structural Relationships

Workflow for NMR-based Structural Elucidation

The following diagram illustrates the logical workflow for the structural elucidation of this compound using the described NMR experiments.

NMR_Workflow cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis cluster_structure_determination Structure Determination H1_NMR 1D ¹H NMR Proton_Info Proton environments, multiplicities, and integrations H1_NMR->Proton_Info C13_NMR 1D ¹³C NMR Carbon_Info Carbon environments C13_NMR->Carbon_Info HSQC 2D HSQC Direct_Correlations Direct ¹H-¹³C one-bond correlations HSQC->Direct_Correlations HMBC 2D HMBC Long_Range_Correlations Long-range ¹H-¹³C two- and three-bond correlations HMBC->Long_Range_Correlations Fragment_Assembly Assemble molecular fragments Proton_Info->Fragment_Assembly Carbon_Info->Fragment_Assembly Direct_Correlations->Fragment_Assembly Long_Range_Correlations->Fragment_Assembly Final_Structure Propose final structure of this compound Fragment_Assembly->Final_Structure

NMR Structural Elucidation Workflow
Key HMBC Correlations for this compound

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is pivotal in establishing the connectivity of the molecular skeleton of this compound. The diagram below highlights some of the key long-range correlations.

Key HMBC Correlations of this compound

Conclusion

The combination of 1D (¹H and ¹³C) and 2D (HSQC and HMBC) NMR spectroscopy provides a robust and definitive method for the structural elucidation of this compound. The data and protocols presented in these application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals working with this and structurally related flavonoids. Adherence to these detailed methodologies will ensure the acquisition of high-quality, reproducible NMR data, leading to unambiguous structural assignment.

Developing In Vitro Assays to Test (-)-Butin Efficacy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Butin, a flavonoid with known antioxidant and anti-inflammatory properties, presents a promising candidate for therapeutic development. Robust and reproducible in vitro assays are critical for elucidating its mechanism of action and quantifying its efficacy. This document provides detailed application notes and protocols for a suite of in vitro assays to characterize the biological activity of this compound. The assays described herein focus on its antioxidant potential and its role in modulating key signaling pathways involved in cellular stress and apoptosis, specifically the Nrf2/ARE and the mitochondria-dependent apoptotic pathways.

Introduction to this compound and its Therapeutic Potential

This compound (7,3',4'-trihydroxydihydroflavone) is a flavonoid that has demonstrated significant biological activities, including antioxidant, anti-inflammatory, and cardioprotective effects. Its therapeutic potential stems from its ability to modulate cellular signaling pathways in response to stress. Understanding the specific mechanisms through which this compound exerts its effects is crucial for its development as a therapeutic agent. This document outlines key in vitro assays to assess its efficacy.

Key Signaling Pathways Modulated by this compound

Nrf2/ARE Antioxidant Response Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or electrophiles, Nrf2 dissociates from Keap1 and translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. This compound has been shown to activate this pathway, leading to the upregulation of downstream antioxidant enzymes.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Butin This compound Keap1_Nrf2 Keap1-Nrf2 Complex Butin->Keap1_Nrf2 Inhibits interaction ROS Oxidative Stress (e.g., H₂O₂) ROS->Keap1_Nrf2 Induces dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Release Ub Ubiquitin Keap1_Nrf2->Ub Ubiquitination Nrf2_nu Nrf2 Nrf2_cyto->Nrf2_nu Translocation Proteasome Proteasomal Degradation Ub->Proteasome Ubiquitination ARE ARE Nrf2_nu->ARE Binds Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Transcription Antioxidant_Enzymes Antioxidant Enzymes Antioxidant_Genes->Antioxidant_Enzymes Translation Antioxidant_Enzymes->ROS Neutralization

Caption: Nrf2/ARE Signaling Pathway Activation by this compound.
Mitochondria-Dependent Apoptotic Pathway

Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis. The mitochondria-dependent (intrinsic) pathway of apoptosis is regulated by the Bcl-2 family of proteins. Pro-apoptotic proteins like Bax promote the release of cytochrome c from the mitochondria, while anti-apoptotic proteins like Bcl-2 inhibit this process. Cytochrome c release initiates a caspase cascade, leading to the activation of executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell. This compound has been observed to modulate this pathway, promoting cell survival under stress conditions.

Apoptosis_Pathway cluster_cell Cell cluster_mito Mitochondrion cluster_cyto Cytoplasm Butin This compound Bcl2 Bcl-2 (Anti-apoptotic) Butin->Bcl2 Upregulates Bax Bax (Pro-apoptotic) Butin->Bax Downregulates Stress Cellular Stress Stress->Bax Activates Bcl2->Bax Inhibits CytoC_mito Cytochrome c Bax->CytoC_mito Promotes release CytoC_cyto Cytochrome c CytoC_mito->CytoC_cyto Release Apoptosome Apoptosome CytoC_cyto->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Procaspase9 Pro-caspase-9 Procaspase9->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Activation Caspase3 Cleaved Caspase-3 Caspase9->Caspase3 Activation Procaspase3 Pro-caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Execution

Caption: Mitochondria-Dependent Apoptotic Pathway Modulation.

Experimental Workflow

The following diagram illustrates a general workflow for evaluating the in vitro efficacy of this compound.

Experimental_Workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., H9c2) Cell_Viability Cell Viability Assay (MTT) Cell_Culture->Cell_Viability Western_Blot Western Blotting (Nrf2, Bcl-2, Bax, Caspase-3) Cell_Culture->Western_Blot Caspase_Activity Caspase-3 Activity Assay Cell_Culture->Caspase_Activity Butin_Prep This compound Preparation (Stock Solution) Butin_Prep->Cell_Viability Antioxidant_Assay Antioxidant Capacity (DPPH/ABTS) Butin_Prep->Antioxidant_Assay Butin_Prep->Western_Blot Butin_Prep->Caspase_Activity IC50_Calc IC50 Calculation Cell_Viability->IC50_Calc Antioxidant_Assay->IC50_Calc Protein_Quant Protein Quantification Western_Blot->Protein_Quant Enzyme_Activity_Calc Enzyme Activity Calculation Caspase_Activity->Enzyme_Activity_Calc Statistical_Analysis Statistical Analysis IC50_Calc->Statistical_Analysis Protein_Quant->Statistical_Analysis Enzyme_Activity_Calc->Statistical_Analysis

Caption: General Experimental Workflow for this compound Efficacy Testing.

Quantitative Data Summary

Assay TypeCell Line/SystemThis compound ConcentrationObserved EffectReference
Cell Viability (MTT) H9c212.5, 25, 50 µMDose-dependent increase in cell viability under I/R injury.[1]
Nrf2 Activation H9c212.5, 25, 50 µMDose-dependent increase in cytoplasmic and nuclear Nrf2 levels.[1]
Antioxidant Activity (DPPH) Cell-freeNot specifiedIC50 values reported in various studies.
Antioxidant Activity (ABTS) Cell-freeNot specifiedTrolox equivalent antioxidant capacity values reported.
Apoptosis Regulation Rat Brain Tissue (ICH model)25, 50 mg/kgDose-dependent decrease in Bax and cleaved caspase-3, and increase in Bcl-2.[2]

Detailed Experimental Protocols

Cell Culture and Maintenance

Cell Line: H9c2 (rat cardiomyoblasts)

Protocol:

  • Culture H9c2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Passage cells upon reaching 80-90% confluency.

Cell Viability Assay (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.

Protocol:

  • Seed H9c2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for the desired time period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • If inducing stress, add the stressor (e.g., H₂O₂) for a specified duration.

  • Remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

  • Incubate the plate for 4 hours at 37°C.

  • Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control.

Antioxidant Capacity Assays

Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, and the color changes to a pale yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant.

Protocol:

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • In a 96-well plate, add 100 µL of various concentrations of this compound (in methanol).

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Ascorbic acid or Trolox can be used as a positive control.

  • Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration of this compound required to scavenge 50% of the DPPH radicals).

Principle: ABTS is oxidized to its radical cation (ABTS•+) by reacting with potassium persulfate. The ABTS•+ has a characteristic blue-green color. In the presence of an antioxidant, the radical is reduced, and the solution becomes colorless. The extent of color reduction is proportional to the antioxidant concentration.

Protocol:

  • Prepare the ABTS radical cation solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Add 10 µL of various concentrations of this compound to 1 mL of the diluted ABTS•+ solution.

  • Incubate for 6 minutes at room temperature.

  • Measure the absorbance at 734 nm.

  • Trolox is typically used as a standard to determine the Trolox Equivalent Antioxidant Capacity (TEAC).

Western Blotting

Principle: This technique is used to detect specific proteins in a sample. Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the target protein.

Protocol:

1. Cell Lysate Preparation: a. After treatment with this compound, wash the cells with ice-cold PBS. b. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. c. Scrape the cells and collect the lysate. d. Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris. e. Collect the supernatant containing the protein extract. f. Determine the protein concentration using a BCA protein assay kit.

2. SDS-PAGE and Protein Transfer: a. Mix the protein lysates with Laemmli sample buffer and boil for 5 minutes. b. Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-polyacrylamide gel. c. Run the gel to separate the proteins by size. d. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

3. Immunoblotting: a. Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. b. Incubate the membrane with primary antibodies against the target proteins (Nrf2, Keap1, Bcl-2, Bax, cleaved caspase-3, and a loading control like β-actin or GAPDH) overnight at 4°C. c. Wash the membrane three times with TBST. d. Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times with TBST. f. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system. g. Quantify the band intensities using densitometry software and normalize to the loading control.

Caspase-3 Activity Assay

Principle: This is a fluorometric assay that measures the activity of caspase-3, a key executioner caspase in apoptosis. The assay utilizes a specific caspase-3 substrate (e.g., Ac-DEVD-AMC) which, when cleaved by active caspase-3, releases a fluorescent molecule (AMC) that can be quantified.

Protocol:

  • Prepare cell lysates as described for Western Blotting.

  • In a 96-well black plate, add 50 µL of cell lysate to each well.

  • Add 50 µL of 2X reaction buffer containing the caspase-3 substrate (Ac-DEVD-AMC).

  • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measure the fluorescence with an excitation wavelength of 380 nm and an emission wavelength of 460 nm using a fluorescence plate reader.

  • The fluorescence intensity is proportional to the caspase-3 activity in the sample.

Conclusion

The protocols and application notes provided in this document offer a comprehensive framework for the in vitro evaluation of this compound's efficacy. By employing these assays, researchers can obtain valuable quantitative data on its antioxidant properties and its ability to modulate key cellular pathways involved in cytoprotection and apoptosis. This information is essential for advancing the development of this compound as a potential therapeutic agent.

References

Establishing Animal Models for In Vivo Efficacy Studies of (-)-Butin

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Butin, a flavonoid with significant antioxidant and anti-inflammatory properties, has demonstrated therapeutic potential in preclinical studies. Establishing appropriate in vivo animal models is a critical step in evaluating its efficacy and mechanism of action before proceeding to clinical trials. These application notes provide detailed protocols for inducing relevant disease models in rodents to study the effects of this compound. The focus is on models of acute inflammation, and ischemia-reperfusion injury, conditions where this compound has shown promise.

Pharmacokinetic Considerations

Prior to conducting efficacy studies, it is essential to determine the pharmacokinetic profile of this compound in the chosen animal model. This includes assessing its absorption, distribution, metabolism, and excretion (ADME) to establish an appropriate dosing regimen, including the route of administration, dose levels, and dosing frequency. While detailed pharmacokinetic data for this compound is not extensively published, preliminary dose-finding studies are recommended. Researchers should consider that flavonoids are often subject to first-pass metabolism, which may influence the choice between oral and parenteral routes of administration.

Animal Models for Efficacy Evaluation

The selection of an animal model should align with the therapeutic target of this compound. Based on its known anti-inflammatory and antioxidant activities, the following models are recommended.

Acute Inflammation Model: Carrageenan-Induced Paw Edema in Rats

This widely used and reproducible model is suitable for screening acute anti-inflammatory activity.

Experimental Protocol:

Step Procedure Details
1 Animal Selection and Acclimatization Male Wistar rats (150-200g) are acclimatized for at least one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with free access to food and water.
2 Grouping and Dosing Animals are randomly divided into groups (n=6-8 per group): Vehicle control, this compound treated groups (multiple doses), and a positive control group (e.g., Indomethacin 10 mg/kg). This compound or vehicle is administered (e.g., orally or intraperitoneally) 60 minutes before carrageenan injection.
3 Induction of Edema 0.1 mL of 1% w/v carrageenan solution in sterile saline is injected into the sub-plantar tissue of the right hind paw of each rat.
4 Measurement of Paw Edema Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
5 Data Analysis The percentage inhibition of edema is calculated for each group relative to the vehicle control group.

Quantitative Data Summary:

Group Dose (mg/kg) Mean Paw Volume (mL) at 3h % Inhibition of Edema
Vehicle Control-X ± SEM0
This compoundDose 1Y ± SEMCalculated
This compoundDose 2Z ± SEMCalculated
Positive Control10A ± SEMCalculated

Note: X, Y, Z, and A represent hypothetical mean paw volumes with their standard error of the mean (SEM).

Experimental Workflow:

G cluster_pre Pre-treatment cluster_induction Induction cluster_measurement Measurement acclimatization Animal Acclimatization grouping Grouping & Dosing (Vehicle, Butin, Positive Control) acclimatization->grouping injection Carrageenan Injection (Sub-plantar) grouping->injection measurement Paw Volume Measurement (Plethysmometer) injection->measurement analysis Data Analysis (% Inhibition) measurement->analysis G cluster_pre Pre-treatment cluster_induction Induction cluster_analysis Analysis (24h post-LPS) acclimatization Animal Acclimatization grouping Grouping & Dosing acclimatization->grouping lps Intratracheal LPS Instillation grouping->lps collection BAL Fluid & Lung Tissue Collection lps->collection bal_analysis BAL Analysis (Cells, Protein) collection->bal_analysis tissue_analysis Tissue Analysis (Histology, Cytokines, Oxidative Stress) collection->tissue_analysis G cluster_surgery Surgical Procedure cluster_treatment Treatment cluster_assessment Assessment (24h post-MCAO) anesthesia Anesthesia mcao Middle Cerebral Artery Occlusion (60 min) anesthesia->mcao reperfusion Reperfusion mcao->reperfusion neuro_score Neurological Scoring reperfusion->neuro_score dosing This compound/Vehicle Administration dosing->reperfusion infarct_volume Infarct Volume Measurement (TTC) neuro_score->infarct_volume G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Butin This compound Keap1_Nrf2 Keap1-Nrf2 Complex Butin->Keap1_Nrf2 induces dissociation ROS Oxidative Stress (e.g., from injury) ROS->Keap1_Nrf2 induces dissociation Keap1 Keap1 Keap1_Nrf2->Keap1 Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Ub Ubiquitin Keap1->Ub mediates ubiquitination Nrf2->Ub Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc translocation Proteasome Proteasomal Degradation Ub->Proteasome Maf sMaf Nrf2_nuc->Maf heterodimerizes ARE Antioxidant Response Element (ARE) Maf->ARE binds Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription G cluster_stimulus Apoptotic Stimulus cluster_regulation Regulation of Apoptosis cluster_mitochondria Mitochondrial Events cluster_caspase Caspase Cascade Injury Cellular Injury (e.g., Ischemia) Bcl2 Bcl-2 (Anti-apoptotic) Injury->Bcl2 Bax Bax (Pro-apoptotic) Injury->Bax activates Butin This compound Butin->Bcl2 upregulates Butin->Bax downregulates Bcl2->Bax inhibits Mito Mitochondrion Bax->Mito forms pores in membrane CytoC Cytochrome c Mito->CytoC release Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Pro-Caspase-9 Apaf1->Casp9 Apoptosome Apoptosome Casp9->Apoptosome ActiveCasp9 Active Caspase-9 Apoptosome->ActiveCasp9 cleavage Casp3 Pro-Caspase-3 ActiveCasp9->Casp3 activates ActiveCasp3 Active Caspase-3 Casp3->ActiveCasp3 cleavage Apoptosis Apoptosis ActiveCasp3->Apoptosis

Application Notes and Protocols for Measuring (-)-Butin Antioxidant Capacity using DPPH and ABTS Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Butin (7,3',4'-trihydroxydihydroflavone) is a flavonoid compound that has garnered interest for its potential antioxidant properties. As with many flavonoids, its ability to scavenge free radicals is a key aspect of its biological activity, which may have implications for human health and the development of new therapeutic agents. The evaluation of this antioxidant capacity is a critical step in its preclinical assessment.

This document provides detailed application notes and experimental protocols for measuring the antioxidant capacity of this compound using two widely accepted and robust methods: the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. These assays are based on the ability of an antioxidant to donate an electron or a hydrogen atom to a stable radical, leading to a measurable change in color, which can be quantified spectrophotometrically.

Principle of the Assays

DPPH Assay: The DPPH assay is based on the reduction of the stable free radical DPPH•, which has a deep violet color in solution, to the yellow-colored diphenylpicrylhydrazine. The degree of discoloration indicates the scavenging potential of the antioxidant.

ABTS Assay: The ABTS assay involves the generation of the blue-green ABTS radical cation (ABTS•+). In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The extent of color quenching is proportional to the antioxidant's activity.

Data Presentation

While extensive literature exists on the antioxidant properties of flavonoids, specific IC50 values for this compound in DPPH and ABTS assays are not consistently reported in publicly available scientific literature. The IC50 value represents the concentration of an antioxidant required to scavenge 50% of the initial radicals and is a common metric for comparing antioxidant efficacy.

Researchers can utilize the detailed protocols provided below to experimentally determine the IC50 values for this compound. For comparative purposes, the table below includes typical IC50 value ranges observed for other common flavonoids to provide a general context for the expected antioxidant potency.

CompoundAssayTypical IC50 Range (µg/mL)Reference CompoundTypical IC50 (µg/mL)
This compoundDPPHData not readily availableAscorbic Acid~ 2 - 10
This compoundABTSData not readily availableTrolox~ 2 - 15
QuercetinDPPH~ 1 - 5
CatechinDPPH~ 5 - 20
QuercetinABTS~ 1 - 10
CatechinABTS~ 5 - 25

Note: The provided IC50 ranges for quercetin and catechin are for illustrative purposes and can vary depending on the specific experimental conditions.

Experimental Protocols

The following are detailed protocols for the DPPH and ABTS assays that can be adapted for the evaluation of this compound.

DPPH Radical Scavenging Assay Protocol

1. Materials and Reagents:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (or Ethanol, analytical grade)

  • Ascorbic acid (or Trolox, as a positive control)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at ~517 nm

  • Pipettes and tips

  • Volumetric flasks and other standard laboratory glassware

2. Preparation of Solutions:

  • DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store this solution in a dark, amber-colored bottle at 4°C. It is recommended to prepare this solution fresh.

  • This compound Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol. From this stock, prepare a series of dilutions to obtain a range of concentrations for testing (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Positive Control Stock Solution: Prepare a stock solution of ascorbic acid or Trolox (e.g., 1 mg/mL) in methanol and create a similar dilution series as for this compound.

3. Assay Procedure:

  • In a 96-well microplate, add 100 µL of the various concentrations of this compound solutions to different wells.

  • Add 100 µL of the positive control solutions to their respective wells.

  • For the blank (control), add 100 µL of methanol to a well.

  • To each well, add 100 µL of the 0.1 mM DPPH solution.

  • Mix the contents of the wells gently by pipetting or using a plate shaker.

  • Incubate the microplate in the dark at room temperature for 30 minutes.

  • After incubation, measure the absorbance of each well at 517 nm using a microplate reader.

4. Calculation of Radical Scavenging Activity: The percentage of DPPH radical scavenging activity can be calculated using the following formula:

% Scavenging Activity = [(A_control - A_sample) / A_control] x 100

Where:

  • A_control is the absorbance of the DPPH solution without the sample (blank).

  • A_sample is the absorbance of the DPPH solution with the sample.

5. Determination of IC50 Value: The IC50 value is determined by plotting the percentage of scavenging activity against the corresponding concentrations of this compound. The IC50 value is the concentration of the sample that causes 50% inhibition of the DPPH radical. This can be calculated from the graph using linear regression analysis.

ABTS Radical Cation Scavenging Assay Protocol

1. Materials and Reagents:

  • This compound

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate (K₂S₂O₈)

  • Phosphate Buffered Saline (PBS) or Ethanol

  • Trolox (as a positive control)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at ~734 nm

  • Pipettes and tips

  • Volumetric flasks and other standard laboratory glassware

2. Preparation of Solutions:

  • ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.

  • Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.

  • ABTS•+ Radical Cation Working Solution: Mix the ABTS stock solution and the potassium persulfate solution in a 1:1 ratio (v/v). Allow the mixture to stand in the dark at room temperature for 12-16 hours to allow for the generation of the radical cation. This solution is stable for up to two days when stored in the dark at 4°C.

  • Diluted ABTS•+ Solution: Before the assay, dilute the ABTS•+ working solution with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

  • This compound Stock Solution and Dilutions: Prepare as described in the DPPH assay protocol.

  • Positive Control Stock Solution and Dilutions: Prepare as described in the DPPH assay protocol using Trolox.

3. Assay Procedure:

  • In a 96-well microplate, add 10 µL of the various concentrations of this compound solutions to different wells.

  • Add 10 µL of the positive control solutions to their respective wells.

  • For the blank (control), add 10 µL of the solvent (e.g., methanol or PBS) to a well.

  • To each well, add 190 µL of the diluted ABTS•+ solution.

  • Mix the contents of the wells thoroughly.

  • Incubate the plate at room temperature for 6-10 minutes.

  • Measure the absorbance of each well at 734 nm.

4. Calculation of Radical Scavenging Activity: The percentage of ABTS•+ radical scavenging activity is calculated as follows:

% Scavenging Activity = [(A_control - A_sample) / A_control] x 100

Where:

  • A_control is the absorbance of the ABTS•+ solution without the sample.

  • A_sample is the absorbance of the ABTS•+ solution with the sample.

5. Determination of IC50 Value: The IC50 value is determined in the same manner as in the DPPH assay, by plotting the percentage of scavenging activity against the concentration of this compound.

Visualizations

Antioxidant Mechanism of Flavonoids

The antioxidant activity of flavonoids like this compound is primarily attributed to their ability to donate hydrogen atoms or electrons to free radicals, thereby neutralizing them. The catechol group (3',4'-dihydroxy) in the B-ring of this compound is a key structural feature for this activity.

Antioxidant_Mechanism cluster_Flavonoid This compound (Flavonoid Antioxidant) cluster_Radical Free Radical cluster_Reaction cluster_Products Neutralized Products Butin This compound (with -OH groups) Reaction Donates H• or e- Butin->Reaction Radical DPPH• or ABTS•+ (Unstable Radical) Radical->Reaction Butin_Oxidized Oxidized this compound (Stable) Reaction->Butin_Oxidized Oxidation Radical_Neutralized DPPH-H or ABTS (Stable, Non-radical) Reaction->Radical_Neutralized Reduction

Caption: Antioxidant mechanism of this compound via radical scavenging.

Experimental Workflow for Antioxidant Assays

The following diagram illustrates the general workflow for conducting the DPPH and ABTS antioxidant assays.

Assay_Workflow DPPH and ABTS Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (DPPH/ABTS•+, this compound, Control) prep_dilutions Prepare Serial Dilutions of this compound and Control prep_reagents->prep_dilutions mix Mix Sample/Control with Radical Solution prep_dilutions->mix incubate Incubate in the Dark at Room Temperature mix->incubate measure Measure Absorbance (517 nm for DPPH, 734 nm for ABTS) incubate->measure calc_inhibition Calculate % Radical Scavenging Activity measure->calc_inhibition plot Plot % Inhibition vs. Concentration calc_inhibition->plot calc_ic50 Determine IC50 Value plot->calc_ic50

Caption: General workflow for DPPH and ABTS antioxidant capacity assays.

Application Notes and Protocols for Western Blot Analysis of Proteins Affected by (-)-Butin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing Western blot analysis to investigate the effects of (-)-butin, a dihydroflavonol compound, on protein expression. The protocols outlined below are based on established methodologies and findings from preclinical research, offering a framework for studying the molecular mechanisms of this compound in various cellular contexts.

Introduction to this compound and its Cellular Effects

This compound (7,3′,4′-trihydroxydihydroflavone) is a flavonoid with demonstrated biological activities, including antioxidant and anti-inflammatory properties. Research suggests that this compound can modulate key signaling pathways involved in apoptosis (programmed cell death), inflammation, and cell survival. Western blot analysis is a crucial technique to elucidate these mechanisms by quantifying the changes in the expression levels of specific proteins within these pathways upon treatment with this compound.

Key Protein Targets and Signaling Pathways Modulated by this compound

Studies have shown that this compound can influence several critical signaling cascades. The primary pathway with documented modulation by butin is the mitochondria-dependent apoptotic pathway. Additionally, like other flavonoids, butin is hypothesized to affect inflammatory and cell survival pathways.

Summary of Quantitative Western Blot Data for this compound

The following table summarizes the observed effects of butin on key proteins as determined by Western blot analysis in research studies. This data provides a baseline for expected outcomes when treating cells with this compound.

Target ProteinSignaling PathwayCellular ProcessObserved Effect of Butin TreatmentCell Type/Model
Bax ApoptosisPro-apoptoticDecrease in expressionV79-4
Bcl-2 ApoptosisAnti-apoptoticIncrease in expressionV79-4
Phospho-Bcl-2 ApoptosisInactivation of anti-apoptotic functionInformation not availableV79-4
Cytochrome c ApoptosisPro-apoptotic (when released from mitochondria)Inhibition of mitochondrial releaseV79-4
Active Caspase-9 ApoptosisPro-apoptoticInhibition of activationV79-4
Active Caspase-3 ApoptosisPro-apoptoticInhibition of activationV79-4
Phospho-SEK1 MAPK SignalingStress response, ApoptosisInhibition of phosphorylationV79-4
p-Akt PI3K/Akt SignalingCell Survival, ProliferationUpregulation of phosphorylation[1]PC12 cells
NLRP3 Inflammasome/PyroptosisInflammationDecrease in expression[2]Human Fibroblast-Like Synoviocytes
GSDMD PyroptosisInflammatory cell deathDecrease in expression[2]Human Fibroblast-Like Synoviocytes
Caspase-1 Inflammasome/PyroptosisInflammationDecrease in expression[2]Human Fibroblast-Like Synoviocytes

Experimental Protocols

This section provides a detailed protocol for performing Western blot analysis to assess the impact of this compound on protein expression in a cell culture model.

I. Cell Culture and this compound Treatment
  • Cell Seeding: Seed the desired cell line (e.g., V79-4, PC12) in appropriate culture dishes or plates at a density that will allow for optimal growth and protein extraction (e.g., 1.5 x 10⁵ cells/mL).[3]

  • Incubation: Culture the cells under standard conditions (e.g., 37°C, 5% CO₂) for 16-24 hours to allow for cell attachment and recovery.

  • This compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in culture medium to the desired final concentrations (e.g., 10 µg/mL).[3]

  • Experimental Groups:

    • Control Group: Cells treated with vehicle (e.g., DMSO) alone.

    • Stimulus Group (if applicable): Cells treated with an inducing agent (e.g., H₂O₂ at 1 mM to induce oxidative stress) to activate the pathway of interest.[3]

    • This compound Treatment Group: Cells pre-treated with this compound for a specific duration (e.g., 1 hour) before the addition of the stimulus.[3]

    • This compound Alone Group: Cells treated only with this compound to assess its baseline effects.

  • Incubation Time: Incubate the cells for the desired time period following treatment (e.g., 6, 12, or 24 hours).[3]

II. Protein Extraction (Lysis)
  • Cell Harvesting: After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).[3]

  • Lysis Buffer Preparation: Prepare a suitable lysis buffer (e.g., RIPA buffer or a buffer containing 120 mM NaCl, 40 mM Tris (pH 8), and 0.1% NP-40) supplemented with protease and phosphatase inhibitors.[3]

  • Cell Lysis: Add the lysis buffer to the cells and incubate on ice for 30 minutes.[3]

  • Centrifugation: Centrifuge the cell lysates at 13,000 x g for 15 minutes at 4°C to pellet cell debris.[3]

  • Supernatant Collection: Carefully collect the supernatant containing the soluble proteins.

III. Protein Quantification
  • Assay Selection: Use a standard protein quantification assay, such as the bicinchoninic acid (BCA) assay, to determine the protein concentration of each lysate.

  • Standard Curve: Prepare a standard curve using a known protein standard (e.g., bovine serum albumin).

  • Quantification: Measure the absorbance of the standards and samples and calculate the protein concentration of each lysate.

IV. SDS-PAGE and Protein Transfer
  • Sample Preparation: Mix a specific amount of protein from each lysate (e.g., 40 µg) with Laemmli sample buffer and boil for 5 minutes to denature the proteins.[3]

  • Gel Electrophoresis: Load the prepared samples into the wells of a sodium dodecyl sulfate-polyacrylamide gel (SDS-PAGE) of an appropriate percentage (e.g., 10%).[3] Also, load a molecular weight marker to determine the size of the separated proteins.

  • Electrophoresis: Run the gel according to the manufacturer's instructions until the dye front reaches the bottom of the gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.

V. Immunoblotting and Detection
  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the target protein (e.g., anti-Bax, anti-Bcl-2, etc.) at the recommended dilution overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 5-10 minutes each to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.

  • Washing: Repeat the washing step as described above.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system (e.g., X-ray film or a digital imager).

  • Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the expression of the target protein to a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Visualizing this compound's Impact on Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the signaling pathways affected by this compound.

Butin_Apoptosis_Pathway cluster_extracellular Oxidative Stress cluster_butin This compound Action cluster_mitochondria Mitochondrial Regulation cluster_caspase_cascade Caspase Cascade Stress H₂O₂ Bax Bax Stress->Bax Induces Bcl2 Bcl-2 Stress->Bcl2 Inhibits Butin This compound Butin->Bax Inhibits Butin->Bcl2 Promotes Mitochondrion Mitochondrion Bax->Mitochondrion Promotes permeabilization Bcl2->Mitochondrion Inhibits permeabilization CytochromeC Cytochrome c (released) Mitochondrion->CytochromeC Caspase9 Caspase-9 CytochromeC->Caspase9 Activates ActiveCaspase9 Active Caspase-9 Caspase9->ActiveCaspase9 Caspase3 Caspase-3 ActiveCaspase9->Caspase3 Cleaves & Activates ActiveCaspase3 Active Caspase-3 Caspase3->ActiveCaspase3 Apoptosis Apoptosis ActiveCaspase3->Apoptosis Executes

Caption: this compound's role in the mitochondria-dependent apoptosis pathway.

Butin_Inflammatory_Pathway cluster_stimulus Inflammatory Stimulus cluster_butin This compound Action cluster_signaling Intracellular Signaling cluster_gene_expression Gene Expression cluster_protein_expression Protein Expression LPS LPS / IL-1β IKK IKK LPS->IKK Activates Butin This compound Butin->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_nucleus NF-κB (Nuclear Translocation) NFkB->NFkB_nucleus iNOS_gene iNOS Gene NFkB_nucleus->iNOS_gene Induces Transcription COX2_gene COX-2 Gene NFkB_nucleus->COX2_gene Induces Transcription NLRP3_gene NLRP3 Gene NFkB_nucleus->NLRP3_gene Induces Transcription iNOS_protein iNOS iNOS_gene->iNOS_protein COX2_protein COX-2 COX2_gene->COX2_protein NLRP3_protein NLRP3 NLRP3_gene->NLRP3_protein

Caption: Postulated inhibitory effect of this compound on the NF-κB inflammatory pathway.

Butin_PI3K_Akt_Pathway cluster_extracellular Extracellular Signal cluster_butin This compound Action cluster_membrane Cell Membrane cluster_cytosol Cytosolic Signaling GrowthFactor Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Binds & Activates Butin This compound Akt Akt Butin->Akt Promotes Phosphorylation PI3K PI3K Receptor->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PIP3->Akt Recruits & Activates pAkt p-Akt Akt->pAkt CellSurvival Cell Survival & Proliferation pAkt->CellSurvival Promotes

Caption: Modulatory effect of this compound on the PI3K/Akt cell survival pathway.

References

Application Notes and Protocols for Assessing (-)-Butin's Impact on Mitochondrial Function

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Butin (7,3',4'-trihydroxydihydroflavone) is a flavonoid compound that has demonstrated significant cytoprotective effects against oxidative stress. A primary target of its protective action is the mitochondrion, the central hub of cellular energy metabolism and a key regulator of apoptosis. Assessing the influence of this compound on mitochondrial function is crucial for understanding its therapeutic potential. These application notes provide detailed protocols for key assays to characterize the mitochondrial effects of this compound.

Analysis of Mitochondrial Membrane Potential (ΔΨm)
Application Note

The mitochondrial membrane potential (ΔΨm) is a critical indicator of mitochondrial health and energy status. A loss or depolarization of ΔΨm is an early hallmark of mitochondrial dysfunction and a commitment step in the intrinsic apoptotic pathway. Studies have shown that this compound can prevent the loss of ΔΨm induced by oxidative stressors like hydrogen peroxide (H₂O₂). This assay allows for the quantification of this protective effect. Fluorescent cationic dyes such as Tetramethylrhodamine, Ethyl Ester (TMRE) accumulate in healthy, polarized mitochondria. A decrease in fluorescence intensity indicates mitochondrial depolarization.

Experimental Protocol: TMRE Staining for Flow Cytometry

This protocol outlines the measurement of ΔΨm in cultured cells treated with an oxidative stressor with and without this compound.

Materials:

  • TMRE (Tetramethylrhodamine, Ethyl Ester)

  • FCCP (Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) - positive control for depolarization

  • This compound

  • Hydrogen Peroxide (H₂O₂) or other desired stressor

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding: Plate cells in a 6-well plate at a density that will achieve 70-80% confluency on the day of the experiment. Incubate overnight under standard conditions (e.g., 37°C, 5% CO₂).

  • Treatment:

    • Pre-treat the designated wells with the desired concentration of this compound (e.g., 10 µg/mL) for 1 hour.

    • Following pre-treatment, add the oxidative stressor (e.g., 1 mM H₂O₂) to the wells (both with and without Butin) and incubate for the desired period (e.g., 6-24 hours).

    • Include an untreated control group and a positive control group for depolarization (treat with 10 µM FCCP for 15 minutes at the end of the experiment).

  • Staining:

    • Add TMRE to the culture medium of all wells to a final concentration of 50-100 nM.

    • Incubate for 20-30 minutes at 37°C, protected from light.

  • Cell Harvesting:

    • Gently aspirate the medium and wash the cells once with PBS.

    • Harvest the cells using trypsinization and neutralize with complete medium.

    • Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.

  • Analysis:

    • Resuspend the cell pellet in 500 µL of ice-cold PBS.

    • Analyze the cells immediately on a flow cytometer, using an appropriate laser and filter set for rhodamine-based dyes (e.g., 488 nm excitation, ~585 nm emission).

    • Collect data for at least 10,000 events per sample. The percentage of cells with low fluorescence intensity represents the population with depolarized mitochondria.

Data Presentation
Treatment GroupCondition% of Cells with Depolarized ΔΨm (Hypothetical)
1Control (Vehicle)5%
2H₂O₂ (1 mM)45%
3This compound + H₂O₂15%
4FCCP (10 µM)95%
Measurement of Mitochondrial Reactive Oxygen Species (ROS)
Application Note

Mitochondria are a primary source of cellular Reactive Oxygen Species (ROS). While essential for signaling, excessive ROS production during oxidative stress can damage cellular components. This compound has been shown to be an effective ROS scavenger. MitoSOX™ Red is a fluorogenic dye that specifically targets mitochondria and is oxidized by superoxide, the primary mitochondrial ROS, resulting in red fluorescence. This assay quantifies the ability of this compound to suppress mitochondrial ROS production.

Experimental Protocol: MitoSOX™ Red Staining

This protocol details the use of MitoSOX™ Red to measure mitochondrial superoxide levels.[1]

Materials:

  • MitoSOX™ Red mitochondrial superoxide indicator[1]

  • This compound

  • H₂O₂ or other ROS-inducing agent

  • Hank's Balanced Salt Solution with Ca²⁺ and Mg²⁺ (HBSS)

  • Complete cell culture medium

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Seeding: Plate cells on glass-bottom dishes (for microscopy) or in a 12-well plate (for flow cytometry) to achieve 70-80% confluency.

  • Treatment: Treat cells with this compound and/or a stressor as described in the ΔΨm protocol.

  • Reagent Preparation: Prepare a 5 mM MitoSOX™ Red stock solution by dissolving 50 µg in 13 µL of high-quality DMSO.[1] Immediately before use, dilute the stock solution in warm HBSS to a final working concentration of 5 µM.[1]

  • Staining:

    • Remove the culture medium and wash the cells once with warm HBSS.

    • Add the 5 µM MitoSOX™ Red working solution to the cells.

    • Incubate for 10-15 minutes at 37°C, protected from light.[1]

  • Wash: Gently wash the cells three times with warm HBSS to remove excess dye.[1]

  • Analysis:

    • Microscopy: Image the cells immediately using a fluorescence microscope with appropriate filters (e.g., excitation/emission ~510/580 nm).[1]

    • Flow Cytometry: Harvest the cells as previously described, resuspend in ice-cold PBS, and analyze using the PE channel.[2]

  • Quantification: Measure the Mean Fluorescence Intensity (MFI) of the cell population. An increase in MFI corresponds to higher levels of mitochondrial superoxide.

Data Presentation
Treatment GroupConditionMean Fluorescence Intensity (MFI) (Arbitrary Units)
1Control (Vehicle)1,200
2H₂O₂ (1 mM)8,500
3This compound + H₂O₂2,500
Western Blot Analysis of Apoptosis-Related Proteins
Application Note

The intrinsic pathway of apoptosis is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins. Pro-apoptotic proteins like Bax translocate to the mitochondria and facilitate the release of cytochrome c into the cytosol, while anti-apoptotic proteins like Bcl-2 inhibit this process. This compound has been shown to modulate the expression of these proteins, increasing the Bcl-2/Bax ratio and preventing cytochrome c release. Western blotting is the standard method to quantify these changes.

Experimental Protocol: Cytosolic and Mitochondrial Fractionation

This protocol allows for the specific detection of cytochrome c release from the mitochondria into the cytosol.

Materials:

  • Cell lysis/fractionation buffer kit (containing cytosolic and mitochondrial extraction buffers)

  • Primary antibodies (anti-Bax, anti-Bcl-2, anti-cytochrome c, anti-COX IV for mitochondrial loading control, anti-β-actin for cytosolic loading control)

  • HRP-conjugated secondary antibodies

  • Protein assay reagent (e.g., BCA)

  • SDS-PAGE and Western blot equipment

  • Chemiluminescence substrate

Procedure:

  • Cell Treatment and Harvesting: Treat and harvest approximately 5 x 10⁷ cells as described in previous protocols. Wash the cell pellet with ice-cold PBS.

  • Cytosolic Fractionation:

    • Resuspend the cell pellet in 1 mL of ice-cold Cytosol Extraction Buffer containing DTT and protease inhibitors.

    • Incubate on ice for 15 minutes.

    • Homogenize the cells using a Dounce homogenizer (30-50 passes).

    • Centrifuge at 700 x g for 10 minutes at 4°C to pellet nuclei and cell debris.

    • Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 30 minutes at 4°C.

    • The resulting supernatant is the cytosolic fraction . The pellet contains the mitochondria.

  • Mitochondrial Fractionation:

    • Resuspend the mitochondrial pellet from the previous step in 100 µL of Mitochondrial Extraction Buffer. This is the mitochondrial fraction .

  • Protein Quantification: Determine the protein concentration of both cytosolic and mitochondrial fractions using a BCA assay.

  • Western Blotting:

    • Load equal amounts of protein (e.g., 20-40 µg) from each fraction onto an SDS-PAGE gel.

    • Perform electrophoresis and transfer the proteins to a PVDF membrane.

    • Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) kit and an imaging system.

  • Analysis: Quantify band intensities using densitometry software. Normalize cytochrome c in the cytosol to a cytosolic loading control (β-actin) and proteins in the mitochondrial fraction to a mitochondrial loading control (COX IV). Calculate the Bcl-2/Bax ratio.

Data Presentation
Treatment GroupBcl-2/Bax Ratio (Relative to Control)Cytosolic Cytochrome c (Relative to Control)
Control1.01.0
Stressor0.34.5
This compound + Stressor0.81.5
Mitochondrial Respiration Analysis via Extracellular Flux Analyzer
Application Note

A Seahorse XF Analyzer measures two key parameters of cellular metabolism in real-time: the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, and the extracellular acidification rate (ECAR), an indicator of glycolysis. The Mito Stress Test uses sequential injections of mitochondrial inhibitors to reveal a detailed profile of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity. This assay can provide a comprehensive picture of how this compound modulates mitochondrial bioenergetics under both basal and stressed conditions.

Experimental Protocol: Seahorse XF Cell Mito Stress Test

This protocol is a general guide; concentrations of inhibitors and cell densities should be optimized for your specific cell type.

Materials:

  • Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, Rotenone/Antimycin A)[3]

  • Seahorse XF Cell Culture Microplate

  • Seahorse XF Calibrant solution

  • Seahorse XF Assay Medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)[4]

  • Seahorse XF Analyzer

Procedure:

  • Sensor Cartridge Hydration: The day before the assay, hydrate the sensor cartridge by adding Seahorse XF Calibrant to a utility plate and incubating overnight in a non-CO₂ 37°C incubator.

  • Cell Seeding: Seed cells directly into the Seahorse XF microplate at an optimized density and allow them to adhere overnight.

  • Assay Day Preparation:

    • Wash and replace the culture medium with pre-warmed Seahorse XF Assay Medium.

    • Incubate the cell plate in a non-CO₂ 37°C incubator for 1 hour to allow temperature and pH to equilibrate.[4]

    • Load the injector ports of the hydrated sensor cartridge with the Mito Stress Test compounds (Oligomycin, FCCP, Rotenone/Antimycin A) diluted to their target concentrations.

  • Assay Execution:

    • Calibrate the sensor cartridge in the Seahorse XF Analyzer.

    • Replace the calibrant plate with the cell plate.

    • Run the assay protocol, which will consist of:

      • Baseline OCR measurements.

      • Injection 1: Oligomycin (inhibits ATP synthase). The resulting drop in OCR represents ATP-linked respiration.

      • Injection 2: FCCP (a protonophore that uncouples the mitochondrial membrane). This stimulates the electron transport chain to function at its maximum rate, revealing maximal respiration.

      • Injection 3: Rotenone & Antimycin A (Complex I and III inhibitors). This shuts down all mitochondrial respiration, revealing the non-mitochondrial oxygen consumption.[5]

  • Data Analysis: Use the Seahorse Wave software to automatically calculate the key parameters of mitochondrial function. Normalize data to cell number or protein concentration.

Data Presentation
ParameterFunction MeasuredControlStressorThis compound + Stressor
Basal Respiration Baseline oxygen consumption100%60%90%
ATP Production OCR linked to ATP synthesis100%50%85%
Maximal Respiration Maximum OCR after FCCP100%40%75%
Spare Capacity (Maximal - Basal Respiration)100%30%65%

Visualizations: Signaling Pathways and Workflows

G cluster_stress Oxidative Stress cluster_mito Mitochondrial Membrane cluster_caspase Caspase Cascade Stress H₂O₂ Bax Bax Activation Stress->Bax Bcl2 Bcl-2 Inhibition Stress->Bcl2 CytoC Cytochrome c Release Bax->CytoC Bcl2->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Butin This compound Butin->Bax Butin->Bcl2

Caption: this compound's inhibition of the mitochondrial apoptotic pathway.

G Butin This compound PI3K PI3K Butin->PI3K Activates Akt Akt PI3K->Akt Activates Nrf2_Keap1 Nrf2-Keap1 (Cytosolic Complex) Akt->Nrf2_Keap1 Phosphorylates & Dissociates Nrf2_nuc Nrf2 (Nuclear Translocation) Nrf2_Keap1->Nrf2_nuc ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to MnSOD MnSOD Expression ARE->MnSOD ROS_scav ROS Scavenging MnSOD->ROS_scav Enhances G cluster_assays Mitochondrial Function Assays Start Cell Culture & Seeding Treatment Treatment Groups (Control, Stressor, Butin) Start->Treatment Assay1 ΔΨm (TMRE) Treatment->Assay1 Assay2 Mito-ROS (MitoSOX) Treatment->Assay2 Assay3 Western Blot (Bcl-2, Bax, etc.) Treatment->Assay3 Assay4 Respiration (Seahorse OCR) Treatment->Assay4 Analysis Data Acquisition & Analysis Assay1->Analysis Assay2->Analysis Assay3->Analysis Assay4->Analysis Conclusion Conclusion on This compound's Effects Analysis->Conclusion

References

Application Notes: (-)-Butin in Neurodegenerative Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(-)-Butin, a flavonoid compound isolated from plants such as Rhus verniciflua, has demonstrated significant neuroprotective potential in various preclinical models of neurodegenerative diseases. Its therapeutic effects are primarily attributed to its potent antioxidant and anti-inflammatory properties. These notes provide an overview of the application of this compound in models of Parkinson's Disease and Alzheimer's Disease, summarizing key findings and detailing experimental protocols for researchers, scientists, and drug development professionals.

Mechanism of Action

This compound exerts its neuroprotective effects through multiple mechanisms:

  • Antioxidant Activity: It effectively scavenges reactive oxygen species (ROS) and reduces oxidative stress, a key pathological feature in many neurodegenerative disorders.

  • Anti-inflammatory Effects: this compound can suppress the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, thereby mitigating neuroinflammation.

  • Modulation of Signaling Pathways: It has been shown to influence critical signaling pathways involved in cell survival and apoptosis.

Below is a diagram illustrating the proposed neuroprotective mechanisms of this compound.

G cluster_stress Cellular Stressors cluster_butin This compound Intervention cluster_pathways Cellular Pathways cluster_outcome Outcome Neurotoxins\n(e.g., Rotenone, STZ) Neurotoxins (e.g., Rotenone, STZ) ROS ↑ Reactive Oxygen Species (ROS) Neurotoxins\n(e.g., Rotenone, STZ)->ROS induces Inflammation ↑ Pro-inflammatory Cytokines Neurotoxins\n(e.g., Rotenone, STZ)->Inflammation induces Butin This compound Butin->ROS inhibits Butin->Inflammation inhibits Neuroprotection Neuroprotection Butin->Neuroprotection promotes Apoptosis ↑ Apoptosis ROS->Apoptosis leads to Inflammation->Apoptosis leads to

Caption: Proposed neuroprotective signaling pathway of this compound.

Quantitative Data Summary

The following tables summarize the quantitative data from studies investigating the effects of this compound in different neurodegenerative disease models.

Table 1: Effects of this compound in a Rotenone-Induced Parkinson's Disease Model in Rats [1]

ParameterRotenone ControlThis compound (25 mg/kg) + RotenoneThis compound (50 mg/kg) + Rotenone
Catalepsy (s)IncreasedDecreasedSignificantly Decreased
Akinesia (s)IncreasedDecreasedSignificantly Decreased
Memory (score)DecreasedIncreasedSignificantly Increased
Learning Ability (score)DecreasedIncreasedSignificantly Increased
AcetylcholinesteraseIncreasedReversed towards normalReversed towards normal
Paraoxonase-1DecreasedReversed towards normalReversed towards normal
ButyrylcholinesteraseIncreasedReversed towards normalReversed towards normal
Glutathione (GSH)DepletedReversed towards normalReversed towards normal
CatalaseDepletedReversed towards normalReversed towards normal
Superoxide Dismutase (SOD)DepletedReversed towards normalReversed towards normal
Oxidative StressIncreasedReversed towards normalReversed towards normal
Nitrative StressIncreasedReversed towards normalReversed towards normal
IL-6IncreasedReversed towards normalReversed towards normal
IL-1βIncreasedReversed towards normalReversed towards normal
TNF-αIncreasedReversed towards normalReversed towards normal

Table 2: Effects of this compound in a Streptozotocin (STZ)-Induced Diabetic Rat Model (Alzheimer's Disease Model) [2]

ParameterSTZ ControlThis compound (25 mg/kg) + STZThis compound (50 mg/kg) + STZ
Spontaneous Alternation (%)DecreasedIncreased by 21.53%Increased by 39.41%
Total Arm EntriesDecreasedIncreased by 44.56%Increased by 71.56%
MDA LevelsIncreased (144.33%)Decreased by 25.75%Decreased by 45.42%
Nitrite LevelsIncreased (226.34%)Decreased by 37.20%Decreased by 58.47%
AChE LevelsIncreasedReducedSignificantly Reduced

Experimental Protocols

Detailed methodologies for key experiments are provided below.

1. Rotenone-Induced Parkinson's Disease Model in Rats [1]

This protocol describes the induction of Parkinson's-like pathology using rotenone and subsequent treatment with this compound.

G start Start acclimatization Animal Acclimatization (Wistar Rats) start->acclimatization grouping Grouping (n=6 per group) - Normal Control - Rotenone Control - Butin 25 mg/kg - Butin 50 mg/kg acclimatization->grouping treatment Daily Oral Treatment for 28 days (Butin or Vehicle) grouping->treatment rotenone Daily Subcutaneous Rotenone Injection (2 mg/kg) (1 hr post-oral treatment) treatment->rotenone behavioral Behavioral Assessments (Day 29) rotenone->behavioral biochemical Biochemical & Neuroinflammatory Assessments (Day 29) behavioral->biochemical end End biochemical->end

Caption: Experimental workflow for the rotenone-induced Parkinson's model.

  • Animals: Male Albino Wistar rats are used.[1]

  • Induction Agent: Rotenone (2 mg/kg) emulsified in sunflower oil.[3]

  • Procedure:

    • Animals are divided into four groups: Normal control, Rotenone control, this compound (25 mg/kg), and this compound (50 mg/kg).[1]

    • The this compound groups receive daily oral administration of the respective doses for 28 days. The control groups receive the vehicle.[1]

    • One hour after the oral treatment, all groups except the normal control are administered rotenone subcutaneously. The normal control group receives sunflower oil.[1]

    • On day 29, behavioral parameters (catalepsy, akinesia, memory, and learning) are assessed.[1]

    • Following behavioral tests, animals are sacrificed, and brains are collected for biochemical and neuroinflammatory marker analysis (acetylcholinesterase, paraoxonase-1, butyrylcholinesterase, endogenous antioxidants, oxidative and nitrative stress markers, and pro-inflammatory cytokines).[1]

2. Streptozotocin (STZ)-Induced Diabetic Rat Model [2]

This model is used to investigate the effects of this compound on cognitive impairment associated with diabetes, which shares pathological features with Alzheimer's disease.

G start Start acclimatization Animal Acclimatization (Rats) start->acclimatization stz_injection Intraperitoneal STZ Injection (40 mg/kg) acclimatization->stz_injection diabetic_confirmation Confirmation of Diabetes (3 days post-STZ) stz_injection->diabetic_confirmation grouping Grouping of Diabetic Rats - STZ Control - STZ + Butin 25 mg/kg - STZ + Butin 50 mg/kg diabetic_confirmation->grouping treatment Daily Oral Treatment (Butin or Vehicle) grouping->treatment behavioral Behavioral Assessment (Y-maze test) treatment->behavioral biochemical Biochemical Analysis (MDA, Nitrite, AChE) behavioral->biochemical end End biochemical->end

Caption: Experimental workflow for the STZ-induced diabetic rat model.

  • Animals: Rats are used for this model.

  • Induction Agent: Streptozotocin (STZ) (40 mg/kg).[3]

  • Procedure:

    • Diabetes is induced by a single intraperitoneal injection of STZ.[3]

    • Three days later, diabetic rats are identified and divided into groups: STZ diabetic control, STZ + this compound (25 mg/kg), and STZ + this compound (50 mg/kg). A non-diabetic control group is also included.[3]

    • The respective groups are treated orally with this compound or vehicle (0.5% w/v sodium CMC).[3]

    • Cognitive function is assessed using the Y-maze test to measure spontaneous alternation and total arm entries.[2]

    • Following behavioral testing, brain tissue is collected for the analysis of malondialdehyde (MDA), nitrite, and acetylcholinesterase (AChE) levels.[2]

3. Behavioral Assessment: Y-Maze Test [2]

The Y-maze test is used to assess spatial working memory.

  • Apparatus: A Y-shaped maze with three identical arms.

  • Procedure:

    • Each rat is placed at the end of one arm and allowed to move freely through the maze for a set period (e.g., 8 minutes).

    • The sequence and total number of arm entries are recorded.

    • A spontaneous alternation is defined as successive entries into the three different arms on overlapping triplet sets.

    • The percentage of spontaneous alternation is calculated as: (Number of spontaneous alternations / (Total number of arm entries - 2)) x 100.

4. Biochemical Assays

  • Measurement of Oxidative Stress Markers (MDA and Nitrite): [2]

    • Brain homogenates are prepared.

    • Malondialdehyde (MDA) levels, an indicator of lipid peroxidation, are measured using the thiobarbituric acid reactive substances (TBARS) assay.

    • Nitrite levels, an indicator of nitric oxide production, are measured using the Griess reagent.

  • Measurement of Acetylcholinesterase (AChE) Activity: [2]

    • AChE activity in brain homogenates is determined using Ellman's method, which measures the hydrolysis of acetylthiocholine iodide.

This compound demonstrates significant promise as a therapeutic agent for neurodegenerative diseases. Its ability to mitigate oxidative stress and neuroinflammation, as evidenced in various preclinical models, warrants further investigation. The protocols and data presented here provide a foundation for researchers to explore the full potential of this compound in the context of neurodegeneration.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Solubility of (-)-Butin for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the solubility of (-)-Butin for cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound is a flavanone, a type of flavonoid compound. It is the S enantiomer of Butin. In much of the scientific literature, the terms "this compound" and "Butin" are used interchangeably to refer to this compound. It has the chemical formula C₁₅H₁₂O₅ and a molecular weight of approximately 272.26 g/mol .[1][2]

Q2: What is the difference between this compound and Butein?

This compound and Butein are related flavonoids but have different chemical structures. This compound is a flavanone, while Butein is a chalcone.[3][4] They are sometimes found in the same plant sources and may be studied for similar biological activities. It is crucial to verify the specific compound being used in your research. This guide focuses on this compound, but due to the common interchange of terms in some literature, some data for "Butein" is included with a clear indication.

Q3: In which solvents can I dissolve this compound?

This compound is generally soluble in organic solvents. For cell culture applications, Dimethyl Sulfoxide (DMSO) and ethanol are the most commonly used solvents. Based on data for the closely related compound Butein, its solubility is reported to be up to 20 mM in DMSO and 100 mM in ethanol.

Q4: What is the recommended final concentration of the solvent in the cell culture medium?

To minimize solvent-induced cytotoxicity, the final concentration of the solvent in the cell culture medium should be kept as low as possible, typically well below 1%. For DMSO, a final concentration of 0.1% to 0.5% is generally considered safe for most cell lines, though this should be empirically determined for your specific cells. Higher concentrations of DMSO can have cytotoxic and other off-target effects.

Q5: My this compound precipitates when I add it to the cell culture medium. What should I do?

Precipitation upon addition to aqueous solutions like cell culture media is a common issue with hydrophobic compounds. Here are some troubleshooting steps:

  • Increase the stock solution concentration: Prepare a more concentrated stock solution in your organic solvent. This allows you to add a smaller volume to your media to achieve the desired final concentration, thereby lowering the final solvent concentration and reducing the chances of precipitation.

  • Step-wise dilution: Instead of adding the stock solution directly to the full volume of media, try adding the stock to a smaller volume of media first, mix well, and then add this intermediate dilution to the rest of the media.

  • Warm the media: Gently warming the cell culture media to 37°C before adding the this compound stock solution can sometimes help to keep the compound in solution.

  • Vortex immediately after addition: To ensure rapid and uniform dispersion, vortex the media gently immediately after adding the stock solution.

  • Consider a different solvent: If you are using DMSO and still facing precipitation, you could try ethanol, as some compounds have better solubility in it. However, be mindful of the potential for ethanol to be more cytotoxic to some cell lines.

  • Use of a solubilizing agent: In some cases, non-ionic surfactants or other solubilizing agents can be used, but their effects on the cells and the experiment must be carefully evaluated.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
This compound powder will not dissolve in the initial solvent. Insufficient solvent volume or incorrect solvent choice.Increase the volume of the solvent (DMSO or ethanol). Gentle warming (to 37°C) and vortexing can also aid dissolution.
A precipitate forms immediately upon adding the stock solution to the cell culture medium. The compound's solubility limit in the aqueous medium has been exceeded. The final solvent concentration is too high.Prepare a more concentrated stock solution to reduce the volume added to the medium. Perform a serial dilution in the medium. Ensure the final solvent concentration is as low as possible (ideally ≤ 0.1%).
The cell culture medium becomes cloudy over time after adding this compound. The compound is slowly precipitating out of the solution due to instability or low solubility at 37°C.Prepare fresh working solutions immediately before use. If the experiment is long-term, consider refreshing the media with newly prepared this compound at regular intervals.
I am observing unexpected cell death or changes in cell morphology. The concentration of the organic solvent (e.g., DMSO) is too high and causing cytotoxicity. The concentration of this compound is toxic to the cells.Perform a solvent toxicity control experiment to determine the maximum tolerated solvent concentration for your specific cell line. Conduct a dose-response experiment for this compound to determine its cytotoxic concentration (IC50) and select a non-toxic working concentration.
My experimental results are inconsistent. The this compound stock solution may have degraded. Inconsistent preparation of working solutions.Store stock solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Always prepare fresh working solutions from the stock for each experiment.

Quantitative Data Summary

Table 1: Solubility of Butein (as a reference for this compound)

Solvent Solubility
Dimethyl Sulfoxide (DMSO)Up to 20 mM
EthanolUp to 100 mM

Disclaimer: This data is for Butein, a structurally related chalcone. The solubility of this compound is expected to be in a similar range, but it is recommended to determine the exact solubility empirically.

Table 2: Recommended Maximum Solvent Concentrations in Cell Culture

Solvent Recommended Maximum Final Concentration
Dimethyl Sulfoxide (DMSO)0.1% - 0.5% (v/v)
Ethanol0.1% - 0.5% (v/v)

Note: The optimal maximum concentration should be determined for each cell line through a solvent toxicity assay.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
  • Weighing the compound: Accurately weigh out 2.72 mg of this compound powder (Molecular Weight: 272.26 g/mol ).

  • Dissolving in DMSO: Add 1 mL of high-purity, sterile DMSO to the powder.

  • Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected tube.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Protocol 2: Preparation of a 25 µM Working Solution of this compound in Cell Culture Medium
  • Thaw the stock solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Calculate the required volume: To prepare 10 mL of a 25 µM working solution, use the formula M1V1 = M2V2: (10,000 µM) x V1 = (25 µM) x (10 mL) V1 = 0.025 mL or 25 µL

  • Dilution: Warm 10 mL of your complete cell culture medium to 37°C. Add 25 µL of the 10 mM this compound stock solution to the medium.

  • Mixing: Immediately after adding the stock solution, cap the tube and gently invert or vortex to ensure thorough mixing and to minimize precipitation.

  • Application: Use the freshly prepared working solution to treat your cells.

Protocol 3: Solvent Toxicity Control Experiment
  • Cell Seeding: Seed your cells in a multi-well plate at the desired density for your main experiment.

  • Solvent Dilutions: Prepare serial dilutions of your chosen solvent (e.g., DMSO) in your complete cell culture medium to achieve a range of final concentrations (e.g., 0.05%, 0.1%, 0.25%, 0.5%, 1%).

  • Treatment: Replace the existing media with the media containing the different solvent concentrations. Include a "no solvent" control.

  • Incubation: Incubate the cells for the same duration as your planned this compound experiment.

  • Viability Assay: Assess cell viability using a standard method such as an MTT assay, Trypan Blue exclusion, or a live/dead cell staining kit.

  • Analysis: Determine the highest solvent concentration that does not significantly affect cell viability. This will be your maximum tolerated solvent concentration for subsequent experiments.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment weigh Weigh this compound dissolve Dissolve in DMSO (10 mM Stock) weigh->dissolve filter Sterile Filter (0.22 µm) dissolve->filter store Aliquot and Store (-20°C / -80°C) filter->store thaw Thaw Stock store->thaw dilute Dilute in Media (Working Solution) thaw->dilute treat Treat Cells dilute->treat analyze Analyze Results treat->analyze

Caption: Experimental workflow for preparing and using this compound in cell culture.

troubleshooting_logic rect rect start Precipitation Issue? check_stock Stock Conc. High Enough? start->check_stock Yes success Solution Clear start->success No step_dilute Using Step-wise Dilution? check_stock->step_dilute Yes increase_stock Increase Stock Concentration check_stock->increase_stock No warm_media Media Warmed to 37°C? step_dilute->warm_media Yes implement_step Implement Step-wise Dilution step_dilute->implement_step No final_solvent Final Solvent Conc. <0.5%? warm_media->final_solvent Yes implement_warm Warm Media Before Adding warm_media->implement_warm No final_solvent->success Yes recalculate Recalculate Dilution final_solvent->recalculate No increase_stock->step_dilute implement_step->warm_media implement_warm->final_solvent recalculate->success

Caption: Troubleshooting logic for this compound precipitation in cell culture media.

butein_signaling cluster_p38 p38 MAPK Pathway cluster_stat3 IL-6/STAT3 Pathway cluster_nfkb NF-κB Pathway Butin This compound / Butein p38 p38 Butin->p38 activates IL6R IL-6 Receptor Butin->IL6R blocks interaction IKK IKK Complex Butin->IKK inhibits Apoptosis Apoptosis p38->Apoptosis Prolif_Inhibit Inhibition of Proliferation p38->Prolif_Inhibit STAT3 STAT3 Phosphorylation IL6R->STAT3 inhibits FoxO3a FoxO3a (nuclear accumulation) STAT3->FoxO3a inhibits CellCycleArrest Cell Cycle Arrest FoxO3a->CellCycleArrest IkappaB IκBα Degradation IKK->IkappaB inhibits NFkB NF-κB Activation IkappaB->NFkB inhibits Inflammation Inflammatory Gene Expression NFkB->Inflammation inhibits

Caption: Simplified signaling pathways modulated by Butein.[5][6][7]

References

Technical Support Center: Troubleshooting Peak Tailing in (-)-Butin HPLC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address peak tailing issues encountered during the HPLC analysis of (-)-Butin.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC?

A1: Peak tailing is a common chromatographic issue where the peak asymmetry factor is greater than 1.[1] Instead of a symmetrical Gaussian shape, the latter half of the peak is broader and takes longer to return to the baseline.[2] This can compromise resolution between adjacent peaks, affect the accuracy of peak integration, and lead to unreliable quantification.[3]

Q2: Why is my this compound peak tailing?

A2: Peak tailing for this compound, a flavonoid, is often due to secondary interactions between the analyte and the stationary phase. As a phenolic compound with a predicted pKa of approximately 7.69, this compound can interact with residual silanol groups on silica-based columns, which are common in reversed-phase HPLC.[2][4] Other potential causes include column overload, an inappropriate mobile phase pH, or issues with the HPLC system itself.[3]

Q3: Can the mobile phase pH cause peak tailing for this compound?

A3: Yes, the mobile phase pH is a critical factor.[5] this compound has acidic phenolic hydroxyl groups.[2] If the mobile phase pH is close to the pKa of these groups (~7.69), a mixture of ionized and non-ionized forms of the analyte will exist, leading to poor peak shape.[5][6] Operating at a pH at least 2 units below the pKa is generally recommended to ensure the analyte is in a single, non-ionized form, which minimizes these interactions and improves peak symmetry.[7]

Q4: How does column choice affect peak tailing?

A4: Column selection is crucial. Older, Type A silica columns have a higher concentration of acidic silanol groups that can cause significant tailing with polar and ionizable compounds like this compound.[8] Using modern, high-purity, end-capped Type B silica columns can significantly reduce these secondary interactions.[8] For particularly challenging separations, a column with a different stationary phase, such as a polymer-based or hybrid silica column, might be beneficial.

In-Depth Troubleshooting Guide

My this compound peak is tailing. How do I identify the cause and fix it?

To systematically troubleshoot peak tailing, it's important to distinguish between chemical and physical causes. Chemical issues typically affect only specific peaks (like your this compound peak), while physical problems tend to affect all peaks in the chromatogram.[8]

Step 1: Diagnose the Problem - Chemical or Physical?
  • Observe other peaks: Are all peaks in your chromatogram tailing, or is it primarily the this compound peak?

    • All peaks are tailing: This suggests a physical or system-wide issue. Common causes include a void at the column inlet, a blocked frit, or excessive extra-column volume (e.g., overly long tubing).[9]

    • Only the this compound peak (or a few peaks) are tailing: This points towards a chemical interaction between your analyte and the stationary phase or an issue with your method parameters.[8]

Step 2: Addressing Chemical Causes of Peak Tailing

If you suspect a chemical cause, follow these steps:

1. Optimize Mobile Phase pH:

  • Problem: The mobile phase pH is too close to the pKa of this compound (~7.69), causing mixed ionization states.[2][5]

  • Solution: Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. For this compound, which is acidic, lowering the pH is recommended. Aim for a mobile phase pH between 3 and 4. This will suppress the ionization of the phenolic hydroxyl groups and also the residual silanol groups on the column, minimizing secondary interactions.[7]

  • Action: Add a modifier like formic acid or acetic acid to your aqueous mobile phase to a final concentration of 0.1% (v/v).

2. Use Mobile Phase Additives:

  • Problem: Persistent secondary interactions with silanol groups.

  • Solution: Incorporate a buffer or a competing base into your mobile phase.

  • Action: Use a buffer like phosphate or acetate at a concentration of 10-25 mM to maintain a stable pH. For basic compounds, a competing base like triethylamine (TEA) can be used, but for acidic compounds like this compound, pH control is more effective.

3. Evaluate Column Chemistry:

  • Problem: The column's stationary phase is interacting with this compound.

  • Solution: Use a column designed to minimize silanol interactions.

  • Action: Switch to a high-purity, end-capped C18 or C8 column. These columns have fewer accessible silanol groups, reducing the chances of secondary interactions.[8]

4. Check for Sample Overload:

  • Problem: Injecting too much analyte can saturate the stationary phase, leading to peak distortion.[1]

  • Solution: Reduce the amount of sample injected.

  • Action: Dilute your sample by a factor of 10 and re-inject. If the peak shape improves, the original issue was likely column overload.[1]

ParameterRecommendation for this compound AnalysisRationale
Mobile Phase pH 3.0 - 4.0To suppress ionization of phenolic hydroxyl groups (pKa ~7.69) and residual silanols, minimizing secondary interactions.[2][7]
Mobile Phase Additive 0.1% Formic Acid or Acetic AcidProvides a stable, low pH environment.[10]
Column Type High-purity, end-capped C18 or C8Reduces the number of available silanol groups for secondary interactions.[8]
Injection Volume Reduce if overload is suspectedHigh sample mass can saturate the column, causing peak asymmetry.[1]
Step 3: Addressing Physical Causes of Peak Tailing

If all peaks are tailing, consider these physical issues:

1. Column Void or Contamination:

  • Problem: A gap has formed at the head of the column packing, or the inlet frit is contaminated.[9]

  • Solution: Clean or replace the column.

  • Action: First, try back-flushing the column (if the manufacturer's instructions permit). If this doesn't resolve the issue, the column may need to be replaced. Using a guard column can help extend the life of your analytical column.

2. Extra-Column Volume:

  • Problem: Excessive volume between the injector and the detector can cause peak broadening and tailing.

  • Solution: Minimize tubing length and diameter.

  • Action: Use tubing with a narrow internal diameter (e.g., 0.12 mm) and ensure all connections are secure and have no dead volume.

Experimental Protocols

Protocol for Mobile Phase pH Adjustment
  • Prepare the Aqueous Phase: Measure the required volume of HPLC-grade water.

  • Add Acid Modifier: Using a calibrated pipette, add 0.1% (v/v) of formic acid or acetic acid to the aqueous phase. For example, add 1 mL of formic acid to 999 mL of water.

  • Mix Thoroughly: Stir the solution to ensure it is homogeneous.

  • Verify pH (Optional but Recommended): Use a calibrated pH meter to confirm the pH is in the desired range (e.g., 3.0-4.0).

  • Filter and Degas: Filter the mobile phase through a 0.45 µm or 0.22 µm membrane filter and degas using sonication or vacuum filtration before use.

Protocol for Column Flushing and Regeneration
  • Disconnect from Detector: Disconnect the column outlet from the detector to avoid contamination.

  • Reverse Column Direction: Connect the column outlet to the pump outlet.

  • Flush with a Series of Solvents: Flush the column at a low flow rate (e.g., 0.5 mL/min) with a series of solvents, moving from your mobile phase buffer to 100% water, then to a strong organic solvent like isopropanol or methanol, and finally back to your mobile phase conditions.

    • Example sequence: 30 minutes of HPLC-grade water, 30 minutes of isopropanol, 30 minutes of HPLC-grade water, then re-equilibrate with your mobile phase.

  • Re-equilibrate: Reconnect the column in the correct flow direction and equilibrate with your mobile phase until a stable baseline is achieved.

Visual Troubleshooting Workflow

Troubleshooting_Peak_Tailing start Peak Tailing Observed for this compound check_all_peaks Are all peaks in the chromatogram tailing? start->check_all_peaks physical_issue Indicates a Physical/System Issue check_all_peaks->physical_issue Yes chemical_issue Indicates a Chemical/Method Issue check_all_peaks->chemical_issue No check_void Check for Column Void / Contamination physical_issue->check_void flush_column Action: Flush or Replace Column check_void->flush_column Yes check_tubing Check for Extra-Column Volume (e.g., long tubing) check_void->check_tubing No resolved Peak Shape Improved flush_column->resolved optimize_tubing Action: Use Shorter/Narrower Tubing check_tubing->optimize_tubing Yes check_tubing->resolved No optimize_tubing->resolved check_ph Is Mobile Phase pH > (pKa - 2)? [pKa of Butin ~7.69] chemical_issue->check_ph adjust_ph Action: Lower Mobile Phase pH to 3-4 (e.g., add 0.1% Formic Acid) check_ph->adjust_ph Yes check_overload Check for Sample Overload check_ph->check_overload No adjust_ph->resolved dilute_sample Action: Dilute Sample 10-fold and Re-inject check_overload->dilute_sample Yes check_column Is an End-Capped Column Being Used? check_overload->check_column No dilute_sample->resolved change_column Action: Switch to a High-Purity, End-Capped Column check_column->change_column No check_column->resolved Yes change_column->resolved

Caption: A troubleshooting workflow for diagnosing and resolving peak tailing in HPLC analysis.

References

Methods for improving the stability of (-)-Butin in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (-)-Butin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the stability of this compound in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears to be degrading over time. What are the primary factors influencing its stability in an aqueous environment?

A1: this compound, a flavonoid, is susceptible to degradation in aqueous solutions. The primary factors influencing its stability are pH, temperature, light, and the presence of oxygen. Flavonoids can undergo oxidation and hydrolysis, leading to a loss of biological activity. Degradation is often accelerated by exposure to high temperatures, alkaline pH, and UV light.[1]

Q2: What are the potential degradation products of this compound in an aqueous solution?

A2: The degradation of flavonoids like this compound can involve the opening of the heterocyclic C ring to form a chalcone intermediate. This can be followed by further cleavage of the molecule into smaller phenolic acid derivatives. For a flavonoid with a dihydroxy-substituted B-ring like this compound, potential degradation products could include 3,4-dihydroxybenzoic acid (from the B-ring) and phloroglucinol (from the A-ring).[1][2]

Q3: How can I monitor the stability of my this compound solution during an experiment?

A3: The stability of this compound in your aqueous solution can be monitored using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection. This technique allows you to quantify the concentration of this compound over time and detect the appearance of degradation products. It is crucial to develop and validate an HPLC method that can separate the parent this compound peak from any potential degradants.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Rapid discoloration (e.g., yellowing) of the this compound solution. Oxidation of the phenolic hydroxyl groups.- Prepare solutions fresh daily. - Degas the solvent (e.g., by sparging with nitrogen) to remove dissolved oxygen. - Store solutions in amber vials or protect from light to prevent photo-oxidation. - Consider adding a small amount of an antioxidant like ascorbic acid, although this may interfere with some biological assays.
Precipitation of this compound from the aqueous solution. Low aqueous solubility of this compound.- Ensure the concentration of this compound does not exceed its solubility limit in your experimental buffer. - Consider using a co-solvent system (e.g., water with a small percentage of ethanol or DMSO), ensuring the co-solvent is compatible with your experimental setup. - Explore the formulation strategies outlined below to enhance solubility and stability.
Inconsistent results in biological assays. Degradation of this compound leading to variable concentrations of the active compound.- Strictly control the age of the solution used in experiments. - Prepare a fresh stock solution for each experiment or validate the stability of a stored stock solution over the intended period of use. - Use one of the stabilization methods described below if long-term stability in an aqueous medium is required.

Methods for Improving this compound Stability

Several formulation strategies can be employed to enhance the aqueous stability and solubility of this compound. Below are summaries of common approaches with links to detailed experimental protocols.

Cyclodextrin Inclusion Complexation

Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly water-soluble molecules like this compound, forming an inclusion complex. This complexation shields the guest molecule from the aqueous environment, thereby increasing its solubility and stability. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative due to its higher water solubility and low toxicity.[3][4]

Experimental Protocol: --INVALID-LINK--

Liposomal Formulation

Principle: Liposomes are microscopic vesicles composed of a lipid bilayer enclosing an aqueous core. This compound can be encapsulated within the lipid bilayer or the aqueous core, depending on its partitioning behavior. This encapsulation protects it from degradation in the external environment.[5]

Experimental Protocol: --INVALID-LINK--

Nanoparticle Formulation

Principle: Encapsulating this compound into polymeric nanoparticles can protect it from degradation and control its release. The polymer matrix acts as a barrier against the harsh aqueous environment. The choice of polymer will depend on the desired release characteristics and biocompatibility requirements.

Experimental Protocol: --INVALID-LINK--

Solid Dispersion

Principle: A solid dispersion is a system where a poorly water-soluble drug is dispersed in a solid hydrophilic carrier, often a polymer like polyvinylpyrrolidone (PVP). When the solid dispersion is introduced to an aqueous medium, the carrier dissolves rapidly, releasing the drug as very fine particles, which enhances the dissolution rate and can improve stability by preventing drug crystallization.

Experimental Protocol: --INVALID-LINK--

Quantitative Stability Data

Specific quantitative stability data for this compound is limited in the literature. The following table provides representative data for a structurally similar flavonoid, which can be used as a guideline for experimental design. It is strongly recommended to perform your own stability studies for this compound under your specific experimental conditions.

Condition Parameter Value Reference Compound
pH Stability Optimal pH for stability~5.0Arbutin
Degradation rateIncreases significantly at pH > 7Arbutin
Thermal Stability Half-life at 20°C~15.4 days (t90%)Arbutin
Activation Energy7.6 kcal/molArbutin

Visualizations

degradation_pathway Butin This compound (7,3',4'-Trihydroxyflavanone) Chalcone Chalcone Intermediate Butin->Chalcone Ring Opening BRing B-Ring Fragment (e.g., 3,4-Dihydroxybenzoic Acid) Chalcone->BRing Cleavage ARing A-Ring Fragment (e.g., Phloroglucinol) Chalcone->ARing Cleavage

Caption: Postulated degradation pathway of this compound in aqueous solution.

experimental_workflow cluster_prep Formulation Preparation cluster_analysis Stability Analysis P1 Dissolve this compound and Carrier/Lipid P2 Formulate Complex/ Liposome/Nanoparticle P1->P2 P3 Isolate and Purify Formulation P2->P3 A1 Incubate at various pH and Temperatures P3->A1 A2 Sample at Time Intervals A1->A2 A3 Analyze by HPLC A2->A3 A4 Quantify this compound and Degradants A3->A4

Caption: General experimental workflow for stability assessment.

Detailed Experimental Protocols

Methodology for Preparing a this compound-HP-β-Cyclodextrin Inclusion Complex

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Distilled water

  • Magnetic stirrer

  • Freeze-dryer

Procedure:

  • Molar Ratio Determination: A phase solubility study is recommended to determine the optimal molar ratio of this compound to HP-β-CD. A common starting point is a 1:1 or 1:2 molar ratio.[6]

  • Preparation of HP-β-CD Solution: Dissolve the calculated amount of HP-β-CD in distilled water with constant stirring to form a clear solution. For example, to prepare a 0.02 mol/L solution.[6]

  • Complexation: Slowly add the calculated amount of this compound to the HP-β-CD solution while stirring continuously.

  • Equilibration: Seal the container and stir the mixture at room temperature for 24-48 hours, protected from light.

  • Filtration: Filter the solution through a 0.45 µm membrane filter to remove any un-complexed this compound.

  • Lyophilization: Freeze-dry the resulting clear solution to obtain the this compound-HP-β-CD inclusion complex as a solid powder.

  • Characterization: The formation of the inclusion complex should be confirmed by techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), and X-ray Diffraction (XRD). The increase in solubility and stability should be quantified by dissolving the complex in an aqueous buffer and analyzing by HPLC over time.

Methodology for Preparing this compound Loaded Liposomes (Thin-Film Hydration Method)

Materials:

  • This compound

  • Phospholipids (e.g., soy phosphatidylcholine, egg phosphatidylcholine)

  • Cholesterol (to improve bilayer stability)

  • Organic solvent (e.g., chloroform, methanol, or a mixture)

  • Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Rotary evaporator

  • Probe sonicator or extruder

Procedure:

  • Lipid Film Formation: Dissolve this compound, phospholipids, and cholesterol in the organic solvent in a round-bottom flask. A typical molar ratio of phospholipid to cholesterol is 2:1.

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator under reduced pressure and at a temperature above the lipid phase transition temperature. This will form a thin, dry lipid film on the inner wall of the flask.

  • Hydration: Add the aqueous buffer to the flask containing the lipid film. Hydrate the film by rotating the flask (without vacuum) at a temperature above the lipid phase transition temperature for approximately 1 hour. This will result in the formation of multilamellar vesicles (MLVs).

  • Size Reduction: To obtain smaller, more uniform liposomes (small unilamellar vesicles or SUVs), the MLV suspension must be downsized. This can be achieved by sonication using a probe sonicator or by extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).

  • Purification: Remove any unencapsulated this compound by methods such as dialysis, gel filtration chromatography, or centrifugation.

  • Characterization: Characterize the liposomes for particle size, zeta potential, encapsulation efficiency, and stability. The stability is assessed by storing the liposomal suspension under different conditions and measuring the leakage of this compound and changes in particle size over time.

Methodology for Preparing this compound Loaded Nanoparticles (Solvent Evaporation Method)

Materials:

  • This compound

  • Biodegradable polymer (e.g., PLGA - poly(lactic-co-glycolic acid))

  • Organic solvent (e.g., acetone, dichloromethane)

  • Aqueous solution containing a surfactant/stabilizer (e.g., polyvinyl alcohol - PVA)

  • Homogenizer or ultrasonicator

  • Magnetic stirrer

  • Centrifuge

Procedure:

  • Organic Phase Preparation: Dissolve this compound and the polymer (e.g., PLGA) in the organic solvent.

  • Emulsification: Add the organic phase dropwise to the aqueous surfactant solution under high-speed homogenization or ultrasonication. This will form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.

  • Nanoparticle Collection: Collect the nanoparticles by centrifugation.

  • Washing: Wash the nanoparticle pellet several times with distilled water to remove excess surfactant and unencapsulated drug.

  • Lyophilization (optional): For long-term storage, the nanoparticles can be freeze-dried, often with a cryoprotectant.

  • Characterization: Analyze the nanoparticles for particle size, surface morphology (e.g., by SEM), drug loading, encapsulation efficiency, and in vitro release profile. Stability is assessed by monitoring these parameters over time under various storage conditions.

Methodology for Preparing a this compound Solid Dispersion (Solvent Evaporation Method)

Materials:

  • This compound

  • Hydrophilic carrier (e.g., Polyvinylpyrrolidone K30 - PVP K30)

  • Common solvent (e.g., ethanol, methanol)

  • Water bath or rotary evaporator

  • Mortar and pestle

  • Sieves

Procedure:

  • Dissolution: Dissolve both this compound and the hydrophilic carrier (e.g., PVP K30) in a common solvent. Various drug-to-carrier ratios (e.g., 1:1, 1:2, 1:5 w/w) should be investigated to find the optimal formulation.

  • Solvent Evaporation: Evaporate the solvent completely using a water bath with continuous stirring or a rotary evaporator. This will result in a solid mass.

  • Drying: Place the solid mass in a desiccator under vacuum for 24-48 hours to remove any residual solvent.

  • Pulverization and Sieving: Pulverize the dried solid dispersion using a mortar and pestle and then pass it through a sieve to obtain a uniform particle size.

  • Characterization: Characterize the solid dispersion for drug content, dissolution rate, and physical state of the drug (amorphous or crystalline) using techniques like DSC and XRD. The enhanced dissolution rate is a key indicator of successful solid dispersion formation. Stability is evaluated by storing the solid dispersion under controlled temperature and humidity and monitoring its physical appearance, drug content, and dissolution profile over time.

References

Addressing variability and ensuring reproducibility in (-)-Butin assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing variability and ensuring reproducibility in assays involving the flavonoid (-)-Butin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key biological activities?

This compound is a flavanone, a type of flavonoid, naturally found in plants like Dalbergia odorifera.[1][2] It is recognized for its potent biological activities, including strong antioxidant, anti-inflammatory, and antiplatelet properties.[1][3] Research has shown its protective effects against oxidative stress-induced mitochondrial dysfunction and its potential in alleviating conditions like myocardial infarction and brain edema.[2][4]

Q2: How should I properly dissolve and store this compound for my experiments?

Proper handling of this compound is critical for reproducible results.

  • Solubility: this compound is soluble in organic solvents such as DMSO, acetone, chloroform, dichloromethane, and ethyl acetate.[1][2] It is practically insoluble in water.[5]

  • Stock Solutions: Prepare concentrated stock solutions in an appropriate solvent like DMSO. To enhance solubility, you can gently warm the solution to 37°C and use an ultrasonic bath.[2]

  • Storage: Store the powdered form and stock solutions at low temperatures. For stock solutions, it is recommended to store them at -20°C for up to one month or at -80°C for up to six months.[2][3] To avoid degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes.[2]

Q3: What are the primary sources of variability in this compound assays?

Variability in flavonoid assays can arise from multiple sources. Understanding these can help in troubleshooting and improving experimental consistency.

  • Reagent Quality and Handling: Lot-to-lot variation in reagents, improper storage of this compound, and repeated freeze-thaw cycles of stock solutions can lead to inconsistent results.[2][6]

  • Sample Preparation: The extraction method used to obtain flavonoids from natural sources can significantly affect the yield and purity.[7] For synthetic this compound, inconsistencies in weighing and dilution can introduce errors.

  • Experimental Conditions: Factors such as temperature, incubation time, solvent choice, and pH can all influence the reaction kinetics and final measurements.[8]

  • Cell-Based Assay Variables: In cell-based assays, cell passage number, cell seeding density, mycoplasma contamination, and variability in growth media can significantly impact results.[9][10]

  • Instrumentation and Technique: Pipetting errors, improper instrument calibration, and variations in measurement timing can introduce significant variability.[9]

Q4: How can I ensure the reproducibility of my this compound assay results?

Ensuring reproducibility is key to generating reliable data.

  • Standardized Protocols: Adhere strictly to a detailed, validated protocol for all experiments.

  • Proper Controls: Always include positive, negative, and vehicle (solvent) controls in your experimental design.

  • Standard Curves: When quantifying results, always generate a fresh standard curve for each experiment.[11]

  • Replicate Wells: Run all samples, standards, and controls in at least triplicate to assess intra-assay precision.[11]

  • Meticulous Record-Keeping: Document every detail of the experiment, including reagent lot numbers, specific instrument settings, and any deviations from the protocol.

Troubleshooting Guide

This guide addresses common problems encountered during this compound assays.

Problem Possible Cause(s) Recommended Solution(s)
Inconsistent results between replicate wells or experiments. 1. Pipetting Error: Inaccurate or inconsistent liquid handling.[9]2. Compound Precipitation: this compound precipitating out of solution at the final assay concentration.3. Cell Seeding Inconsistency: Uneven distribution of cells in microplates.[9]4. Temperature Fluctuation: Inconsistent incubation temperatures.1. Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure thorough mixing.2. Check the final solvent concentration in the assay medium; it should typically be <0.5%. Visually inspect wells for precipitation under a microscope.3. Ensure the cell suspension is homogenous before and during plating. Avoid seeding cells at the edges of the plate where evaporation is higher.4. Use a calibrated incubator and ensure even temperature distribution across the plate.
Low or no detectable activity of this compound. 1. Degraded Compound: Improper storage or handling of the this compound stock solution.[2]2. Incorrect Assay Conditions: pH, temperature, or buffer composition is not optimal for the assay.3. Sub-optimal Concentration: The concentration of this compound used is too low to elicit a response.4. Cell Health Issues: Cells are unhealthy, have a high passage number, or are contaminated.[9]1. Prepare fresh stock solutions from a new vial of this compound. Avoid repeated freeze-thaw cycles.[2]2. Review the literature for optimal assay conditions for flavonoids or the specific target being studied.3. Perform a dose-response experiment with a wider range of concentrations.4. Use cells with a low passage number. Regularly test for mycoplasma contamination. Ensure cells are viable and in the logarithmic growth phase before starting the experiment.
High background signal or high variability in control wells. 1. Solvent Interference: The solvent (e.g., DMSO) is interfering with the assay at the concentration used.2. Reagent Contamination: Contamination in buffers, media, or other reagents.3. Autofluorescence (Fluorescence Assays): The compound itself or components in the media are autofluorescent.[9]4. Plate Issues: Scratches or defects on the microplate.1. Test different final concentrations of the solvent. Ensure the vehicle control has the same solvent concentration as the test wells.2. Use fresh, high-quality reagents. Filter-sterilize buffers and media.3. Run a control with just the compound and media to measure its intrinsic fluorescence. If high, consider a luminescence or colorimetric-based assay.[9]4. Use new, high-quality assay plates. Inspect plates for defects before use.

Experimental Protocols & Data Presentation

Protocol 1: DPPH Radical Scavenging Assay (Antioxidant Activity)

This protocol outlines a common method for assessing the antioxidant capacity of this compound.

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Store in the dark.

    • Prepare a series of concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) in methanol.

    • Ascorbic acid or Trolox can be used as a positive control.

  • Assay Procedure (96-well plate):

    • Add 50 µL of each this compound concentration or control to triplicate wells.

    • Add 50 µL of methanol to blank wells.

    • Add 150 µL of the 0.1 mM DPPH solution to all wells.

    • Mix gently and incubate at room temperature in the dark for 30 minutes.

  • Measurement:

    • Read the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Plot the % scavenging against the concentration of this compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Data Presentation: Example DPPH Assay Results
Concentration (µM)Mean Absorbance (517 nm)Std. Deviation% Scavenging
Control (0 µM) 0.8540.0120.0%
1 0.7980.0156.6%
5 0.6820.02120.1%
10 0.5510.01835.5%
25 0.3230.01162.2%
50 0.1590.00981.4%
100 0.0760.00591.1%

Visualizations

Signaling Pathway

Research has implicated this compound in the modulation of the AMPK/GSK-3β/Nrf2 signaling pathway, which plays a crucial role in cellular defense against oxidative stress.[2][3]

Butin_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Butin This compound AMPK AMPK (Activation) Butin->AMPK GSK3b GSK-3β (Inhibition) AMPK->GSK3b Nrf2 Nrf2 GSK3b->Nrf2 Phosphorylation & Degradation Keap1 Keap1 Nrf2->Keap1 Dissociation ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocation to Nucleus Genes Expression of Antioxidant Genes (e.g., HO-1, NQO1) ARE->Genes

Caption: this compound activates AMPK, leading to inhibition of GSK-3β and Nrf2-mediated antioxidant gene expression.

Experimental Workflow

A generalized workflow for conducting a cell-based assay with this compound.

Experimental_Workflow A 1. Cell Culture (Seed cells in microplate) B 2. Compound Treatment (Add this compound dilutions) A->B C 3. Incubation (Specified time and conditions) B->C D 4. Reagent Addition (e.g., MTT, Griess Reagent) C->D E 5. Signal Development (Incubate as required) D->E F 6. Data Acquisition (Read plate) E->F G 7. Data Analysis (Calculate results, IC50, etc.) F->G Troubleshooting_Logic Start Inconsistent Results Observed Check_Pipetting Review Pipetting Technique & Calibration Start->Check_Pipetting Check_Reagents Prepare Fresh Reagents & Compound Check_Pipetting->Check_Reagents If issue remains Resolved Problem Resolved Check_Pipetting->Resolved If issue is fixed Check_Cells Evaluate Cell Health (Viability, Contamination) Check_Reagents->Check_Cells If issue remains Check_Reagents->Resolved If issue is fixed Check_Protocol Verify Protocol Parameters (Time, Temp, Conc.) Check_Cells->Check_Protocol If issue remains Check_Cells->Resolved If issue is fixed Check_Protocol->Resolved If issue is fixed Unresolved Problem Persists: Consult Senior Staff Check_Protocol->Unresolved If issue remains

References

Strategies to overcome low yield in the synthesis of (-)-Butin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of (-)-Butin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to achieving high yields and purity in the synthesis of this chiral flavanone.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.

Issue Potential Cause(s) Troubleshooting Steps
Low to no yield of the desired this compound product. 1. Inactive Catalyst: The chiral catalyst may have degraded due to improper storage or handling (e.g., exposure to air or moisture). 2. Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or solvent can significantly hinder the reaction. 3. Poor Quality Starting Materials: Impurities in the 2'-hydroxychalcone precursor or other reagents can interfere with the reaction. 4. Incorrect Stoichiometry: An improper ratio of reactants and catalyst can lead to incomplete conversion.1. Catalyst Handling: Ensure the catalyst is stored under an inert atmosphere (e.g., argon or nitrogen) and handled using appropriate techniques to prevent deactivation. Consider using a freshly opened batch of catalyst. 2. Optimization of Conditions: Systematically vary the reaction temperature and time. Screen different solvents to find the optimal medium for the reaction. For flavanone synthesis, solvents like toluene, dichloromethane, and THF are commonly used.[1] 3. Starting Material Purity: Purify the 2'-hydroxychalcone precursor by recrystallization or column chromatography before use. Ensure all other reagents are of high purity and anhydrous where necessary. 4. Stoichiometry Check: Carefully re-calculate and measure the amounts of all reactants and the catalyst.
Low Enantioselectivity (High percentage of the undesired (+)-enantiomer). 1. Racemization: The chiral center at the C2 position of the flavanone is prone to epimerization under acidic, basic, or thermal stress.[1][2] 2. Ineffective Chiral Catalyst: The chosen chiral catalyst may not be optimal for this specific transformation, or its chiral integrity may be compromised.1. Mild Reaction Conditions: Employ mild reaction and work-up conditions to minimize the risk of racemization. Avoid strong acids or bases and prolonged heating. 2. Catalyst Selection: Screen a variety of chiral catalysts. For asymmetric intramolecular Michael additions, organocatalysts like chiral secondary amines or thioureas, as well as chiral metal complexes, have shown promise in flavanone synthesis.[3]
Formation of Significant Side Products. 1. Chalcone Isomerization: The starting 2'-hydroxychalcone can isomerize from the reactive trans-isomer to the less reactive cis-isomer. 2. Polymerization: Under certain conditions, the starting materials or product can polymerize. 3. De-hydroxylation or other side reactions: Depending on the reagents and conditions used, unintended reactions on the hydroxyl groups of the butin molecule may occur.1. Control of Isomerization: Use freshly prepared 2'-hydroxychalcone. Some synthetic methods are more tolerant to the presence of the cis-isomer. 2. Reaction Concentration: Adjust the concentration of the reactants. In some cases, higher dilution can disfavor intermolecular side reactions like polymerization. 3. Protecting Groups: If de-hydroxylation is a significant issue, consider protecting the hydroxyl groups of the starting material and deprotecting them after the cyclization step.
Difficulty in Product Purification. 1. Co-elution with Starting Material: The product and the starting chalcone may have similar polarities, making separation by column chromatography challenging. 2. Presence of Catalyst Residues: The catalyst or its byproducts may be difficult to remove from the final product.1. Chromatographic Optimization: Experiment with different solvent systems for column chromatography to achieve better separation. Techniques like preparative HPLC can be employed for difficult separations.[4][5] 2. Catalyst Removal: Choose a catalyst that is easily separable. For example, some catalysts can be removed by a simple filtration or an aqueous wash. Alternatively, specific work-up procedures may be required to remove certain catalysts.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing this compound?

A1: The most prevalent and stereoselective approach for the synthesis of this compound and other chiral flavanones is the enantioselective intramolecular Michael addition of a corresponding 2'-hydroxychalcone precursor.[1] This reaction is typically catalyzed by a chiral organocatalyst or a chiral metal complex to induce the desired stereochemistry at the C2 position.

Q2: How can I prepare the 2'-hydroxychalcone precursor for this compound synthesis?

A2: The 2'-hydroxychalcone precursor is commonly synthesized via a Claisen-Schmidt condensation reaction between a substituted 2'-hydroxyacetophenone and a substituted benzaldehyde in the presence of a base or acid catalyst.

Q3: What types of chiral catalysts are effective for the asymmetric synthesis of this compound?

A3: A variety of chiral catalysts have been successfully employed for the asymmetric synthesis of flavanones. These include:

  • Organocatalysts: Chiral secondary amines (e.g., derived from proline), thioureas, and phase-transfer catalysts.[3]

  • Chiral Metal Complexes: Complexes of rhodium, palladium, and other transition metals with chiral ligands.

The choice of catalyst can significantly impact both the yield and the enantioselectivity of the reaction.

Q4: What are the key reaction parameters to control for optimizing the yield of this compound?

A4: To optimize the yield, careful control of the following parameters is crucial:

  • Catalyst Loading: The amount of catalyst used should be optimized to ensure efficient conversion without leading to side reactions.

  • Temperature: The reaction temperature can influence the reaction rate and selectivity.

  • Solvent: The choice of solvent can affect the solubility of reactants and the stability of intermediates.[2]

  • Reaction Time: Monitoring the reaction progress by techniques like TLC or HPLC is essential to determine the optimal reaction time and avoid product degradation.

Q5: What is the best method for purifying the final this compound product?

A5: Purification of this compound is typically achieved through column chromatography on silica gel.[6] The choice of eluent system is critical for separating the product from unreacted starting materials and any side products. For highly pure samples required for biological assays, preparative High-Performance Liquid Chromatography (HPLC) may be necessary.[4][5]

Experimental Protocols

General Protocol for Asymmetric Intramolecular Michael Addition for Flavanone Synthesis

  • Preparation of the 2'-Hydroxychalcone Precursor: Synthesize the required 2',3,4,4'-tetrahydroxychalcone via a Claisen-Schmidt condensation of 2',4'-dihydroxyacetophenone and 3,4-dihydroxybenzaldehyde.

  • Asymmetric Cyclization:

    • In a reaction vessel under an inert atmosphere (e.g., argon), dissolve the 2',3,4,4'-tetrahydroxychalcone in a suitable anhydrous solvent (e.g., toluene, dichloromethane).

    • Add the chiral catalyst (e.g., a chiral secondary amine or a chiral metal complex) in the desired molar percentage.

    • Stir the reaction mixture at the optimized temperature for the required duration, monitoring the reaction progress by TLC or HPLC.

  • Work-up and Purification:

    • Upon completion, quench the reaction as appropriate for the catalyst used (e.g., by adding a mild acid or base).

    • Extract the product into an organic solvent.

    • Wash the organic layer with brine and dry it over an anhydrous salt (e.g., Na₂SO₄).

    • Concentrate the solution under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the desired this compound.

    • Characterize the final product by standard analytical techniques (NMR, MS, etc.) and determine the enantiomeric excess using chiral HPLC.

Data Presentation

Currently, a comprehensive table with quantitative data comparing different synthetic strategies for this compound is not available in the public domain based on the conducted searches. Researchers are encouraged to perform their own optimization studies and document the results to build a comparative dataset. Factors to compare should include:

  • Catalyst type and loading

  • Solvent

  • Temperature

  • Reaction time

  • Yield (%)

  • Enantiomeric excess (%)

Visualizations

Logical Workflow for Troubleshooting Low Yield in this compound Synthesis

Troubleshooting_Low_Yield Start Low Yield of this compound Check_Catalyst Verify Catalyst Activity & Handling Start->Check_Catalyst Check_Conditions Optimize Reaction Conditions (Temp, Time, Solvent) Start->Check_Conditions Check_Materials Assess Purity of Starting Materials Start->Check_Materials Check_Stoichiometry Confirm Reactant & Catalyst Ratios Start->Check_Stoichiometry Solution_Catalyst Use Fresh/Properly Stored Catalyst Check_Catalyst->Solution_Catalyst Solution_Conditions Systematic Screening of Parameters Check_Conditions->Solution_Conditions Solution_Materials Purify Precursors/Reagents Check_Materials->Solution_Materials Solution_Stoichiometry Recalculate and Re-measure Check_Stoichiometry->Solution_Stoichiometry Improved_Yield Improved Yield Solution_Catalyst->Improved_Yield Solution_Conditions->Improved_Yield Solution_Materials->Improved_Yield Solution_Stoichiometry->Improved_Yield Asymmetric_Induction cluster_reaction Enantioselective Intramolecular Michael Addition Chalcone 2'-Hydroxychalcone (Achiral) Transition_State Diastereomeric Transition States Chalcone->Transition_State + Catalyst Catalyst Chiral Catalyst (e.g., Organocatalyst) Product_S This compound (S-enantiomer) Transition_State->Product_S Lower Energy Pathway (Favored) Product_R (+)-Butin (R-enantiomer) Transition_State->Product_R Higher Energy Pathway (Disfavored)

References

Technical Support Center: Identification and Characterization of (-)-Butin Degradation Products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (-)-butin. The information provided is intended to assist in anticipating and resolving challenges during experimental studies focused on the identification and characterization of its degradation products.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is the study of its degradation products important?

A1: this compound is a flavanone, a type of flavonoid, found in various plants.[1] The study of its degradation products is crucial in pharmaceutical development to understand its stability, and potential degradation pathways, and to identify any degradation products that might affect its efficacy or safety.[2] Forced degradation studies are essential for developing stability-indicating analytical methods.[3][4]

Q2: What are the typical stress conditions used in forced degradation studies of flavonoids like this compound?

A2: Forced degradation studies typically expose the drug substance to a variety of stress conditions to accelerate degradation.[5] For flavonoids, these conditions generally include:

  • Acidic and Basic Hydrolysis: Treatment with acids (e.g., 0.1 M HCl) and bases (e.g., 0.1 M NaOH) at elevated temperatures.

  • Oxidation: Exposure to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂).

  • Thermal Stress: Heating the solid drug substance at high temperatures (e.g., 80°C and 100°C).[6][7]

  • Photostability: Exposing the drug substance to light, typically under controlled conditions as per ICH Q1B guidelines.

Q3: What are the expected degradation products of flavanones like this compound?

A3: The degradation of flavonoids can lead to the formation of simpler phenolic compounds.[8] The heterocyclic C-ring of the flavanone structure is often susceptible to opening, which can lead to the formation of chalcones and further degradation to phenolic acids and aldehydes.[9] For this compound, potential degradation could involve the cleavage of the C-ring, leading to derivatives of the original A and B rings.

Q4: Which analytical techniques are most suitable for identifying and characterizing this compound degradation products?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a primary technique for separating and quantifying the parent drug and its degradation products.[6][7] For structural elucidation and characterization of the degradation products, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable.[9][10]

Troubleshooting Guides

Issue 1: No degradation observed under stress conditions.
Possible Cause Troubleshooting Step
Stress conditions are too mild.Increase the concentration of the stressor (acid, base, oxidizing agent), the temperature, or the duration of exposure. For thermal degradation, higher temperatures may be necessary.[6][7]
This compound is highly stable under the tested conditions.While flavonoids can be stable, ensure a sufficiently broad range of stressors is used. If no degradation is seen, document the stability under the tested conditions.
Analytical method is not sensitive enough to detect low levels of degradation.Optimize the HPLC method, including the detector wavelength, to ensure adequate sensitivity for potential degradation products.
Issue 2: Excessive degradation or multiple, unresolved peaks in the chromatogram.
Possible Cause Troubleshooting Step
Stress conditions are too harsh.Reduce the concentration of the stressor, the temperature, or the exposure time to achieve a target degradation of 5-20%.[11]
Complex degradation pathway.This is expected. Optimize the HPLC method (e.g., gradient elution, column chemistry, mobile phase pH) to improve the resolution between the degradation products.[3]
Sample precipitation during analysis.If turbidity is observed, especially in colorimetric assays, it could be due to interactions between reagents and extracted lipids or salts.[12] Consider using a different solvent system or sample cleanup steps.
Issue 3: Difficulty in identifying the structure of degradation products.

| Possible Cause | Troubleshooting Step | | Insufficient data from the analytical technique. | Utilize high-resolution mass spectrometry (HRMS) to obtain accurate mass measurements and elemental compositions.[13] Tandem mass spectrometry (MS/MS) experiments are crucial for obtaining fragmentation patterns to elucidate the structure. | | Co-elution of degradation products. | Further optimize the chromatographic separation to isolate each degradation product for individual analysis. | | Degradation product is not amenable to the chosen ionization technique (e.g., ESI). | Try a different ionization source, such as Atmospheric Pressure Chemical Ionization (APCI). |

Data Presentation

Table 1: Summary of Forced Degradation Studies for this compound (Hypothetical Data)

Stress ConditionReagent/ConditionTime (hours)Temperature (°C)This compound Degraded (%)Number of Degradation Products
Acid Hydrolysis0.1 M HCl248015.22
Base Hydrolysis0.1 M NaOH86025.83
Oxidation3% H₂O₂122518.54
ThermalSolid State481008.31
PhotolyticICH Q1B Option 2242512.12

Experimental Protocols

Protocol 1: Forced Degradation of this compound
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 80°C for 24 hours. After cooling, neutralize the solution with 0.1 M NaOH and dilute to a suitable concentration for HPLC analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 8 hours. After cooling, neutralize the solution with 0.1 M HCl and dilute for analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store the solution at room temperature for 12 hours, protected from light. Dilute for analysis.

  • Thermal Degradation: Place a known amount of solid this compound in a controlled temperature oven at 100°C for 48 hours. After the specified time, dissolve the sample in the mobile phase for analysis.

  • Photolytic Degradation: Expose the this compound solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter. A control sample should be kept in the dark.

Protocol 2: Stability-Indicating HPLC Method
  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program: A time-programmed gradient to ensure the separation of the parent peak from all degradation products. A typical gradient might start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength determined from the UV spectrum of this compound (e.g., 280 nm).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_outcome Outcome stock This compound Stock Solution acid Acid Hydrolysis stock->acid base Base Hydrolysis stock->base oxidation Oxidation stock->oxidation thermal Thermal Stress stock->thermal photo Photolytic Stress stock->photo hplc HPLC-UV Analysis (Separation & Quantification) acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc lcms LC-MS/MS Analysis (Identification & Characterization) hplc->lcms pathway Degradation Pathway Elucidation lcms->pathway method Stability-Indicating Method Development pathway->method

Caption: Experimental workflow for forced degradation studies of this compound.

degradation_pathway butin This compound (Flavanone) chalcone Chalcone Intermediate butin->chalcone C-Ring Opening (e.g., base hydrolysis) product_a Phenolic Acid A (From B-ring) chalcone->product_a Further Degradation (e.g., oxidation) product_b Phenolic Aldehyde B (From A-ring) chalcone->product_b Further Degradation (e.g., oxidation)

Caption: Hypothetical degradation pathway for a flavanone like this compound.

References

Technical Support Center: Optimizing Cell Staining After (-)-Butin Treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their cell staining and microscopy protocols following treatment with (-)-Butin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how might it affect my cells?

A1: this compound is a biologically active flavonoid known for its strong antioxidant and anti-inflammatory properties.[1] It can protect cells from oxidative stress-induced apoptosis by inhibiting the mitochondria-dependent apoptotic pathway.[2] Key mechanisms include scavenging reactive oxygen species (ROS), modulating the expression of Bcl-2 family proteins, preventing the release of cytochrome c, and inhibiting caspase activation.[2][3] Researchers should be aware that these effects can lead to changes in cell morphology, protein expression, and the intracellular environment, which may necessitate adjustments to standard staining protocols.

Q2: Can this compound treatment itself cause autofluorescence?

A2: Flavonoids as a class of compounds can exhibit autofluorescence. While specific data on this compound is limited, it is prudent to assume it may contribute to background fluorescence. It is recommended to run an unstained, this compound treated control sample to assess the level of inherent fluorescence.[4][5] Autofluorescence from aldehyde fixatives is also a common issue.[6]

Q3: Does this compound treatment require a special fixation or permeabilization method?

A3: Not necessarily, but the optimal method may differ from untreated cells. Since this compound can induce apoptosis, preserving cellular morphology is critical.[2] Aldehyde fixatives like formaldehyde are generally preferred for preserving cell structure. However, the choice of fixative and permeabilization agent should be tailored to the specific antibody and target protein. For some targets, alcohol-based fixatives or milder detergents like saponin may yield better results.[7][8]

Troubleshooting Guide

Issue 1: Weak or No Signal

Q: Why is my fluorescent signal weak or absent in this compound treated cells compared to my control group?

A: This is a common issue that can arise from several factors related to the drug's effect on the cells or the staining procedure itself.

Potential Cause Recommended Solution
Altered Protein Expression Confirm the effect of this compound on your target protein's expression level using an orthogonal method like Western Blot. Butin is known to alter the expression of various genes and proteins.[1]
Antigen Masking Over-fixation with aldehydes can mask epitopes. Try reducing the fixation time (e.g., 10-15 minutes at room temperature is often sufficient) or switching to a different fixative like ice-cold methanol.[9]
Poor Antibody Penetration Drug treatment can alter cell membranes or the cytoskeleton. Ensure adequate permeabilization. If using a mild detergent like saponin, consider switching to a stronger one like Triton X-100, or increasing the incubation time.[7][8]
Suboptimal Antibody Concentration The optimal antibody dilution may differ for treated vs. untreated cells. Perform a new antibody titration curve for your this compound treated samples.[10]
Issue 2: High Background or Non-Specific Staining

Q: I'm observing high background fluorescence in my this compound treated samples. What can I do to reduce it?

A: High background can obscure your specific signal and is often caused by autofluorescence or non-specific antibody binding.

Potential Cause Recommended Solution
Autofluorescence Flavonoids and aldehyde fixatives can cause autofluorescence.[6] Use a quenching buffer (e.g., Sodium Borohydride, Sudan Black B) after fixation. Alternatively, select fluorophores in the far-red spectrum, which is less prone to autofluorescence.[5][6] Photobleaching the sample before staining can also help.[11]
Inadequate Blocking Non-specific antibody binding can be reduced by optimizing the blocking step. Increase the blocking time to at least 60 minutes at room temperature.[12] Use a blocking buffer containing serum from the same species as the secondary antibody.[13]
Excessive Antibody Concentration Using too much primary or secondary antibody is a common cause of high background. Titrate your antibodies to find the optimal concentration that maximizes the signal-to-noise ratio.[9][10]
Drying of Sample Allowing the sample to dry out at any stage can cause non-specific staining. Ensure the sample is kept covered in buffer during all incubation and wash steps.[9]

Visual Guides and Workflows

This compound's Protective Pathway Against Oxidative Stress

The following diagram illustrates a simplified signaling pathway showing how this compound can protect cells from oxidative stress-induced apoptosis, a key consideration for interpreting staining results.

G cluster_mito Mitochondria stress Oxidative Stress (e.g., H2O2) mito Mitochondrial Dysfunction stress->mito induces butin This compound butin->mito inhibits bax ↑ Bax mito->bax bcl2 ↓ Bcl-2 mito->bcl2 cyto Cytochrome c Release mito->cyto bax->cyto bcl2->cyto caspase Caspase Activation cyto->caspase apoptosis Apoptosis caspase->apoptosis

Caption: Protective mechanism of this compound against apoptosis.

Standard Immunofluorescence Workflow

This workflow provides a general overview of the key steps in an immunofluorescence staining protocol. Optimization may be required at each stage.

G start 1. Cell Culture & This compound Treatment fix 2. Fixation (e.g., 4% PFA, 15 min) start->fix perm 3. Permeabilization (e.g., 0.5% Triton X-100, 15 min) fix->perm block 4. Blocking (e.g., 3% BSA, 60 min) perm->block primary 5. Primary Antibody Incubation block->primary wash1 Wash (3x) primary->wash1 secondary 6. Secondary Antibody Incubation wash1->secondary wash2 Wash (3x) secondary->wash2 mount 7. Mount & Seal wash2->mount image 8. Microscopy Imaging mount->image

Caption: General experimental workflow for immunofluorescence.

Troubleshooting Logic: High Background

Use this decision tree to diagnose and solve issues related to high background staining.

G start Problem: High Background q1 Is the 'No Primary Ab' control also bright? start->q1 a1_yes Non-specific Secondary Ab Binding q1->a1_yes Yes q2 Is the 'Unstained' control also bright? q1->q2 No s1 Solution: • Increase blocking • Titrate secondary Ab • Ensure proper washes a1_yes->s1 a2_yes Autofluorescence q2->a2_yes Yes a_no Non-specific Primary Ab Binding q2->a_no No s2 Solution: • Use quenching agent • Use far-red fluorophores • Photobleach sample a2_yes->s2 s3 Solution: • Titrate primary Ab • Optimize blocking buffer • Check Ab specificity a_no->s3

Caption: A decision tree for troubleshooting high background.

Experimental Protocols

Protocol 1: Standard Immunofluorescence Staining

This protocol is a general starting point for adherent cells grown on coverslips. Volumes are for a 24-well plate.

  • Preparation:

    • Culture cells on sterile glass coverslips in a 24-well plate.

    • Treat cells with the desired concentration of this compound for the specified duration. Include vehicle-only controls.

  • Fixation:

    • Carefully remove the culture medium.

    • Gently wash cells once with 500 µL of PBS.

    • Add 500 µL of 4% Paraformaldehyde (PFA) in PBS to each well.

    • Incubate for 15 minutes at room temperature.[12]

    • Remove fixative and wash 3 times with PBS for 5 minutes each.

  • Permeabilization:

    • Add 500 µL of 0.5% Triton X-100 in PBS to each well.[12]

    • Incubate for 15 minutes at room temperature.

    • Remove permeabilization buffer and wash 3 times with PBS for 5 minutes each.

  • Blocking:

    • Add 500 µL of blocking buffer (e.g., 3% BSA in PBS) to each well.

    • Incubate for at least 60 minutes at room temperature.[12]

  • Primary Antibody Incubation:

    • Dilute the primary antibody to its optimal concentration in blocking buffer.

    • Remove the blocking buffer from the wells and add the diluted primary antibody solution (typically 200-300 µL).

    • Incubate overnight at 4°C or for 1-2 hours at room temperature.

  • Secondary Antibody Incubation:

    • Remove the primary antibody solution and wash 3 times with PBS for 5 minutes each.

    • Dilute the fluorophore-conjugated secondary antibody in blocking buffer. Protect from light from this point forward.

    • Remove the wash buffer and add the diluted secondary antibody solution.

    • Incubate for 1 hour at room temperature, protected from light.

  • Final Washes and Mounting:

    • Remove the secondary antibody solution and wash 3 times with PBS for 5 minutes each, protected from light.

    • Perform a final quick rinse with deionized water.

    • Mount the coverslip onto a glass slide using an anti-fade mounting medium, optionally containing a nuclear counterstain like DAPI.

    • Seal the edges with clear nail polish and allow to dry. Store at 4°C, protected from light, until imaging.

Protocol 2: Autofluorescence Quenching with Sodium Borohydride

This step can be inserted after fixation to reduce aldehyde-induced autofluorescence.[6]

  • Complete the fixation and subsequent PBS washes as described in Protocol 1, Step 2.

  • Prepare a fresh solution of 0.1% Sodium Borohydride (NaBH₄) in PBS. Caution: NaBH₄ is a hazardous chemical; handle with appropriate safety measures.

  • Add 500 µL of the NaBH₄ solution to each well.

  • Incubate for 10 minutes at room temperature. You may observe bubble formation.

  • Remove the NaBH₄ solution and wash thoroughly 3 times with PBS for 5 minutes each.

  • Proceed with the permeabilization step (Protocol 1, Step 3).

References

Technical Support Center: Refining Experimental Design for Studying (-)-Butin's Long-Term Effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and executing long-term studies on the effects of (-)-Butin.

Frequently Asked Questions (FAQs)

Q1: What are the known long-term effects and mechanisms of action of this compound?

A1: this compound, a flavonoid, is recognized for its strong antioxidant, antiplatelet, and anti-inflammatory activities.[1] Its primary mechanisms of action include the activation of the Nrf2 signaling pathway and the inhibition of the mitochondria-dependent apoptotic pathway.[1][2] In the Nrf2 pathway, this compound disrupts the interaction between Nrf2 and its inhibitor Keap1, leading to the increased expression of antioxidant genes.[1] In the mitochondrial pathway, it has been shown to inhibit the release of cytochrome c and the activation of caspases 9 and 3, thereby protecting cells from apoptosis.[2] While most studies are of shorter duration, long-term administration in animal models has suggested potential in reducing myocardial ischemia-reperfusion injury and improving heart function.[1]

Q2: What are the initial considerations for designing a long-term in vitro study with this compound?

A2: For long-term in vitro studies (e.g., weeks to months), several factors are critical:

  • Cell Line Selection: Choose a cell line relevant to your research question that is known to be stable in long-term culture.

  • Compound Stability: Flavonoids can be sensitive to light and degradation in culture media over time. It is crucial to determine the stability of this compound in your specific media and culture conditions. Consider performing a stability study using techniques like HPLC to measure the concentration of this compound over the planned duration of your experiment.

  • Dosing Regimen: Due to potential degradation and cellular metabolism, the media and this compound may need to be replenished regularly. A common practice is to replace a portion (e.g., 50%) of the media with fresh media containing the compound every 2-3 days.

  • Cytotoxicity: Determine the non-toxic concentration range of this compound for your chosen cell line using a dose-response assay (e.g., MTT, LDH) over a prolonged period. Chronic exposure to a compound may have different cytotoxic effects than acute exposure.

  • Control Groups: Include a vehicle control (e.g., DMSO) at the same concentration used to dissolve this compound.

Q3: What are the key challenges in conducting long-term in vivo studies with this compound and how can they be addressed?

A3: Long-term in vivo studies present unique challenges:

  • Compound Administration and Bioavailability: Oral gavage is a common method for administering flavonoids. The choice of vehicle is critical for ensuring consistent solubility and bioavailability. Common vehicles include corn oil or a mixture of DMSO, PEG300, Tween-80, and saline. It is essential to test the solubility and stability of this compound in the chosen vehicle.

  • Dosing Frequency and Volume: The dosing frequency will depend on the pharmacokinetic profile of this compound. The maximum recommended oral gavage volume for mice is 10 mL/kg.

  • Animal Welfare: Long-term studies require careful monitoring of animal health, including body weight, food and water intake, and any signs of toxicity.

  • Data Variability: To minimize variability, ensure consistent animal handling, housing conditions, and experimental procedures.

Troubleshooting Guides

In Vitro Studies
Problem Potential Cause Troubleshooting Steps
Inconsistent results between experiments 1. This compound degradation: The compound may be degrading in the culture medium over time. 2. Cell passage number: High passage numbers can lead to genetic drift and altered cellular responses. 3. Inconsistent cell density: Seeding cells at different densities can affect their growth rate and response to treatment.1. Perform a stability test of this compound in your culture medium under your specific incubator conditions (temperature, CO2, humidity). Consider preparing fresh stock solutions regularly. Protect solutions from light. 2. Use cells within a consistent and low passage number range for all experiments. 3. Standardize your cell seeding protocol to ensure consistent cell density at the start of each experiment.
Increased cell death in treated cultures over time 1. Chronic cytotoxicity: The concentration of this compound, while non-toxic in short-term assays, may be cytotoxic with prolonged exposure. 2. Vehicle toxicity: The vehicle (e.g., DMSO) may be causing toxicity at the concentration used.1. Perform a long-term dose-response curve to determine the appropriate non-toxic concentration for your experimental duration. 2. Run a vehicle control group for the entire duration of the experiment to assess the toxicity of the vehicle alone.
Loss of this compound effect over time 1. Cellular adaptation: Cells may develop resistance or adapt to the continuous presence of the compound. 2. Compound depletion: The compound may be metabolized by the cells or adsorb to the plasticware.1. Consider an intermittent dosing schedule (e.g., treatment for a few days followed by a rest period). 2. Replenish the media and compound more frequently. Measure the concentration of this compound in the media at different time points.
In Vivo Studies
Problem Potential Cause Troubleshooting Steps
High variability in animal responses 1. Inconsistent gavage technique: Improper oral gavage can lead to stress, injury, and variable dosing. 2. Variable food and water intake: The treatment may affect the animals' appetite.1. Ensure all personnel are thoroughly trained in proper oral gavage techniques. Consider using flexible gavage needles to minimize the risk of injury. 2. Monitor and record food and water consumption for all groups throughout the study.
Signs of toxicity (e.g., weight loss, lethargy) 1. Dose is too high for long-term administration. 2. Vehicle toxicity. 1. Conduct a dose-ranging study to determine the maximum tolerated dose for long-term administration. 2. Include a vehicle-only control group to assess any adverse effects of the delivery vehicle.
Precipitation of this compound in the vehicle 1. Poor solubility: this compound may not be sufficiently soluble in the chosen vehicle at the desired concentration.1. Test the solubility of this compound in several different vehicles (e.g., corn oil, various combinations of DMSO, PEG, Tween-80, and saline) to find the most suitable one. Gentle heating and sonication may aid dissolution, but ensure this does not affect compound stability. Prepare fresh dosing solutions regularly.

Experimental Protocols

Protocol 1: Long-Term In Vitro Treatment of Cells with this compound

Objective: To assess the long-term effects of this compound on a specific cell line.

Materials:

  • Selected cell line

  • Complete culture medium

  • This compound

  • Vehicle (e.g., DMSO)

  • Sterile, light-protected tubes for stock solutions

  • Multi-well plates

Methodology:

  • Stock Solution Preparation:

    • Dissolve this compound in the chosen vehicle to create a high-concentration stock solution (e.g., 10 mM).

    • Store the stock solution in small aliquots at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.

  • Cell Seeding:

    • Seed cells in multi-well plates at a density that will not lead to over-confluence during the treatment period between media changes.

  • Treatment:

    • Prepare fresh working solutions of this compound in complete culture medium from the stock solution immediately before use. Protect from light.

    • Include a vehicle control with the same final concentration of the vehicle as the treated groups.

    • Replace 50% of the medium with fresh medium containing the appropriate concentration of this compound or vehicle every 2-3 days.

  • Endpoint Analysis:

    • At predetermined time points, harvest the cells for downstream analysis (e.g., Western blot, qPCR, flow cytometry).

Protocol 2: Long-Term In Vivo Administration of this compound via Oral Gavage

Objective: To evaluate the long-term systemic effects of this compound in a rodent model.

Materials:

  • Rodent model (e.g., mice, rats)

  • This compound

  • Vehicle (e.g., Corn oil, or a mixture such as 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)

  • Oral gavage needles (flexible tip recommended)

  • Animal scale

Methodology:

  • Dosing Solution Preparation:

    • Determine the appropriate concentration of this compound in the vehicle based on the desired dose (mg/kg) and the dosing volume (e.g., 10 mL/kg).

    • Prepare the dosing solution fresh daily or assess its stability in the vehicle over the intended period of use. Protect from light.

    • Gently warm or sonicate if necessary to ensure complete dissolution, but verify that this does not impact stability.

  • Animal Handling and Dosing:

    • Acclimatize animals to handling and the gavage procedure before the start of the study.

    • Weigh the animals regularly (e.g., weekly) to adjust the dosing volume.

    • Administer the this compound solution or vehicle control via oral gavage at the predetermined frequency.

  • Monitoring:

    • Monitor the animals daily for any clinical signs of toxicity, including changes in body weight, food and water intake, behavior, and appearance.

    • At the end of the study, collect tissues for histological, biochemical, or molecular analysis.

Data Presentation

Table 1: Example of In Vitro Data Summary for Long-Term this compound Treatment

Treatment GroupViability (%) at Day 7Viability (%) at Day 14Nrf2 Nuclear Translocation (Fold Change) at Day 14Caspase-3 Activity (Fold Change) at Day 14
Control100 ± 5100 ± 61.0 ± 0.11.0 ± 0.2
Vehicle (0.1% DMSO)98 ± 497 ± 51.1 ± 0.21.2 ± 0.3
This compound (10 µM)95 ± 692 ± 73.5 ± 0.40.6 ± 0.1
This compound (25 µM)85 ± 578 ± 85.2 ± 0.60.4 ± 0.1

Table 2: Example of In Vivo Data Summary for Long-Term this compound Administration

Treatment GroupBody Weight Change (%) at Week 8Serum MDA (nmol/mL) at Week 8Cardiac HO-1 Expression (Fold Change) at Week 8Liver ALT (U/L) at Week 8
Control+10 ± 25.2 ± 0.51.0 ± 0.235 ± 5
Vehicle+9 ± 35.4 ± 0.61.1 ± 0.338 ± 6
This compound (20 mg/kg)+8 ± 23.1 ± 0.42.8 ± 0.536 ± 4
This compound (40 mg/kg)+7 ± 32.5 ± 0.34.5 ± 0.740 ± 7

Visualizations

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Binding Cul3 Cul3-Rbx1 E3 Ligase Nrf2->Cul3 Ubiquitination Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Cul3->Nrf2 ARE ARE Nrf2_n->ARE Binding Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Transcription Butin This compound Butin->Keap1 Inhibits Binding Oxidative_Stress Oxidative Stress Oxidative_Stress->Keap1 Conformational Change

Caption: Nrf2 signaling pathway activation by this compound.

Mitochondrial_Apoptosis cluster_mito Mitochondrion cluster_cyto Cytosol Bax Bax Cytochrome_c_m Cytochrome c Bax->Cytochrome_c_m Release Bcl2 Bcl-2 Bcl2->Bax Inhibits Cytochrome_c_c Cytochrome c Cytochrome_c_m->Cytochrome_c_c Translocation MMP Mitochondrial Membrane Potential Apaf1 Apaf-1 Apoptosome Apoptosome Apaf1->Apoptosome Procaspase9 Procaspase-9 Procaspase9->Apoptosome Caspase9 Caspase-9 Procaspase3 Procaspase-3 Caspase9->Procaspase3 Cleavage Caspase3 Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Apoptosome->Caspase9 Activation Cytochrome_c_c->Apaf1 Butin This compound Butin->Bax Downregulates Butin->Bcl2 Upregulates Butin->MMP Maintains Apoptotic_Stimuli Apoptotic Stimuli Apoptotic_Stimuli->Bax

Caption: Inhibition of the mitochondrial apoptosis pathway by this compound.

Experimental_Workflow cluster_invitro In Vitro Long-Term Study cluster_invivo In Vivo Long-Term Study A Cell Seeding B This compound Treatment (with media changes) A->B C Endpoint Assays (e.g., Western, qPCR) B->C D Animal Acclimation E Daily Oral Gavage (this compound or Vehicle) D->E F Regular Monitoring (Weight, Health) E->F G Tissue Collection & Analysis F->G

Caption: General experimental workflows for long-term this compound studies.

References

How to prevent the precipitation of (-)-Butin in experimental buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of (-)-Butin in experimental settings. Find troubleshooting tips and frequently asked questions to address common challenges, particularly the prevention of precipitation in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: My this compound is precipitating in my aqueous experimental buffer. Why is this happening?

A1: this compound, a flavanone, is practically insoluble in water. Precipitation in aqueous buffers like Phosphate-Buffered Saline (PBS) or cell culture media is common due to its hydrophobic nature. This issue is often exacerbated at neutral or acidic pH.

Q2: How can I prevent this compound from precipitating in my experiments?

A2: The most effective method is to first dissolve this compound in a small amount of a water-miscible organic solvent to create a concentrated stock solution. This stock solution can then be diluted to the final desired concentration in your aqueous experimental buffer. Dimethyl sulfoxide (DMSO) is a commonly used co-solvent for this purpose.[1]

Q3: What is the recommended concentration of DMSO for my cell culture experiments?

A3: It is crucial to keep the final concentration of DMSO in your cell culture medium as low as possible to avoid cytotoxicity. Most cell lines can tolerate DMSO concentrations up to 0.5%, and some are tolerant up to 1%.[1] However, it is always best practice to determine the specific tolerance of your cell line with a vehicle control (media with the same final DMSO concentration but without this compound). A general rule of thumb is to keep the final DMSO concentration at or below 0.1% for sensitive cell lines or long-term experiments.[2][3][4]

Q4: Can I use other solvents besides DMSO?

A4: Yes, other water-miscible organic solvents like ethanol can also be used to prepare a stock solution of this compound. The principle of creating a concentrated stock and then diluting it into your aqueous buffer remains the same. The final concentration of the co-solvent should be carefully controlled and tested for its effect on your specific experimental system.

Troubleshooting Guide

Issue: this compound precipitates immediately upon addition to my cell culture medium.

Potential Cause Recommended Solution
Direct addition of powdered this compound to aqueous buffer. This compound has very low aqueous solubility. Always prepare a concentrated stock solution in a suitable organic solvent like DMSO first.
Concentration of this compound exceeds its solubility limit in the final buffer, even with a co-solvent. Lower the final working concentration of this compound. If a higher concentration is necessary, you may need to slightly increase the final co-solvent concentration, ensuring it remains within the tolerated limits for your cells.
"Salting out" effect. High salt concentrations in some buffers can decrease the solubility of hydrophobic compounds. If possible, test if a buffer with a lower salt concentration is compatible with your experiment.
pH of the buffer. The solubility of flavonoids can be pH-dependent. While significant pH changes can harm cells, slight adjustments within the physiological range might be tested if compatible with your experimental design.

Issue: I observe a haze or fine precipitate in my this compound stock solution over time.

Potential Cause Recommended Solution
Stock solution is not fully dissolved. Ensure the this compound is completely dissolved in the organic solvent when preparing the stock solution. Gentle warming (to no more than 37°C) and vortexing can aid dissolution.
Storage conditions. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can promote precipitation. Protect the solution from light.
Solvent evaporation. Ensure the storage vials are tightly sealed to prevent the evaporation of the organic solvent, which would increase the concentration of this compound and potentially lead to precipitation.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution for In Vitro Experiments

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Weigh out the appropriate amount of this compound powder to prepare a 10 mM solution. The molecular weight of this compound is 272.25 g/mol . For 1 mL of a 10 mM stock solution, you will need 2.72 mg of this compound.

  • Transfer the weighed this compound to a sterile microcentrifuge tube.

  • Add the calculated volume of DMSO to the tube. For a 10 mM solution, add 1 mL of DMSO for every 2.72 mg of this compound.

  • Vortex the tube vigorously until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Once fully dissolved, the stock solution can be filter-sterilized using a 0.22 µm syringe filter if required for your application.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Western Blot Analysis of the PI3K/AKT/mTOR Pathway Inhibition by this compound

This protocol outlines a general workflow for assessing the effect of this compound on the phosphorylation status of key proteins in the PI3K/AKT/mTOR signaling pathway in a cancer cell line (e.g., HeLa).

Materials:

  • HeLa cells (or other suitable cell line)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (10 mM in DMSO)

  • Vehicle control (DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (rabbit anti-phospho-PI3K, rabbit anti-PI3K, rabbit anti-phospho-AKT, rabbit anti-AKT, rabbit anti-phospho-mTOR, rabbit anti-mTOR, and a loading control like rabbit anti-GAPDH)

  • HRP-conjugated anti-rabbit secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Seeding: Seed HeLa cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • Cell Treatment:

    • Prepare different concentrations of this compound in complete cell culture medium by diluting the 10 mM stock solution. For example, to achieve a final concentration of 10 µM, add 1 µL of the 10 mM stock to 1 mL of medium.

    • Prepare a vehicle control by adding the same volume of DMSO to the medium as used for the highest concentration of this compound.

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

    • Incubate the cells for the desired treatment time (e.g., 24 hours).

  • Cell Lysis:

    • After treatment, wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of ice-cold lysis buffer with inhibitors to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

  • Western Blotting:

    • Normalize the protein concentrations of all samples with lysis buffer.

    • Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

    • Run the gel to separate the proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-AKT) overnight at 4°C, following the manufacturer's recommended dilution.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Re-probing:

    • To assess the total protein levels, the membrane can be stripped of the phospho-specific antibodies and re-probed with antibodies against the total forms of the proteins (e.g., anti-AKT) and a loading control (e.g., anti-GAPDH).

Visualizations

G Experimental Workflow for Assessing this compound's Effect on PI3K/AKT/mTOR Pathway cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis prep_stock Prepare this compound Stock Solution in DMSO treat_cells Treat Cells with this compound and Vehicle Control prep_stock->treat_cells seed_cells Seed Cancer Cells seed_cells->treat_cells lysis Cell Lysis treat_cells->lysis quant Protein Quantification lysis->quant wb Western Blotting for p-PI3K, p-AKT, p-mTOR quant->wb reprobe Strip and Re-probe for Total Proteins and Loading Control wb->reprobe data_analysis Data Analysis and Interpretation reprobe->data_analysis

Caption: Workflow for studying the impact of this compound on the PI3K/AKT/mTOR signaling pathway.

G Proposed Inhibitory Action of this compound on the PI3K/AKT/mTOR Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates Butin This compound Butin->PI3K Inhibition of Phosphorylation AKT AKT Butin->AKT Inhibition of Phosphorylation mTOR mTOR Butin->mTOR Inhibition of Phosphorylation PI3K->AKT Activates AKT->mTOR Activates CellGrowth Cell Growth, Proliferation, Survival mTOR->CellGrowth Promotes

Caption: this compound is proposed to inhibit the phosphorylation of key proteins in the PI3K/AKT/mTOR pathway.

References

Validation & Comparative

A Comparative Analysis of the Antioxidant Activities of (-)-Butin and Butein

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive review of existing scientific literature reveals a comparative analysis of the antioxidant properties of (-)-Butin and butein, two structurally related flavonoids. This comparison guide, designed for researchers, scientists, and drug development professionals, summarizes key experimental data, details methodologies for antioxidant assessment, and visualizes the underlying signaling pathways.

Executive Summary

Butein has demonstrated potent antioxidant activities in various in vitro assays, exhibiting strong radical scavenging and lipid peroxidation inhibition capabilities. In direct comparative studies, butein consistently shows superior antioxidant efficacy to this compound. Both compounds exert their antioxidant effects, in part, by modulating the Nrf2 signaling pathway, a critical regulator of cellular antioxidant responses.

Quantitative Data Presentation

The antioxidant activities of this compound and butein have been evaluated using several standard assays. The following table summarizes the available quantitative data, primarily focusing on the half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC50 value indicates a higher antioxidant activity.

Antioxidant AssayThis compound IC50Butein IC50Reference Compound (IC50)
DPPH Radical ScavengingHigher than Butein¹9.2 ± 1.8 µM[1]Not specified
Linoleic Acid Emulsion AssayHigher than Butein¹Lower than this compound¹Not specified
Fe³⁺-Reducing Antioxidant PowerHigher than Butein¹Lower than this compound¹Not specified
Cu²⁺-Reducing Antioxidant PowerHigher than Butein¹Lower than this compound¹Not specified
PTIO•-Trapping AssayHigher than Butein¹Lower than this compound¹Not specified
Iron-induced Lipid PeroxidationNot available3.3 ± 0.4 µM[1]Not specified

¹A comparative study concluded that butein exhibits stronger antioxidant activity (lower IC50) than this compound across five different antioxidant assays, although specific IC50 values for this compound were not provided.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the quantitative data table.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This spectrophotometric assay measures the capacity of an antioxidant to scavenge the stable DPPH free radical.

  • Reagent Preparation: A solution of DPPH in methanol is prepared to an absorbance of approximately 1.0 at 517 nm.

  • Reaction Mixture: Various concentrations of the test compound (this compound or butein) are added to the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured at 517 nm.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the ABTS radical cation (ABTS•⁺).

  • Reagent Preparation: The ABTS•⁺ radical cation is generated by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use. The ABTS•⁺ solution is then diluted with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction Mixture: A specific volume of the test compound at various concentrations is mixed with the ABTS•⁺ solution.

  • Incubation: The reaction mixture is incubated at room temperature for a defined time (e.g., 6 minutes).

  • Measurement: The absorbance is measured at 734 nm.

  • Calculation: The percentage of ABTS•⁺ scavenging is calculated similarly to the DPPH assay, and the IC50 value is determined.

Cellular Antioxidant Activity (CAA) Assay

This cell-based assay measures the antioxidant activity of compounds within a cellular environment.

  • Cell Culture: Human hepatocarcinoma (HepG2) cells are seeded in a 96-well microplate and cultured until they reach confluence.

  • Loading with Probe: The cells are washed with PBS and then incubated with a solution of 2',7'-dichlorofluorescin diacetate (DCFH-DA).

  • Treatment: The cells are then treated with various concentrations of the test compound.

  • Induction of Oxidative Stress: A free radical generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), is added to the wells to induce cellular oxidative stress.

  • Measurement: The fluorescence of 2',7'-dichlorofluorescein (DCF), the oxidized product of DCFH, is measured over time using a fluorescence plate reader.

  • Calculation: The antioxidant capacity is quantified by calculating the area under the fluorescence curve. The results are often expressed as quercetin equivalents.

Signaling Pathway and Experimental Workflow Visualizations

The antioxidant effects of this compound and butein are mediated, at least in part, through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

This compound and Butein Antioxidant Signaling Pathways

Antioxidant_Signaling_Pathways cluster_Butin This compound cluster_Butein Butein Butin This compound PI3K_Butin PI3K Butin->PI3K_Butin Akt_Butin Akt PI3K_Butin->Akt_Butin Nrf2_Butin Nrf2 Akt_Butin->Nrf2_Butin activation ARE ARE Nrf2_Butin->ARE translocation & binding Antioxidant_Enzymes Antioxidant Enzymes (e.g., MnSOD) ARE->Antioxidant_Enzymes gene expression Butein Butein PI3K_Butein PI3K Butein->PI3K_Butein ERK_Butein ERK Butein->ERK_Butein Akt_Butein Akt PI3K_Butein->Akt_Butein Nrf2_Butein Nrf2 Akt_Butein->Nrf2_Butein activation ERK_Butein->Nrf2_Butein activation ARE_Butein ARE Nrf2_Butein->ARE_Butein translocation & binding Antioxidant_Enzymes_Butein Antioxidant Enzymes (e.g., HO-1, GCLC) ARE_Butein->Antioxidant_Enzymes_Butein gene expression

Caption: Signaling pathways activated by this compound and butein.

General Experimental Workflow for In Vitro Antioxidant Assays

Experimental_Workflow start Prepare Test Compounds (this compound & Butein) and Reference Standards assay_prep Prepare Assay Reagents (e.g., DPPH, ABTS) start->assay_prep reaction Incubate Test Compounds with Reagents assay_prep->reaction measurement Measure Absorbance or Fluorescence reaction->measurement analysis Calculate % Inhibition and IC50 Values measurement->analysis comparison Compare Antioxidant Activities analysis->comparison

References

(-)-Butin in the Spotlight: A Comparative Analysis of Its Anti-Inflammatory Properties Against Other Flavonoids

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the vast landscape of flavonoids, researchers are continually seeking compounds with superior therapeutic potential. This guide offers a detailed comparison of the anti-inflammatory properties of (-)-Butin against other well-known flavonoids, including quercetin, luteolin, kaempferol, and apigenin. By examining experimental data on their effects on key inflammatory mediators and signaling pathways, this document provides a valuable resource for researchers, scientists, and professionals in drug development.

Quantitative Comparison of Anti-Inflammatory Activity

The anti-inflammatory efficacy of flavonoids can be quantified by their ability to inhibit the production of inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). The following table summarizes the available in vitro data for this compound and its counterparts.

FlavonoidAssayCell LineIC50 Value (µM)Source
This compound NO Production InhibitionRAW 264.714.7 ± 0.3[1]
Butein *NO Production InhibitionRAW 264.7More potent than Luteolin[2]
Luteolin NO Production InhibitionRAW 264.727[1]
Apigenin NO Production InhibitionRAW 264.723[1]
Quercetin NO Production InhibitionRAW 264.7>100[1]
Kaempferol NO Production InhibitionRAW 264.7>100Not explicitly found, but implied to be less potent
Luteolin PGE2 Production InhibitionRAW 264.7Potent Inhibition (No IC50)[1]
Kaempferol PGE2 Production InhibitionRAW 264.7Potent Inhibition (No IC50)Not explicitly found
Apigenin TNF-α & IL-6 InhibitionRAW 264.7Significant Inhibition (No IC50)[1]
Luteolin TNF-α & IL-6 InhibitionRAW 264.7Significant Inhibition (No IC50)[1]

*Note: Butein is a chalcone structurally related to butin and is included for comparative purposes. The data for this compound is based on a study of flavonoids from Dalbergia odorifera[1]. Direct comparative studies of this compound with a wide range of flavonoids under identical experimental conditions are limited.

Key Inflammatory Signaling Pathways

Flavonoids exert their anti-inflammatory effects by modulating complex signaling cascades within the cell. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are two of the most critical pathways in the inflammatory response.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm. Upon stimulation by inflammatory signals (e.g., lipopolysaccharide - LPS), a cascade of events leads to the degradation of the inhibitory protein IκBα, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nfkb_complex cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkBa IκBα IKK->IkBa Phosphorylation NFkB NF-κB IkBa_P IκBα-P IkBa->IkBa_P NFkB_active Active NF-κB NFkB->NFkB_active Release Proteasome Proteasome IkBa_P->Proteasome Degradation DNA DNA NFkB_active->DNA Transcription NFkB_active:e->DNA:w Pro_inflammatory_Genes Pro-inflammatory Genes DNA->Pro_inflammatory_Genes

Caption: The canonical NF-κB signaling pathway.

Studies have shown that butein, a compound structurally similar to butin, exhibits a greater inhibitory effect on NF-κB activation in macrophages compared to luteolin[2]. This suggests that this compound may also be a potent inhibitor of this key inflammatory pathway.

MAPK Signaling Pathway

The MAPK pathway is another crucial signaling network that regulates a wide range of cellular processes, including inflammation. It consists of a cascade of protein kinases that, once activated by external stimuli, lead to the activation of transcription factors that promote the expression of inflammatory genes.

MAPK_Pathway Stimuli Inflammatory Stimuli MAPKKK MAPKKK Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (e.g., p38, JNK, ERK) MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Activates Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response Gene Expression

Caption: A simplified overview of the MAPK signaling cascade.

While direct evidence for this compound's effect on the MAPK pathway is still emerging, many flavonoids, including luteolin and quercetin, are known to inhibit various components of this cascade, contributing to their anti-inflammatory effects.

Experimental Protocols

To ensure the reproducibility and validity of the findings presented, detailed methodologies for the key experiments are outlined below.

LPS-Induced Inflammation in RAW 264.7 Macrophages

This in vitro model is widely used to screen for anti-inflammatory compounds.

LPS_Workflow cluster_workflow Experimental Workflow Seed_Cells 1. Seed RAW 264.7 cells in 96-well plates Pretreat 2. Pretreat with Flavonoids Seed_Cells->Pretreat Stimulate 3. Stimulate with LPS (e.g., 1 µg/mL) Pretreat->Stimulate Incubate 4. Incubate for 24 hours Stimulate->Incubate Collect_Supernatant 5. Collect Supernatant Incubate->Collect_Supernatant Assay 6. Measure NO, PGE2, TNF-α, IL-6 levels Collect_Supernatant->Assay

Caption: Workflow for assessing anti-inflammatory activity in macrophages.

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.

  • Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test flavonoids. After a 1-hour pre-incubation period, cells are stimulated with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL.

  • Incubation: The cells are incubated for 24 hours.

  • Measurement of Inflammatory Mediators:

    • Nitric Oxide (NO): The concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.

    • PGE2, TNF-α, and IL-6: The levels of these mediators in the supernatant are quantified using commercially available ELISA kits according to the manufacturer's instructions.

Cyclooxygenase-2 (COX-2) Inhibition Assay

This enzymatic assay measures the direct inhibitory effect of a compound on COX-2 activity.

  • Enzyme and Substrate Preparation: Recombinant human COX-2 enzyme and its substrate, arachidonic acid, are prepared in an appropriate assay buffer.

  • Inhibitor Incubation: The COX-2 enzyme is pre-incubated with various concentrations of the test flavonoid for a specified time at room temperature.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid.

  • Detection: The production of prostaglandin H2 (PGH2), the primary product of COX-2, is measured. This is often done indirectly by measuring the peroxidase activity of COX-2 using a colorimetric or fluorometric probe.

  • Data Analysis: The IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is calculated.

NF-κB Luciferase Reporter Assay

This cell-based assay quantifies the effect of a compound on NF-κB transcriptional activity.

  • Transfection: Cells (e.g., HEK293T or RAW 264.7) are transiently co-transfected with a plasmid containing the firefly luciferase gene under the control of an NF-κB response element and a control plasmid (e.g., Renilla luciferase) for normalization.

  • Treatment: After transfection, cells are pre-treated with the test flavonoid for 1 hour, followed by stimulation with an NF-κB activator (e.g., TNF-α or LPS).

  • Cell Lysis: After a suitable incubation period, the cells are lysed.

  • Luciferase Activity Measurement: The luciferase activity in the cell lysates is measured using a luminometer after the addition of the appropriate luciferase substrates.

  • Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. The results are expressed as the fold inhibition of NF-κB activity compared to the stimulated control.

Conclusion

The available in vitro data suggests that this compound is a promising anti-inflammatory agent, demonstrating potent inhibition of nitric oxide production in macrophages. Its efficacy appears to be comparable to or greater than that of other well-studied flavonoids like luteolin and significantly better than quercetin in this specific assay. While more comprehensive head-to-head studies are needed to fully elucidate its comparative potency in inhibiting other inflammatory mediators and modulating the MAPK pathway, the initial findings position this compound as a strong candidate for further investigation in the development of novel anti-inflammatory therapies. The detailed experimental protocols provided herein offer a framework for such future research.

References

Cross-Validation of HPLC and NMR Data for the Characterization of (-)-Butin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for the characterization of the flavonoid (-)-Butin, utilizing High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. The cross-validation of data from these two powerful analytical techniques is essential for unambiguous structural elucidation and purity assessment, which are critical steps in drug discovery and development. This document presents a structured approach to comparing experimental data and outlines detailed methodologies for each technique.

Data Presentation: A Comparative Summary

Effective cross-validation relies on the direct comparison of quantitative data obtained from both HPLC and NMR analyses. The following tables are structured to facilitate this comparison.

Table 1: HPLC Quantitative Data for this compound

ParameterValue
Retention Time (t R)5.5 min[1]
Peak AreaData not available in search results
Percentage Purity (%)Data not available in search results
Resolution (R s) of EnantiomersData not available in search results

Table 2: ¹H NMR Quantitative Data for this compound

Proton AssignmentChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
Data not available in search resultsData not available in search resultsData not available in search resultsData not available in search results

Table 3: ¹³C NMR Quantitative Data for this compound

Carbon AssignmentChemical Shift (δ) ppm
Data not available in search resultsData not available in search results

Experimental Protocols

Detailed and standardized experimental protocols are fundamental to obtaining reproducible and reliable data for cross-validation.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is designed for the chiral separation of this compound, allowing for its distinction from its enantiomer, (+)-Butin.

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD) is required.

  • Column: A chiral stationary phase (CSP) column is essential for the separation of enantiomers. A commonly used column type for flavonoids is a polysaccharide-based chiral column.

  • Mobile Phase: A mixture of hexane and ethanol (70:30, v/v) has been shown to be effective for the separation of butin enantiomers.[1] The mobile phase should be filtered through a 0.45 µm membrane and degassed prior to use.

  • Flow Rate: A typical flow rate is 1.0 mL/min.[1]

  • Column Temperature: The column should be maintained at a constant temperature, for instance, 25 °C, to ensure reproducible retention times.

  • Detection Wavelength: Detection can be set at a wavelength where butin exhibits strong absorbance, such as 288 nm.

  • Injection Volume: A 10-20 µL injection volume is standard.

  • Sample Preparation: A stock solution of this compound should be prepared in the mobile phase or a compatible solvent at a known concentration (e.g., 1 mg/mL). Working standards of varying concentrations should be prepared by diluting the stock solution to establish linearity and quantitation limits.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

This protocol outlines the acquisition of ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • Solvent: A deuterated solvent in which the sample is soluble is required. Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD) are common choices for flavonoids.

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound sample in 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube. Ensure the sample is fully dissolved to avoid signal broadening.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16 to 64 scans are typically sufficient, depending on the sample concentration.

    • Relaxation Delay (d1): A 1-2 second delay between scans is recommended.

    • Acquisition Time (aq): Typically 2-4 seconds.

    • Spectral Width: A spectral width of 12-16 ppm is usually adequate for flavonoids.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30') is standard to obtain singlets for each carbon.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

    • Relaxation Delay (d1): A 2-5 second delay is recommended.

    • Spectral Width: A spectral width of 200-220 ppm is typical for organic molecules.

  • Data Processing: The acquired Free Induction Decay (FID) should be Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Visualization of the Cross-Validation Workflow

The following diagrams illustrate the logical flow of the cross-validation process, from sample analysis to data integration.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis Sample This compound Sample Dissolution Dissolve in Mobile Phase Sample->Dissolution Injection Inject into HPLC Dissolution->Injection Separation Chiral Column Separation Injection->Separation Detection UV-Vis Detection Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Quantification Determine Retention Time, Peak Area, Purity, Resolution Chromatogram->Quantification

Caption: Experimental workflow for HPLC analysis of this compound.

NMR_Workflow cluster_prep_nmr Sample Preparation cluster_nmr_acq NMR Spectroscopy cluster_data_nmr Data Processing & Interpretation Sample_NMR Purified this compound Dissolution_NMR Dissolve in Deuterated Solvent Sample_NMR->Dissolution_NMR Acquisition_1H Acquire ¹H NMR Spectrum Dissolution_NMR->Acquisition_1H Acquisition_13C Acquire ¹³C NMR Spectrum Dissolution_NMR->Acquisition_13C Processing Fourier Transform, Phasing, Baseline Correction Acquisition_1H->Processing Acquisition_13C->Processing Analysis Assign Chemical Shifts & Coupling Constants Processing->Analysis

Caption: Experimental workflow for NMR analysis of this compound.

Cross_Validation_Logic cluster_hplc_data HPLC Data cluster_nmr_data NMR Data cluster_validation Cross-Validation HPLC_Purity Purity & Enantiomeric Excess Validation Validated Characterization of this compound HPLC_Purity->Validation NMR_Structure Structural Confirmation NMR_Structure->Validation

Caption: Logical relationship in cross-validation of HPLC and NMR data.

References

A Comparative Analysis of the Biological Activities of (-)-Butin and Butein

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison for Researchers and Drug Development Professionals

Quantitative Data Summary

The following table summarizes the comparative antioxidant activities of (-)-butin and butein from a key study. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit a specific activity by 50%. Lower IC50 values indicate greater potency.

Biological Activity AssayThis compound (IC50 in μM)Butein (IC50 in μM)Reference
Linoleic acid emulsion assay>10058.4[1]
Fe3+-reducing antioxidant power assay45.613.7[1]
Cu2+-reducing antioxidant power assay28.711.2[1]
PTIO•-trapping assay88.621.3[1]
DPPH•-trapping assay42.516.8[1]

The experimental data consistently demonstrates that butein exhibits superior antioxidant activity compared to this compound across a range of assays.[1] This difference in potency is attributed to structural distinctions, specifically the presence of a 2'-hydroxy group and an α,β-double bond in butein, which are absent in this compound.[1] These features enhance the molecule's ability to donate a hydrogen atom, a key mechanism in its antioxidant action.[1]

Experimental Protocols

The methodologies outlined below were employed to determine the antioxidant capacities of this compound and butein.

1. Linoleic Acid Emulsion Assay: This assay evaluates the inhibition of lipid peroxidation. A linoleic acid emulsion was prepared, and the test compounds were added. The mixture was incubated at 37°C, and the formation of lipid hydroperoxides was monitored spectrophotometrically by measuring the absorbance of the ferric thiocyanate complex.[1]

2. Fe3+-Reducing Antioxidant Power (FRAP) Assay: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe3+) to ferrous iron (Fe2+). The reaction was carried out in a solution containing a ferric-tripyridyltriazine (Fe3+-TPZ) complex. The reduction of this complex to the ferrous form results in an intense blue color, which was measured spectrophotometrically.[1]

3. Cu2+-Reducing Antioxidant Power (CUPRAC) Assay: This assay is based on the reduction of cupric ions (Cu2+) to cuprous ions (Cu+) by the antioxidant. The reaction was performed in the presence of neocuproine, which forms a stable colored complex with Cu+. The absorbance of this complex was measured to determine the reducing power.[1]

4. 2-Phenyl-4,4,5,5-tetramethylimidazoline-1-oxyl 3-oxide Radical (PTIO•)-Trapping Assay: The PTIO• radical scavenging activity was determined by measuring the decrease in absorbance of a PTIO• solution upon the addition of the test compound. The reaction was monitored spectrophotometrically.[1]

5. α,α-Diphenyl-β-picrylhydrazyl Radical (DPPH•)-Trapping Assay: This widely used assay measures the ability of an antioxidant to scavenge the stable DPPH• radical. The reduction of DPPH• by an antioxidant results in a color change from purple to yellow, which was quantified by measuring the decrease in absorbance at a specific wavelength.[1]

Signaling Pathway and Experimental Workflow

The antioxidant activity of these flavonoids is crucial for their cytoprotective effects, including the inhibition of ferroptosis, a form of iron-dependent programmed cell death.

G cluster_0 Cellular Environment cluster_1 Antioxidant Intervention ROS Reactive Oxygen Species (ROS) Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation induces Ferroptosis Ferroptosis Lipid_Peroxidation->Ferroptosis leads to Butein Butein Butein->ROS scavenges (more effectively) Butein->Lipid_Peroxidation inhibits Butein->Ferroptosis inhibits (stronger effect) S_Butin This compound S_Butin->ROS scavenges S_Butin->Lipid_Peroxidation inhibits S_Butin->Ferroptosis inhibits

Caption: Antioxidant and anti-ferroptotic action of butein and this compound.

The diagram above illustrates the mechanism by which butein and this compound exert their anti-ferroptotic effects through the scavenging of reactive oxygen species (ROS) and inhibition of lipid peroxidation. Butein is depicted as a more potent agent in this pathway, consistent with the experimental data.

G start Start: Prepare Reagents prepare_emulsion Prepare Linoleic Acid Emulsion start->prepare_emulsion add_compounds Add Test Compounds (this compound or Butein) prepare_emulsion->add_compounds incubate Incubate at 37°C add_compounds->incubate measure_absorbance Measure Absorbance of Ferric Thiocyanate Complex incubate->measure_absorbance calculate_ic50 Calculate IC50 Values measure_absorbance->calculate_ic50

Caption: Workflow for the linoleic acid emulsion assay.

This workflow diagram outlines the key steps involved in the linoleic acid emulsion assay, a common method for assessing the ability of a compound to inhibit lipid peroxidation.

References

A Comparative Analysis of (-)-Butin and its Common Glycoside Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between a parent flavonoid and its glycosidic forms is crucial for harnessing their full therapeutic potential. This guide provides a comparative analysis of (-)-Butin, a bioactive flavanone, and its common glycoside derivatives, focusing on key performance metrics such as antioxidant and anti-inflammatory activities, supported by experimental data and detailed methodologies.

This compound (7,3',4'-trihydroxyflavanone) is a naturally occurring flavonoid found in plants like Dalbergia odorifera and Vernonia anthelmintica. It has garnered significant interest for its potent antioxidant, anti-inflammatory, and cardioprotective effects. However, like many flavonoids, its clinical application can be hampered by poor water solubility and bioavailability. Glycosylation, the attachment of sugar moieties, is a common natural modification that can alter the physicochemical and biological properties of flavonoids. This guide will delve into a comparative analysis of this compound and its prevalent glycoside derivative, this compound-7-O-glucoside.

Comparative Performance Data

The following tables summarize the key differences in the physicochemical and biological properties of this compound and its glycoside derivatives. It is important to note that while direct comparative studies on this compound and its specific glycosides are limited, the data presented is a composite of reported values for this compound and established principles of flavonoid glycosylation, supported by findings from analogous flavonoids like luteolin and baicalein.

Table 1: Physicochemical Properties

PropertyThis compound (Aglycone)This compound-7-O-glucosideGeneral Effects of Glycosylation
Molecular Formula C₁₅H₁₂O₅C₂₁H₂₂O₁₀Increased molecular weight
Molecular Weight 272.25 g/mol 434.39 g/mol Increased molecular weight
Solubility Soluble in organic solvents like DMSO, acetone, and ethanol; sparingly soluble in water.[1]Generally more water-soluble than the aglycone.Significantly increases aqueous solubility.[2]
Bioavailability Moderate to low oral bioavailability.Potentially higher oral bioavailability due to increased solubility and potential for active transport.[3][4]Can enhance bioavailability, although often requires intestinal deglycosylation for absorption of the aglycone.[4]

Table 2: Antioxidant Activity (In Vitro)

AssayThis compound (Aglycone)This compound-7-O-glucoside (Predicted)General Effects of Glycosylation
DPPH Radical Scavenging Strong activity.Lower activity compared to the aglycone.O-glycosylation, particularly at key hydroxyl groups, generally reduces radical scavenging activity.[5]
Ferric Reducing Antioxidant Power (FRAP) High reducing power.Lower reducing power compared to the aglycone.The presence of free hydroxyl groups is crucial for the electron-donating capacity measured in the FRAP assay.
ABTS Radical Scavenging Potent activity.Lower activity compared to the aglycone.Similar to DPPH, glycosylation can hinder the ability to donate a hydrogen atom to the ABTS radical.

Table 3: Anti-inflammatory Activity

AssayThis compound (Aglycone)This compound-7-O-glucoside (Predicted)General Effects of Glycosylation
Carrageenan-Induced Paw Edema (In Vivo) Significant reduction in paw edema.May show comparable or even enhanced in vivo activity due to improved bioavailability.[5]While in vitro activity might be lower, improved pharmacokinetics can lead to significant in vivo effects.
LPS-Induced TNF-α Release (In Vitro) Dose-dependent inhibition of TNF-α.Lower direct inhibitory effect on macrophages compared to the aglycone.The larger glycoside molecule may have reduced cell permeability and interaction with intracellular targets.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.

Methodology:

  • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.

  • Prepare various concentrations of the test compounds (this compound and its glycosides) in a suitable solvent (e.g., methanol or DMSO).

  • In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of the test compound solution at different concentrations.

  • A control well should contain 100 µL of the DPPH solution and 100 µL of the solvent.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

Ferric Reducing Antioxidant Power (FRAP) Assay

This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Methodology:

  • Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.

  • Warm the FRAP reagent to 37°C before use.

  • Prepare various concentrations of the test compounds.

  • Add 150 µL of the FRAP reagent to 5 µL of the test compound solution in a 96-well plate.

  • Incubate the plate at 37°C for 4 minutes.

  • Measure the absorbance at 593 nm.

  • A standard curve is prepared using a known antioxidant, such as Trolox or FeSO₄.

  • The antioxidant capacity of the sample is expressed as Trolox equivalents (TE) or Fe²⁺ equivalents.

Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a classical model for evaluating acute inflammation.

Methodology:

  • Acclimatize male Wistar or Sprague-Dawley rats (150-200 g) for at least one week.

  • Fast the rats overnight before the experiment with free access to water.

  • Measure the initial paw volume of the right hind paw using a plethysmometer.

  • Administer the test compounds (this compound or its glycosides) or a vehicle control (e.g., 0.5% carboxymethyl cellulose) orally or intraperitoneally. A standard anti-inflammatory drug like indomethacin (10 mg/kg) should be used as a positive control.

  • After a specific time (e.g., 60 minutes), inject 0.1 mL of 1% carrageenan solution in sterile saline into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • The percentage of inhibition of edema is calculated using the formula: % Inhibition = [1 - (Vt - V₀)test / (Vt - V₀)control] x 100 where Vt is the paw volume at time t, and V₀ is the initial paw volume.

Lipopolysaccharide (LPS)-Induced TNF-α Release in RAW 264.7 Macrophages

This in vitro assay assesses the anti-inflammatory potential of compounds by measuring the inhibition of a key pro-inflammatory cytokine.

Methodology:

  • Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Seed the cells in a 24-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours).

  • Collect the cell culture supernatant.

  • Measure the concentration of TNF-α in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.

  • The percentage of inhibition of TNF-α production is calculated relative to the LPS-stimulated control group.

Signaling Pathways and Mechanisms of Action

The biological activities of this compound and its derivatives are mediated through the modulation of key cellular signaling pathways.

Antioxidant Signaling Pathway

This compound exerts its antioxidant effects in part through the activation of the PI3K/Akt/Nrf2 signaling pathway . Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

PI3K_Akt_Nrf2_Pathway cluster_nucleus Nucleus Butin This compound PI3K PI3K Butin->PI3K Akt Akt PI3K->Akt Activates Nrf2 Nrf2 Akt->Nrf2 Phosphorylates & Promotes dissociation from Keap1 Keap1 Keap1 Keap1->Nrf2 Inhibits Nrf2_n Nrf2 Nrf2->Nrf2_n Translocates to ARE Antioxidant Response Element (ARE) Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Induces Transcription Nucleus Nucleus Nrf2_n->ARE Binds to

Caption: PI3K/Akt/Nrf2 signaling pathway activated by this compound.

Anti-inflammatory Signaling Pathway

The anti-inflammatory effects of this compound are largely attributed to the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway . NF-κB is a key transcription factor that controls the expression of numerous pro-inflammatory genes.

NFkB_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Inhibits Proteasomal\nDegradation Proteasomal Degradation IkB->Proteasomal\nDegradation NFkB_n NF-κB NFkB->NFkB_n Translocates to Proinflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6) Butin This compound Butin->IKK Inhibits NFkB_n->Proinflammatory_Genes Induces Transcription

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Conclusion

The selection between this compound and its glycoside derivatives for research and development purposes depends on the specific application.

  • For in vitro studies focusing on direct molecular interactions and mechanistic elucidation, This compound (aglycone) is often the preferred choice due to its generally higher intrinsic antioxidant and anti-inflammatory activities.

  • For in vivo applications and oral formulations , This compound glycosides may offer advantages in terms of increased solubility and potentially enhanced bioavailability. The attached sugar moiety can protect the flavonoid from premature degradation in the gastrointestinal tract, allowing for more of the active aglycone to be released and absorbed.

Further head-to-head comparative studies are warranted to fully elucidate the pharmacokinetic and pharmacodynamic profiles of specific this compound glycosides. This will enable a more precise selection of the optimal compound for therapeutic development. This guide provides a foundational framework for researchers to design and interpret experiments aimed at exploring the full potential of this promising class of natural compounds.

References

Replicating Cardioprotective Effects of (-)-Butin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the key findings on the cardioprotective effects of (-)-Butin with other potential therapeutic alternatives. The data presented is collated from preclinical studies to provide an objective overview of performance, supported by experimental data and detailed protocols.

Comparative Analysis of Cardioprotective Agents

The following tables summarize the quantitative data on the efficacy of this compound and selected alternative compounds in preclinical models of myocardial ischemia/reperfusion (I/R) injury.

Table 1: Effect on Myocardial Infarct Size

CompoundDosageAnimal ModelInfarct Size ReductionCitation
This compound 40 mg/kgDiabetic Mice (I/R)Reduced to 14.5% ± 5.1% (vs. 49.6% ± 3.1% in control)[1]
Simvastatin Not SpecifiedMice (I/R)51% reduction[2]
Panax notoginseng saponins (PNS) 30 and 60 mg/kgRat (I/R)Significant attenuation of histopathological changes[3]
Red Yeast Rice 1,200 mg/day (in humans)Human (Post-MI)Reduced risk of nonfatal MI (RR = 0.42)[2]

Note: Direct comparison should be made with caution as experimental conditions vary across studies.

Table 2: Effect on Cardiac Function

CompoundDosageAnimal ModelKey Cardiac Function ImprovementsCitation
This compound Not SpecifiedDiabetic Mice (I/R)Significantly improved heart function[1]
Simvastatin Not SpecifiedMice (I/R)Preserved myocardial function after chronic reperfusion[2]
Notoginsenoside R1 (from Panax notoginseng) 25 mg/kgMice (MI/R)LVEF: ↑ to 50.67% (vs. 36.50% in control)LVFS: ↑ to 24.33% (vs. 17.83% in control)[4]
Red Yeast Rice 1,200 mg/day (in humans)Human (Post-MI)Associated with improved cardiovascular outcomes[2]

LVEF: Left Ventricular Ejection Fraction; LVFS: Left Ventricular Fractional Shortening

Table 3: Effects on Key Signaling Molecules and Apoptosis

CompoundEffect on Signaling PathwaysEffect on ApoptosisCitation
This compound ↑ Nrf2, ↑ p-AMPK, ↑ p-Akt, ↑ p-GSK-3β↓ Caspase-3 activity, ↓ Bax/Bcl-2 ratio[1]
Panax notoginseng saponins (PNS) ↑ HIF-1α, ↑ BNIP3, ↑ LC3-II/LC3-I ratioNot specified[3]
Betulinic Acid (for comparison) Not specified↓ TUNEL-positive cells, ↑ Bcl-2/Bax ratio[5]

Experimental Protocols

This section details the methodologies for key experiments cited in the studies on this compound and comparable agents.

Murine Model of Myocardial Ischemia/Reperfusion (I/R) Injury
  • Animal Model: C57/BL6J diabetic mice are commonly used.[1]

  • Anesthesia: Mice are anesthetized, often with an agent like isoflurane.

  • Surgical Procedure:

    • The chest is opened to expose the heart.

    • The left anterior descending (LAD) coronary artery is ligated with a suture.

    • Ischemia is typically induced for a period of 30-60 minutes.

    • The ligature is then released to allow for reperfusion, which can last from 24 hours to several weeks depending on the study endpoints.

  • Drug Administration:

    • This compound: In the cited study, this compound was administered, although the precise timing and route relative to I/R are not detailed in the summary.[1]

    • Notoginsenoside R1: Administered intraperitoneally (25 mg/kg) every 2 hours for 3 doses, starting 30 minutes before ischemia.[4]

  • Assessment of Infarct Size:

    • After the reperfusion period, the heart is excised.

    • The heart is typically sliced and stained with 2,3,5-triphenyltetrazolium chloride (TTC).

    • The non-infarcted (viable) tissue stains red, while the infarcted area remains pale.

    • The infarct size is then quantified as a percentage of the area at risk or the total left ventricular area.

In Vitro Model of I/R Injury in H9c2 Cells
  • Cell Line: H9c2 rat cardiomyoblasts are a common in vitro model.[1]

  • Simulated Ischemia/Reperfusion:

    • Cells are subjected to conditions mimicking ischemia, such as oxygen-glucose deprivation (OGD).

    • This is followed by a period of reoxygenation to simulate reperfusion.

  • Treatment: this compound is added to the cell culture medium at various concentrations before, during, or after simulated I/R.[1]

  • Endpoint Analysis:

    • Cell Viability: Assessed using assays such as MTT or LDH release.

    • Apoptosis: Measured by techniques like TUNEL staining, caspase activity assays, or Western blotting for apoptosis-related proteins (e.g., Bax, Bcl-2).[1][5]

    • Western Blotting: Used to quantify the expression levels of key signaling proteins (e.g., Nrf2, p-AMPK, p-Akt).[1]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway for this compound's cardioprotective effects and a typical experimental workflow.

Butin_Signaling_Pathway Butin This compound AMPK AMPK Butin->AMPK Akt Akt Butin->Akt GSK3b GSK-3β AMPK->GSK3b inhibition Akt->GSK3b inhibition Nrf2_Keap1 Nrf2-Keap1 Complex GSK3b->Nrf2_Keap1 promotes degradation Nrf2 Nrf2 Nrf2_Keap1->Nrf2 dissociation Nucleus Nucleus Nrf2->Nucleus translocation ARE ARE Antioxidant_Genes Antioxidant & Cytoprotective Genes ARE->Antioxidant_Genes activates transcription Cardioprotection Cardioprotection Antioxidant_Genes->Cardioprotection Experimental_Workflow Animal_Model Animal Model Selection (e.g., Diabetic Mice) IR_Surgery Myocardial Ischemia/Reperfusion (I/R) Surgery Animal_Model->IR_Surgery Treatment Treatment Administration (this compound or Alternative) IR_Surgery->Treatment Endpoint_Selection Endpoint Selection Treatment->Endpoint_Selection Infarct_Size Infarct Size Measurement (TTC Staining) Endpoint_Selection->Infarct_Size Cardiac_Function Cardiac Function Assessment (Echocardiography) Endpoint_Selection->Cardiac_Function Biochemical_Analysis Biochemical & Molecular Analysis (Western Blot, Apoptosis Assays) Endpoint_Selection->Biochemical_Analysis Data_Analysis Data Analysis & Comparison Infarct_Size->Data_Analysis Cardiac_Function->Data_Analysis Biochemical_Analysis->Data_Analysis

References

A Head-to-Head Comparison of the Antioxidant Potential of (-)-Butin and Resveratrol

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of natural polyphenolic compounds, both (-)-Butin and resveratrol have garnered significant attention for their antioxidant properties and potential health benefits. This guide provides a comprehensive, data-driven comparison of their antioxidant capacities, delving into their performance in various antioxidant assays and their underlying mechanisms of action. This objective analysis is intended for researchers, scientists, and professionals in drug development to inform further investigation and potential therapeutic applications.

Quantitative Antioxidant Potential: A Tabular Comparison

The antioxidant potential of a compound is often quantified by its ability to scavenge free radicals or reduce oxidizing agents. This is typically expressed as the half-maximal inhibitory concentration (IC50), representing the concentration of the compound required to inhibit 50% of the radical activity. The lower the IC50 value, the higher the antioxidant potency.

While direct head-to-head comparative studies on this compound and resveratrol using standardized antioxidant assays are limited in the currently available literature, this section summarizes the reported antioxidant activities from various independent studies. It is important to note that variations in experimental conditions can influence IC50 values.

Antioxidant AssayThis compound (as (S)-Butin)ResveratrolTest Organism/System
DPPH Radical Scavenging Activity (IC50) Data not available~21.23 µg/mL[1]In vitro
ABTS Radical Scavenging Activity (IC50) Data not available~2 µg/mL[2]In vitro
Ferric Reducing Antioxidant Power (FRAP) (IC0.5) Data not available~5.1 µg/mL[2]In vitro
Linoleic Acid Emulsion Assay (% inhibition) Lower than Butein89.1% at 30 µg/mL[1]In vitro
Cupric Reducing Antioxidant Capacity (CUPRAC) Lower than ButeinData not availableIn vitro
Fe3+-Reducing Power Assay Lower than ButeinData not availableIn vitro

Note: A study comparing (S)-Butin and Butein indicated that Butein exhibited higher antioxidant percentages in several assays, including the linoleic acid emulsion assay, Fe3+-reducing antioxidant power assay, and Cu2+-reducing antioxidant power assay.

Experimental Methodologies

To ensure a thorough understanding of the presented data, this section outlines the detailed experimental protocols for the key antioxidant assays cited.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Detailed Protocol:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol. The solution should be freshly prepared and kept in the dark to avoid degradation.

  • Sample Preparation: The test compounds, this compound and resveratrol, are dissolved in the same solvent as the DPPH solution to prepare various concentrations.

  • Reaction Mixture: In a microplate well or a cuvette, a fixed volume of the DPPH solution is mixed with a specific volume of the sample solution at different concentrations. A control is prepared with the solvent instead of the sample.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant and calculating the concentration that causes 50% inhibition.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant leads to a decolorization of the solution, which is monitored spectrophotometrically.

Detailed Protocol:

  • Generation of ABTS Radical Cation: The ABTS radical cation is produced by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Preparation of ABTS Working Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at a specific wavelength (e.g., 734 nm).

  • Sample Preparation: The test compounds are dissolved in a suitable solvent to prepare a range of concentrations.

  • Reaction Mixture: A small volume of the sample solution is added to a larger, fixed volume of the ABTS•+ working solution.

  • Incubation: The reaction mixture is incubated at room temperature for a specific time (e.g., 6 minutes).

  • Measurement: The absorbance is measured at the specified wavelength.

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated using a similar formula to the DPPH assay.

  • IC50 Determination: The IC50 value is determined from a plot of percentage inhibition versus concentration.

Ferric Reducing Antioxidant Power (FRAP) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is proportional to the antioxidant capacity.

Detailed Protocol:

  • Preparation of FRAP Reagent: The FRAP reagent is prepared fresh by mixing acetate buffer (e.g., 300 mM, pH 3.6), a solution of TPTZ (10 mM) in HCl (40 mM), and an aqueous solution of FeCl₃ (20 mM) in a specific ratio (e.g., 10:1:1, v/v/v). The reagent is warmed to 37°C before use.

  • Sample Preparation: The test compounds are prepared in a suitable solvent.

  • Reaction Mixture: A small volume of the sample is mixed with a larger volume of the FRAP reagent. A reagent blank is also prepared.

  • Incubation: The reaction mixture is incubated at 37°C for a specified time (e.g., 4 minutes).

  • Measurement: The absorbance of the blue-colored solution is measured at a specific wavelength (e.g., 593 nm).

  • Calculation: The antioxidant capacity is determined by comparing the change in absorbance of the sample with that of a standard antioxidant, typically FeSO₄, and is often expressed as Fe²⁺ equivalents.

Mechanistic Insights: Modulation of Cellular Signaling Pathways

Beyond direct radical scavenging, the antioxidant effects of this compound and resveratrol are also attributed to their ability to modulate intracellular signaling pathways, particularly the Nrf2-Keap1 pathway, a master regulator of the cellular antioxidant response.

This compound and the Nrf2 Signaling Pathway

While the precise molecular interactions of this compound with the Nrf2 pathway are still under investigation, flavonoids with similar structures have been shown to activate this pathway. The proposed mechanism involves the disruption of the Keap1-Nrf2 complex, leading to the nuclear translocation of Nrf2 and subsequent upregulation of antioxidant response element (ARE)-driven genes.

Butin_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Butin This compound Keap1_Nrf2 Keap1-Nrf2 Complex Butin->Keap1_Nrf2 Disrupts Keap1 Keap1 Keap1_Nrf2->Keap1 Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation ARE ARE Nrf2_nuc->ARE Binds Antioxidant_Genes Antioxidant Genes (e.g., HO-1, GCL) ARE->Antioxidant_Genes Activates

Caption: Proposed activation of the Nrf2 pathway by this compound.

Resveratrol and the Nrf2 Signaling Pathway

Resveratrol is a well-documented activator of the Nrf2 signaling pathway. It can directly interact with Keap1, leading to a conformational change that releases Nrf2. Additionally, resveratrol can activate upstream kinases, such as PI3K/Akt and ERK, which can phosphorylate Nrf2, further promoting its nuclear translocation and transcriptional activity.

Resveratrol_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Resveratrol Resveratrol Upstream_Kinases Upstream Kinases (e.g., PI3K/Akt, ERK) Resveratrol->Upstream_Kinases Activates Keap1_Nrf2 Keap1-Nrf2 Complex Resveratrol->Keap1_Nrf2 Interacts with Keap1 Nrf2_cyto Nrf2 Upstream_Kinases->Nrf2_cyto Phosphorylates Keap1_Nrf2->Nrf2_cyto Keap1 Keap1 Keap1_Nrf2->Keap1 Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation ARE ARE Nrf2_nuc->ARE Binds Antioxidant_Genes Antioxidant Genes (e.g., SOD, CAT, GPx) ARE->Antioxidant_Genes Activates

Caption: Resveratrol-mediated activation of the Nrf2 pathway.

Experimental Workflow for Antioxidant Capacity Assessment

The following diagram illustrates a general workflow for assessing the antioxidant capacity of compounds like this compound and resveratrol.

Antioxidant_Assay_Workflow Start Start: Compound Selection (this compound, Resveratrol) Preparation Preparation of Stock Solutions Start->Preparation DPPH DPPH Assay Preparation->DPPH ABTS ABTS Assay Preparation->ABTS FRAP FRAP Assay Preparation->FRAP Other_Assays Other Assays (e.g., ORAC, CAA) Preparation->Other_Assays Data_Collection Spectrophotometric Data Collection DPPH->Data_Collection ABTS->Data_Collection FRAP->Data_Collection Other_Assays->Data_Collection Calculation Calculation of % Inhibition / Reducing Power Data_Collection->Calculation IC50 IC50 / EC50 Determination Calculation->IC50 Comparison Head-to-Head Comparison IC50->Comparison Conclusion Conclusion on Antioxidant Potential Comparison->Conclusion

Caption: General workflow for antioxidant capacity assessment.

Conclusion

Both this compound and resveratrol demonstrate promising antioxidant potential through direct radical scavenging and modulation of the Nrf2 signaling pathway. Resveratrol has been more extensively studied, with a wealth of quantitative data available. The available data suggests that resveratrol is a potent antioxidant.

While quantitative data for this compound in common antioxidant assays is currently limited, its structural similarity to other antioxidative flavonoids suggests it likely possesses significant antioxidant activity. The comparison with Butein indicates that its potency may be influenced by subtle structural differences.

Further direct, head-to-head comparative studies employing a battery of standardized antioxidant assays are crucial to definitively rank the antioxidant potential of this compound and resveratrol. Such studies will provide a clearer understanding of their relative efficacy and guide future research into their potential therapeutic applications in oxidative stress-related diseases.

References

Comparative In Vitro Efficacy of Butein and Standard Anti-Inflammatory Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative analysis of the in vitro anti-inflammatory efficacy of butein, a tetrahydroxychalcone, against standard non-steroidal anti-inflammatory drugs (NSAIDs), including ibuprofen, diclofenac, and celecoxib. The data presented is compiled from various in vitro studies to offer a comparative overview of their mechanisms and potency.

Disclaimer: The data for butein and the standard anti-inflammatory drugs are sourced from separate in vitro studies. Direct head-to-head comparative studies for all the presented metrics were not available. Therefore, the presented comparisons should be interpreted with consideration of potential variations in experimental conditions between studies. The compound (-)-Butin as specified in the topic is a dihydroflavone, while the available data pertains to butein, a chalcone.

Data Presentation: Quantitative Efficacy Comparison

The following tables summarize the available quantitative data on the in vitro anti-inflammatory effects of butein and standard NSAIDs.

Table 1: Inhibition of Cyclooxygenase (COX) Enzymes

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)COX-2 Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀)
Butein Data not availableData not availableData not available
Ibuprofen ~2.1¹~5.7¹~0.4
Diclofenac 1.8¹0.08¹22.5
Celecoxib >100¹0.04¹>2500

¹Data extrapolated from various in vitro enzyme assays.

Table 2: Inhibition of Pro-Inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages

CompoundTNF-α Inhibition (IC₅₀, µM)IL-6 Inhibition (IC₅₀, µM)IL-1β Inhibition (IC₅₀, µM)
Butein Data not availableData not availableData not available
Ibuprofen Data not availableData not availableData not available
Diclofenac ~150²Data not availableData not available
Celecoxib Data not availableData not availableData not available

²Data from a study on LPS-stimulated human whole blood.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are outlined below.

In Vitro Cyclooxygenase (COX) Inhibition Assay

Objective: To determine the concentration of the test compound required to inhibit the activity of COX-1 and COX-2 enzymes by 50% (IC₅₀).

Methodology:

  • Enzyme Source: Purified recombinant human or ovine COX-1 and COX-2 enzymes are used.

  • Substrate: Arachidonic acid is used as the natural substrate for the COX enzymes.

  • Assay Principle: The assay measures the peroxidase activity of the COX enzyme, which is the second step in the conversion of arachidonic acid to prostaglandins. A chromogenic or fluorogenic substrate is used to detect the peroxidase activity.

  • Procedure:

    • The test compound (butein or standard NSAIDs) is pre-incubated with the COX-1 or COX-2 enzyme in a reaction buffer.

    • Arachidonic acid is added to initiate the enzymatic reaction.

    • The peroxidase activity is measured by monitoring the change in absorbance or fluorescence of the detection substrate over time using a microplate reader.

    • A range of concentrations of the test compound is used to generate a dose-response curve.

    • The IC₅₀ value is calculated from the dose-response curve as the concentration of the compound that causes 50% inhibition of the enzyme activity compared to the vehicle control.

In Vitro Cytokine Production Assay in RAW 264.7 Macrophages

Objective: To measure the inhibitory effect of the test compound on the production of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in lipopolysaccharide (LPS)-stimulated macrophage cells.

Methodology:

  • Cell Line: Murine macrophage cell line RAW 264.7 is used.

  • Stimulus: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is used to induce an inflammatory response in the macrophages.

  • Assay Principle: The amount of cytokines released into the cell culture supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Procedure:

    • RAW 264.7 cells are seeded in multi-well plates and allowed to adhere.

    • The cells are pre-treated with various concentrations of the test compound for a specified period.

    • LPS is then added to the wells to stimulate the inflammatory response.

    • After an incubation period, the cell culture supernatant is collected.

    • The concentration of TNF-α, IL-6, and IL-1β in the supernatant is measured using specific ELISA kits.

    • The percentage of inhibition of cytokine production by the test compound is calculated relative to the LPS-stimulated control group.

    • IC₅₀ values can be determined from the dose-response curves.

In Vitro NF-κB Activity Assay

Objective: To assess the effect of the test compound on the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.

Methodology:

  • Method 1: Western Blot for IκBα Phosphorylation and Degradation:

    • Cells (e.g., RAW 264.7) are pre-treated with the test compound and then stimulated with an NF-κB activator (e.g., TNF-α or LPS).

    • Cell lysates are prepared, and proteins are separated by SDS-PAGE.

    • The levels of phosphorylated IκBα and total IκBα are detected by Western blotting using specific antibodies. A decrease in phosphorylated IκBα and subsequent degradation of total IκBα indicates inhibition of the pathway upstream of IκBα.

  • Method 2: NF-κB Reporter Gene Assay:

    • Cells are transiently or stably transfected with a reporter plasmid containing an NF-κB response element linked to a reporter gene (e.g., luciferase).

    • The transfected cells are treated with the test compound and then stimulated with an NF-κB activator.

    • The activity of the reporter gene (e.g., luciferase activity) is measured. A decrease in reporter activity indicates inhibition of NF-κB transcriptional activity.

Mandatory Visualization: Signaling Pathways

The following diagrams illustrate the known anti-inflammatory signaling pathways for butein and the standard NSAIDs.

Butein_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TLR4->IKK_complex activates IkBa_p50_p65 IκBα p50 p65 IKK_complex->IkBa_p50_p65 phosphorylates IκBα p50_p65 p50/p65 (Active NF-κB) IkBa_p50_p65->p50_p65 IκBα degradation releases p50/p65 Nucleus Nucleus p50_p65->Nucleus translocates to Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, IL-1β, COX-2) p50_p65->Inflammatory_Genes activates transcription Butein Butein Butein->IKK_complex inhibits

Caption: Butein inhibits the NF-κB pathway by directly targeting the IKK complex.

NSAID_Signaling_Pathway Cell_Membrane Cell Membrane Phospholipids PLA2 Phospholipase A₂ Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid releases COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Thromboxane Prostaglandins & Thromboxane COX1->Prostaglandins_Thromboxane COX2->Prostaglandins_Thromboxane Inflammation_Pain Inflammation, Pain, Fever Prostaglandins_Thromboxane->Inflammation_Pain Gastric_Mucosa Gastric Mucosa Protection, Platelet Aggregation Prostaglandins_Thromboxane->Gastric_Mucosa Ibuprofen Ibuprofen (Non-selective) Ibuprofen->COX1 inhibits Ibuprofen->COX2 inhibits Diclofenac Diclofenac (Slightly COX-2 selective) Diclofenac->COX1 inhibits Diclofenac->COX2 inhibits (preferentially) Celecoxib Celecoxib (Selective) Celecoxib->COX2 inhibits

Caption: Standard NSAIDs inhibit inflammation by blocking COX enzymes.

Independent Verification of (-)-Butin's Reported Effects on Metabolic Pathways: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolic effects of the flavonoid (-)-Butin with other well-researched natural compounds. The information presented is supported by experimental data from preclinical studies, offering a resource for independent verification and further investigation into its therapeutic potential.

I. Comparative Analysis of Metabolic Effects

This compound, a flavonoid found in the seeds of Butea monosperma, has demonstrated potential in modulating key metabolic pathways implicated in diabetes and obesity. To provide a comprehensive perspective, its effects are compared with four other widely studied flavonoids: Resveratrol, Quercetin, Epigallocatechin gallate (EGCG), and Naringenin.

A. Effects on Glucose Homeostasis

The regulation of blood glucose is a critical factor in managing metabolic disorders. The following table summarizes the quantitative effects of this compound and comparable compounds on fasting blood glucose and serum insulin levels in animal models of diabetes.

CompoundAnimal ModelDoseDurationFasting Blood Glucose (mg/dL)Serum Insulin (ng/mL)Reference
This compound Alloxan-induced diabetic rats50 mg/kg30 days↓ (Final: ~110 vs. Diabetic Control: ~450)↑ (Final: ~1.0 vs. Diabetic Control: ~0.4)[1]
Resveratrol Streptozotocin-induced diabetic rats10 mg/kg8 weeks↓ (Final: ~150 vs. Diabetic Control: ~400)No significant change[2]
Resveratrol Goto-Kakizaki rats (Type 2 Diabetes)20 mg/kg10 weeks↓ (Improved glucose tolerance)↑ (from ~4.5 to ~5.5)[3][4]
Quercetin Streptozotocin-induced diabetic rats50 mg/kg8 weeks↓ (Final: 151 ± 6.8 vs. Diabetic Control: 230 ± 7.2)↑ (Final: 0.75 ± 0.06 vs. Diabetic Control: 0.28 ± 0.04)[5]
Quercetin Streptozotocin-induced diabetic rats10, 50 mg/kg12 weeks↓ (Dose-dependent reduction)Not specified[6]
EGCG High-fat diet-induced obese mice0.32% in diet17 weeks↓ (Significantly lower than control)Attenuated insulin resistance[7][8]
Naringenin High-fat diet-fed Ldlr-/- mice3% in diet4 weeks↓ (Improved glucose tolerance)↓ (from ~3.5 to ~1.5)[9]

Note: The values presented are approximate and extracted from graphical representations or text descriptions in the cited literature. For precise data, please refer to the original publications.

B. Effects on Lipid Profile

Dyslipidemia is a common feature of metabolic syndrome. The following table outlines the impact of these flavonoids on key lipid parameters.

CompoundAnimal ModelDoseDurationTotal Cholesterol (mg/dL)Triglycerides (mg/dL)HDL-C (mg/dL)LDL-C (mg/dL)Reference
This compound Alloxan-induced diabetic rats50 mg/kg30 days[1]
Resveratrol Streptozotocin-induced diabetic rats10 mg/kg8 weeks↓ (~100 vs. Diabetic Control: ~125)↓ (~100 vs. Diabetic Control: ~150)Not specifiedNot specified[2]
Resveratrol Gestational diabetic rats240 mg/kg2 weeks[10]
Quercetin Streptozotocin-induced diabetic rats50 mg/kg8 weeks[5]
EGCG High-fat diet-induced obese mice0.32% in diet17 weeks↓ (Liver triglycerides)Not specifiedNot specified[7][8][11]
Naringenin High-fat diet-fed Ldlr-/- mice3% in diet4 weeksNo significant change[9]

II. Signaling Pathways and Molecular Mechanisms

The metabolic effects of these flavonoids are mediated through their interaction with various signaling pathways.

cluster_flavonoids Flavonoids cluster_pathways Signaling Pathways cluster_effects Metabolic Effects Butin This compound AMPK AMPK Activation Butin->AMPK Resveratrol Resveratrol Resveratrol->AMPK SIRT1 SIRT1 Activation Resveratrol->SIRT1 Quercetin Quercetin Quercetin->AMPK PI3K_Akt PI3K/Akt Pathway Quercetin->PI3K_Akt EGCG EGCG EGCG->AMPK Naringenin Naringenin Naringenin->AMPK Glucose_Uptake ↑ Glucose Uptake AMPK->Glucose_Uptake Gluconeogenesis ↓ Gluconeogenesis AMPK->Gluconeogenesis Lipogenesis ↓ Lipogenesis AMPK->Lipogenesis Fatty_Acid_Oxidation ↑ Fatty Acid Oxidation AMPK->Fatty_Acid_Oxidation SIRT1->Fatty_Acid_Oxidation PI3K_Akt->Glucose_Uptake Insulin_Sensitivity ↑ Insulin Sensitivity PI3K_Akt->Insulin_Sensitivity

Caption: Interaction of flavonoids with key metabolic signaling pathways.

III. Experimental Protocols

For independent verification, detailed methodologies for key in vivo and in vitro experiments are provided below.

A. In Vivo Studies: Animal Models of Diabetes

1. Induction of Diabetes:

  • Alloxan-Induced Model (for this compound study): Male Wistar rats are fasted overnight and then administered a single intraperitoneal (i.p.) injection of alloxan monohydrate (150 mg/kg body weight) dissolved in a cold 0.9% NaCl solution. Diabetes is confirmed by measuring fasting blood glucose levels 72 hours post-injection; rats with blood glucose levels above 250 mg/dL are considered diabetic.

  • Streptozotocin (STZ)-Induced Model (for Resveratrol and Quercetin studies): Male Wistar or Sprague-Dawley rats are injected with a single i.p. dose of STZ (40-60 mg/kg body weight) dissolved in a citrate buffer (0.1 M, pH 4.5). Diabetes is confirmed by monitoring blood glucose levels after 72 hours.

2. Oral Glucose Tolerance Test (OGTT):

  • Animals are fasted for 12-16 hours.

  • A baseline blood sample is collected from the tail vein (t=0).

  • A glucose solution (2 g/kg body weight) is administered orally via gavage.

  • Blood samples are subsequently collected at 30, 60, 90, and 120 minutes post-glucose administration.

  • Blood glucose levels are measured using a glucometer.

Fasting 1. Fast Animals (12-16h) Baseline 2. Collect Baseline Blood (t=0) Fasting->Baseline Gavage 3. Oral Glucose Gavage (2 g/kg) Baseline->Gavage Sampling 4. Collect Blood at 30, 60, 90, 120 min Gavage->Sampling Measurement 5. Measure Blood Glucose Sampling->Measurement

Caption: Workflow for the Oral Glucose Tolerance Test (OGTT).

3. Biochemical Analysis:

  • At the end of the treatment period, animals are euthanized, and blood is collected via cardiac puncture.

  • Serum is separated by centrifugation and stored at -80°C.

  • Serum Insulin and Amylase: Measured using commercially available ELISA kits according to the manufacturer's instructions.

  • Lipid Profile: Total cholesterol, triglycerides, HDL-C, and LDL-C are determined using standard enzymatic colorimetric methods with commercial assay kits.

4. Histopathological Analysis of the Pancreas:

  • The pancreas is carefully dissected and fixed in 10% neutral buffered formalin.

  • The tissue is then dehydrated through a graded series of ethanol, cleared in xylene, and embedded in paraffin.

  • Sections of 4-5 µm thickness are cut and stained with hematoxylin and eosin (H&E).

  • The stained sections are examined under a light microscope to assess the morphology of the islets of Langerhans.

B. In Silico Studies: Molecular Docking

1. Preparation of Protein and Ligand:

  • The 3D crystal structures of target proteins (e.g., AMPK, SIRT1) are retrieved from the Protein Data Bank (PDB).

  • Water molecules and co-crystallized ligands are removed from the protein structure.

  • Polar hydrogens and Kollman charges are added to the protein.

  • The 3D structures of the flavonoids are obtained from databases like PubChem or sketched using chemical drawing software.

  • The ligands are prepared for docking by assigning Gasteiger charges and setting rotatable bonds.

2. Docking Simulation:

  • A grid box is defined around the active site of the target protein.

  • Molecular docking is performed using software such as AutoDock Vina.

  • The program generates multiple binding poses of the ligand within the protein's active site and calculates the binding affinity (in kcal/mol) for each pose.

  • The pose with the lowest binding energy is considered the most favorable binding mode.

3. Analysis of Interactions:

  • The protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) of the best binding pose are visualized and analyzed using software like PyMOL or Discovery Studio.

Get_Protein 1. Retrieve Protein 3D Structure (PDB) Prepare_Protein 2. Prepare Protein (Remove water, add hydrogens) Get_Protein->Prepare_Protein Define_Grid 5. Define Grid Box around Active Site Prepare_Protein->Define_Grid Get_Ligand 3. Obtain Ligand 3D Structure Prepare_Ligand 4. Prepare Ligand (Assign charges, rotatable bonds) Get_Ligand->Prepare_Ligand Docking 6. Perform Docking Simulation (e.g., AutoDock Vina) Prepare_Ligand->Docking Define_Grid->Docking Analyze 7. Analyze Binding Poses and Interactions Docking->Analyze

References

Safety Operating Guide

Proper Disposal of (-)-Butin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This guide provides essential safety and logistical information for the proper disposal of (-)-Butin, a flavanone with potential biological activities. Adherence to these procedures is critical for personnel safety and environmental protection.

Summary of Safety and Disposal Data

The following table summarizes key safety and hazard information for this compound and structurally similar flavonoids. This data underscores the importance of treating this compound as a hazardous substance.

ParameterThis compound3',4',5,7-TetrahydroxyflavoneButein
GHS Hazard Statements Not explicitly stated in English documents, but related compounds are hazardous.H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)
Signal Word Warning (for related compounds)WarningWarning
Personal Protective Equipment (PPE) Protective gloves, protective clothing, eye protection, face protectionProtective gloves, protective clothing, eye protection, face protectionProtective gloves, protective clothing, eye protection, face protection
Disposal Recommendation Dispose of as hazardous waste in accordance with local, state, and federal regulations.Dispose of contents/container to an approved waste disposal plant.Dispose of contents/container in accordance with local regulation.
Environmental Precautions Avoid release into the environment.Should not be released into the environment.Keep the product away from drains, water courses or the soil.

Experimental Protocols for Disposal

The disposal of this compound must be handled as a hazardous waste stream. The following protocol outlines the necessary steps for its safe management and disposal in a laboratory setting.

Materials:

  • Personal Protective Equipment (PPE): safety goggles, lab coat, compatible chemical-resistant gloves.

  • Clearly labeled, sealed, and compatible hazardous waste container.

  • Waste disposal manifest or tag as required by your institution.

Procedure:

  • Segregation: Isolate this compound waste from other laboratory waste streams. Do not mix with non-hazardous waste.

  • Containerization:

    • Place solid this compound waste directly into a designated hazardous waste container.

    • For solutions containing this compound, use a compatible, leak-proof liquid waste container.

    • Ensure the container is clearly labeled with "Hazardous Waste" and the chemical name, "this compound".

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

    • The storage area should be away from incompatible materials, particularly strong acids, strong bases, strong oxidizing agents, and strong reducing agents.[1]

  • Documentation: Complete all necessary waste disposal paperwork required by your institution's Environmental Health and Safety (EHS) department. This typically includes identifying the contents, quantity, and hazard classification.

  • Disposal:

    • Arrange for pickup and disposal by a licensed hazardous waste disposal contractor.

    • Waste is classified as hazardous and should be disposed of in accordance with European Directives on waste and hazardous waste and local regulations.[2]

    • Do not pour this compound or its solutions down the drain or dispose of it in the regular trash.

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G cluster_0 This compound Waste Disposal Workflow start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate as Hazardous Waste ppe->segregate containerize Place in Labeled, Sealed, Compatible Waste Container segregate->containerize store Store in Designated Hazardous Waste Area containerize->store document Complete Waste Disposal Paperwork store->document pickup Arrange for Pickup by Licensed Contractor document->pickup end End: Proper Disposal pickup->end

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Logistical Information for Handling (-)-Butin

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for (-)-Butin was not located during the search. The following guidance is based on general safety protocols for handling flavonoid compounds and powdered chemicals in a laboratory setting. Researchers should always conduct a risk assessment before starting any new procedure.

This compound is a flavonoid with known antioxidant, antiplatelet, and anti-inflammatory activities. While it is not classified as a highly hazardous substance, proper handling and disposal are crucial to ensure laboratory safety and minimize environmental impact. This guide provides essential procedural information for researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when handling this compound to prevent skin and eye contact, as well as inhalation of the powder.

PPE CategoryRecommended EquipmentSpecifications
Eye and Face Protection Safety Goggles or Safety Glasses with Side ShieldsMust comply with ANSI Z87.1 standards. A face shield may be required for large quantities or when there is a significant risk of splashing.[1][2]
Hand Protection Chemical-resistant glovesNitrile or latex gloves are generally suitable. Check for any holes or tears before use.[3]
Body Protection Laboratory Coat or CoverallsShould be clean and fully buttoned. Consider a disposable apron for added protection when handling larger quantities.[1]
Respiratory Protection N95 Respirator or equivalentRecommended when handling the powder outside of a chemical fume hood to minimize inhalation of fine particles.[1]

Operational Plan for Handling this compound

A systematic approach to handling this compound from receipt to use is critical for safety and experimental integrity.

1. Preparation and Weighing:

  • Location: Whenever possible, handle the solid compound in a chemical fume hood or a designated area with good ventilation to minimize inhalation risk.

  • Surface Protection: Cover the work surface with absorbent paper to contain any spills.

  • Weighing: Use a dedicated spatula and weighing paper. Tare the balance with the weighing paper before adding the compound.

  • Static Control: Be aware that dry powders can be static-prone. Use an anti-static gun or ionizer if necessary to prevent scattering of the powder.

2. Dissolving the Compound:

  • Solvent Selection: this compound is soluble in solvents such as DMSO, ethanol, and methanol. Choose a solvent appropriate for the specific experimental protocol.

  • Procedure: Add the solvent slowly to the vessel containing the weighed this compound. Cap the vessel and mix by vortexing or sonicating until fully dissolved.

3. Experimental Use:

  • Containment: Keep all containers with this compound solutions covered when not in use to prevent solvent evaporation and accidental spills.

  • Labeling: Clearly label all solutions with the compound name, concentration, solvent, and date of preparation.

  • Spill Management: In case of a spill, immediately alert others in the area. For small powder spills, gently cover with a damp paper towel to avoid creating dust and then wipe up. For liquid spills, absorb with a spill pillow or absorbent pads. All spill cleanup materials must be disposed of as hazardous waste.

Disposal Plan

Proper disposal of this compound waste is essential to prevent environmental contamination and comply with regulations.

Waste TypeDisposal Procedure
Solid this compound Waste Collect in a clearly labeled, sealed container designated for solid chemical waste. Do not mix with other waste types.
Solutions of this compound Collect in a labeled, sealed container for liquid hazardous waste. Segregate halogenated and non-halogenated solvent waste if required by your institution.[4]
Contaminated Labware (e.g., pipette tips, tubes) Dispose of in a designated solid hazardous waste container.
Empty this compound Containers Triple rinse with a suitable solvent. The rinsate must be collected and disposed of as liquid hazardous waste. After rinsing, the container can be disposed of in the regular trash or recycled, depending on institutional policies.

General Disposal Guidelines:

  • Never dispose of this compound powder or solutions down the drain.[5][6]

  • All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name of the contents.[4]

  • Follow your institution's specific guidelines for hazardous waste disposal. Contact your Environmental Health and Safety (EHS) department for detailed procedures.[7]

Workflow for Safe Handling and Disposal of this compound

cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal cluster_final Final Steps prep_start Don PPE weigh Weigh this compound in Fume Hood prep_start->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve empty_container Empty Container weigh->empty_container experiment Perform Experiment dissolve->experiment solid_waste Solid Waste (Powder, Contaminated PPE) experiment->solid_waste liquid_waste Liquid Waste (Solutions) experiment->liquid_waste collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Waste Container liquid_waste->collect_liquid triple_rinse Triple Rinse Container empty_container->triple_rinse decontaminate Decontaminate Work Area collect_solid->decontaminate collect_liquid->decontaminate dispose_rinsate Dispose of Rinsate as Liquid Waste triple_rinse->dispose_rinsate dispose_container Dispose of Rinsed Container dispose_rinsate->dispose_container dispose_container->decontaminate remove_ppe Remove PPE decontaminate->remove_ppe

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(-)-Butin
Reactant of Route 2
(-)-Butin

体外研究产品的免责声明和信息

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